molecular formula C11H14NO6P B1200962 Indole-3-glycerol phosphate

Indole-3-glycerol phosphate

Cat. No.: B1200962
M. Wt: 287.21 g/mol
InChI Key: NQEQTYPJSIEPHW-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole-3-glycerol phosphate (IGP) is a central intermediate in the biosynthesis of tryptophan in plants, fungi, and bacteria . In this essential pathway, the enzyme this compound synthase (IGPS) catalyzes the ring closure and decarboxylation of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) to form IGP . IGP then serves as a direct substrate for tryptophan synthase, which cleaves it to yield indole and glyceraldehyde-3-phosphate, ultimately leading to L-tryptophan . Beyond its role in primary metabolism, research has elucidated that IGP acts as a critical branchpoint compound in plants. It is a precursor for the Trp-independent biosynthetic pathway of the vital phytohormone indole-3-acetic acid (IAA) . Furthermore, in maize, the enzyme this compound lyase (IGL) cleaves IGP to form free indole, which is released as part of the plant's volatile defense signaling to attract natural enemies of herbivores . The IGPS enzyme itself, which produces IGP, is a well-studied (βα)8-barrel protein and has served as a model system for investigating enzyme catalysis, evolution, and for de novo enzyme design . This product, this compound, is provided as a high-purity compound to support ongoing research in these areas. It is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14NO6P

Molecular Weight

287.21 g/mol

IUPAC Name

[(2R,3S)-2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate

InChI

InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17)/t10-,11+/m1/s1

InChI Key

NQEQTYPJSIEPHW-MNOVXSKESA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)[C@@H]([C@@H](COP(=O)(O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O

Synonyms

indole-3-glycerol phosphate
indole-3-glycerophosphate
indoleglycerol phosphate

Origin of Product

United States

Foundational & Exploratory

The Central Role of Indole-3-Glycerol Phosphate in Tryptophan Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained through diet. It serves as a crucial precursor for the synthesis of proteins, as well as vital biomolecules such as the neurotransmitter serotonin and the hormone melatonin. The biosynthetic pathway of tryptophan is a complex and energetically expensive process found in bacteria, archaea, fungi, and plants.[1][2] A key intermediate in this pathway is Indole-3-glycerol phosphate (IGP), which stands at a critical juncture, marking the formation of the indole ring that is characteristic of tryptophan. This technical guide provides an in-depth exploration of the role of IGP in tryptophan biosynthesis, detailing the enzymatic reactions it participates in, quantitative kinetic data, and comprehensive experimental protocols for its study. The absence of this pathway in humans makes the enzymes involved in IGP metabolism attractive targets for the development of novel antimicrobial and herbicidal agents.[3][4]

Tryptophan Biosynthesis Pathway: The Pivotal Position of IGP

The biosynthesis of tryptophan from chorismate, the end product of the shikimate pathway, involves a series of enzymatic steps. This compound is synthesized by the enzyme This compound synthase (IGPS) and is subsequently utilized by the tryptophan synthase enzyme complex.

The IGPS-catalyzed reaction is a crucial step where the substrate 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) undergoes a ring closure to form the indole ring of IGP.[5][6] This reaction is irreversible due to the release of carbon dioxide and water.[3] The newly formed IGP is then channeled to the tryptophan synthase complex.

Tryptophan synthase is typically a heterotetrameric α2β2 complex. The α-subunit (TrpA) catalyzes the cleavage of IGP into indole and glyceraldehyde-3-phosphate.[7] The indole molecule is then thought to be transferred through a hydrophobic channel to the β-subunit (TrpB), where it condenses with serine in a pyridoxal phosphate (PLP)-dependent reaction to form L-tryptophan.[7] This substrate channeling mechanism is a fascinating example of metabolic efficiency, preventing the diffusion of the volatile and sparingly soluble indole intermediate.

Quantitative Data on Key Enzymes

A thorough understanding of the kinetics of the enzymes that produce and consume IGP is paramount for drug development and metabolic engineering efforts. The following tables summarize the available kinetic parameters for this compound synthase (IGPS) and Tryptophan Synthase from various organisms.

OrganismAbbreviationTemperature (°C)pHK_M_ (μM) for CdRPk_cat_ (s⁻¹)Reference
Mycobacterium tuberculosisMtIGPS257.51.1 ± 0.20.051 ± 0.001[4]
Escherichia coliEcIGPS257.50.32.5[4]
Sulfolobus solfataricusSsIGPS257.50.0850.42[4]
Thermotoga maritimaTmIGPS257.50.0060.12[4]
Pseudomonas aeruginosaPaIGPS378.02.6 ± 0.211.1 ± 0.1[4][8]
Bacillus subtilisBsIGPSNot Available8.01.40.14[4]
Pyrococcus furiosusPfIGPS807.5140 ± 1020 ± 0.5[4]
Saccharomyces cerevisiaeScIGPSNot AvailableNot Available1.30.09
Table 1: Kinetic Parameters of this compound Synthase (IGPS) from Various Organisms. Note that kinetic parameters can vary based on assay conditions.
OrganismSubstrate for α-subunitK_M_ (μM)k_cat_ (s⁻¹)ConditionsReference
Salmonella typhimuriumThis compound--5 µM GAP dehydrogenase, 100 µM IGP, 5 mM NAD+, 20 mM Na2HAsO4, 40 µM PLP, 1 µM TS (5:1 TrpA:TrpB), 50 mM Tris·HCl pH 7.8, 100 mM NaCl[9]
Escherichia coliD-glyceraldehyde 3-phosphate--Ordered addition mechanism with D-glyceraldehyde 3-phosphate binding first[10][11]
Table 2: Kinetic Parameters of Tryptophan Synthase. Quantitative kinetic data for the direct interaction of IGP with the tryptophan synthase α-subunit is not as readily available in a compiled format. The activity is often measured in coupled assays.

Experimental Protocols

Detailed methodologies are essential for the accurate study of IGP metabolism. The following sections provide protocols for the purification of recombinant IGPS and the subsequent assay of its enzymatic activity.

Protocol 1: Expression and Purification of Recombinant His-tagged this compound Synthase (IGPS) from E. coli

This protocol describes the expression of N-terminally His-tagged IGPS in E. coli and its purification using immobilized metal affinity chromatography (IMAC).[3]

Materials:

  • E. coli BL21(DE3) cells transformed with an IGPS expression plasmid

  • Luria-Bertani (LB) broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM imidazole, 1 mM β-mercaptoethanol

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol

  • Ni-NTA Agarose resin

  • Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT

Procedure:

  • Expression:

    • Inoculate a single colony of E. coli BL21(DE3) carrying the IGPS expression plasmid into 50 mL of LB broth with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

    • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to incubate the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Purification:

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.[8]

    • Apply the supernatant to a pre-equilibrated Ni-NTA column.

    • Wash the column with Wash Buffer to remove unbound proteins.

    • Elute the His-tagged IGPS protein with Elution Buffer.

    • Analyze the eluted fractions by SDS-PAGE for purity.

    • Pool the fractions containing pure IGPS and dialyze against Dialysis Buffer.

    • Concentrate the purified protein and store at -80°C.

Protocol 2: Fluorescence-Based Assay for IGPS Activity

This continuous assay monitors the formation of the fluorescent product, this compound (IGP), from the non-fluorescent substrate, CdRP.[3][12]

Materials:

  • Purified IGPS enzyme

  • 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT

  • Fluorometer with temperature control

  • Fluorescence cuvette

Procedure:

  • Set the fluorometer to an excitation wavelength of ~290 nm and an emission wavelength of ~340 nm.[3]

  • In a fluorescence cuvette, prepare a reaction mixture containing Assay Buffer and a known concentration of CdRP.

  • Equilibrate the cuvette to the desired assay temperature (e.g., 25°C).

  • Initiate the reaction by adding a small, known amount of purified IGPS to the cuvette and mix quickly.

  • Immediately begin recording the increase in fluorescence intensity over time.

  • The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • To determine kinetic parameters (K_M_ and k_cat_), repeat the assay at various concentrations of CdRP.[4]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Tryptophan_Biosynthesis_Pathway Tryptophan Biosynthesis Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PRA Phosphoribosyl- anthranilate Anthranilate->PRA Anthranilate phosphoribosyltransferase CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose-5-phosphate PRA->CdRP Phosphoribosylanthranilate isomerase IGP Indole-3-glycerol phosphate CdRP->IGP Indole-3-glycerol phosphate synthase (IGPS) Indole Indole IGP->Indole Tryptophan synthase α-subunit Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase β-subunit + Serine

Caption: The tryptophan biosynthesis pathway, highlighting the central role of IGPS.

IGPS_Purification_Workflow IGPS Purification Workflow cluster_expression Expression cluster_purification Purification Ecoli_culture E. coli Culture (with IGPS plasmid) Induction IPTG Induction Ecoli_culture->Induction Cell_Harvest Cell Harvest (Centrifugation) Induction->Cell_Harvest Cell_Lysis Cell Lysis (Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification IMAC IMAC (Ni-NTA) Clarification->IMAC Dialysis Dialysis & Concentration IMAC->Dialysis Pure_IGPS Pure IGPS Dialysis->Pure_IGPS

Caption: Experimental workflow for the expression and purification of recombinant IGPS.

IGPS_Assay_Workflow IGPS Activity Assay Workflow Reagents Prepare Reagents: - Purified IGPS - CdRP substrate - Assay Buffer Reaction_Setup Set up reaction in cuvette: - Assay Buffer - CdRP Reagents->Reaction_Setup Initiation Initiate reaction by adding IGPS Reaction_Setup->Initiation Measurement Measure fluorescence increase (Ex: 290nm, Em: 340nm) Initiation->Measurement Analysis Calculate initial rate and determine kinetic parameters Measurement->Analysis

Caption: Experimental workflow for the fluorescence-based IGPS activity assay.

Conclusion

This compound is a linchpin metabolite in the biosynthesis of tryptophan. The enzymes responsible for its synthesis and conversion, IGPS and tryptophan synthase, represent validated and promising targets for the development of new antimicrobial agents and herbicides. The data and protocols presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate this crucial pathway. A deeper understanding of the structure, function, and kinetics of these enzymes will undoubtedly pave the way for the rational design of novel inhibitors and the metabolic engineering of microorganisms for enhanced tryptophan production.

References

Indole-3-Glycerol Phosphate: A Key Branchpoint in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-glycerol phosphate (IGP) is a crucial intermediate in the biosynthesis of tryptophan, an essential amino-acid.[1] Positioned at a critical metabolic juncture, IGP serves as a branchpoint metabolite, directing carbon flux towards primary metabolism in the formation of tryptophan or towards a variety of secondary metabolic pathways. These alternative routes are vital for producing defense compounds, signaling molecules, and phytohormones in plants and other organisms.[2][3] This technical guide provides a comprehensive overview of IGP's role as a branchpoint metabolite, detailing the enzymatic pathways that produce and consume it, summarizing key quantitative data, and providing detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers in metabolic engineering, drug discovery, and plant sciences.

Introduction: The Central Role of this compound

This compound (IGP) is synthesized from 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) by the enzyme this compound synthase (IGPS).[4][5] This reaction is a key step in the tryptophan biosynthetic pathway, which is essential in bacteria, archaea, fungi, and plants, but absent in mammals, making the enzymes of this pathway attractive targets for the development of novel antibiotics and herbicides.[6][7]

The significance of IGP extends beyond its role as a mere intermediate in tryptophan synthesis. It stands at a metabolic crossroads, where its fate is determined by a suite of competing enzymes. This competition dictates the flow of indole moieties into either the essential production of tryptophan or the synthesis of a diverse array of other biologically active molecules.

Metabolic Fates of this compound: A Critical Branchpoint

The metabolic pathways diverging from IGP are critical for cellular function and adaptation. The primary fate of IGP is its conversion to indole and D-glyceraldehyde 3-phosphate, a reaction that can be catalyzed by several enzymes, leading to different end products.

Tryptophan Biosynthesis: The Primary Pathway

In the canonical tryptophan biosynthesis pathway, IGP is utilized by the tryptophan synthase enzyme complex. This complex typically consists of two subunits, α and β (TSA and TSB). The α-subunit cleaves IGP to indole and glyceraldehyde-3-phosphate.[8][9] The indole is then channeled to the β-subunit, which condenses it with serine to form L-tryptophan.[8][10]

Indole-3-Acetic Acid (IAA) Biosynthesis in Plants

In plants such as Arabidopsis thaliana, IGP serves as a branchpoint for the tryptophan-independent biosynthesis of the phytohormone indole-3-acetic acid (IAA).[2] Genetic studies have shown that decreased levels of this compound synthase (IGS) lead to reduced IAA levels, highlighting the importance of IGP as a precursor for this essential plant growth regulator.[2]

Defense Compound Biosynthesis in Maize

In maize (Zea mays), IGP is a precursor for the biosynthesis of defense-related benzoxazinoids and the volatile signaling compound indole.[3][11] The maize genome encodes multiple IGPS isoforms (IGPS1, IGPS2, and IGPS3) that appear to channel IGP towards different downstream pathways. IGPS1 and IGPS3 are primarily involved in the production of defensive metabolites, while IGPS2 is thought to be more dedicated to tryptophan biosynthesis.[3] This metabolic channeling is facilitated by specific interactions between IGPS isoforms and downstream enzymes like BX1 (a benzoxazinoid biosynthesis enzyme) and IGL (this compound lyase).[3]

Indole Production for Signaling and Secondary Metabolism

Free indole, produced from the breakdown of IGP by this compound lyases (IGLs) or the tryptophan synthase α-subunit (TSA) acting alone, is a significant signaling molecule in both prokaryotes and eukaryotes.[8][12] In bacteria, indole can influence processes such as spore formation, biofilm formation, and virulence.[8] In plants, it can be released as a volatile compound to activate defense systems in response to herbivory.[8] Furthermore, indole serves as a precursor for a wide range of secondary metabolites, including pigments like indigo.[8][13]

Quantitative Data

Understanding the kinetics of the enzymes that metabolize IGP is crucial for dissecting the regulation of this metabolic branchpoint.

Table 1: Steady-State Kinetic Parameters for this compound Synthase (IGPS) Orthologs

The following table summarizes the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat) for IGPS from various microorganisms. These values were determined under different experimental conditions.[6]

OrganismAbbreviationTemperature (°C)pHKM (µM)kcat (s-1)
Mycobacterium tuberculosisMtIGPS257.51.1 ± 0.20.051 ± 0.001
Escherichia coliEcIGPS257.50.32.5
Sulfolobus solfataricusSsIGPS257.50.0850.42
Thermotoga maritimaTmIGPS257.50.0060.12
Pseudomonas aeruginosaPaIGPS378.02.6 ± 0.211.1 ± 0.1
Bacillus subtilisBsIGPSNot Available8.01.40.14
Pyrococcus furiosusPfIGPS807.5140 ± 1020 ± 0.5
Saccharomyces cerevisiaeScIGPSNot AvailableNot Available1.30.09

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of IGP and its metabolizing enzymes.

Enzymatic Assay for this compound Synthase (IGPS) Activity

Principle: The activity of IGPS can be monitored continuously by measuring the decrease in the absorbance of the substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP), or by detecting the increase in the fluorescence of the product, IGP.[6][14]

4.1.1. Spectrophotometric Assay [6]

  • Materials:

    • Purified IGPS enzyme

    • CdRP substrate

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.0, 100 mM NaCl, 1 mM DTT

    • Spectrophotometer with temperature control

    • Quartz cuvettes

  • Procedure:

    • Prepare stock solutions of IGPS and CdRP in Assay Buffer. Determine the precise concentration of the CdRP stock solution spectrophotometrically.

    • Add the Assay Buffer and the desired concentration of CdRP to a quartz cuvette and equilibrate to the target temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small volume of the IGPS enzyme stock solution to the cuvette and mix rapidly.

    • Monitor the decrease in absorbance at approximately 280 nm, a wavelength where CdRP absorbs and IGP does not.

    • Calculate the initial velocity from the linear portion of the absorbance versus time plot.

    • To determine kinetic parameters (KM and Vmax), repeat the assay at various CdRP concentrations and fit the data to the Michaelis-Menten equation. kcat can be calculated by dividing Vmax by the enzyme concentration.

4.1.2. Fluorescence-Based Assay [14][15]

  • Materials:

    • Purified IGPS enzyme

    • CdRP substrate

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT

    • Fluorometer with temperature control and appropriate excitation/emission filters

    • Fluorescence cuvettes

  • Procedure:

    • Set the fluorometer to an excitation wavelength of approximately 290 nm and an emission wavelength of approximately 340 nm to detect IGP fluorescence.

    • Prepare a reaction mixture in a fluorescence cuvette containing Assay Buffer and CdRP.

    • Initiate the reaction by adding a small volume of purified IGPS to the cuvette and mix quickly.

    • Immediately begin recording the increase in fluorescence intensity over time.

    • The initial rate of the reaction is determined from the linear portion of the fluorescence change versus time.

Quantification of this compound by LC-MS/MS

Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of IGP in complex biological matrices.[16]

  • Sample Preparation:

    • Homogenize biological samples (e.g., plant tissue, bacterial cell pellets) in an appropriate extraction buffer (e.g., methanol/water mixture).

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant and filter it to remove any remaining particulates.

    • The sample may require further solid-phase extraction (SPE) for cleanup and concentration depending on the matrix.

  • LC-MS/MS Parameters (Example):

    • Liquid Chromatography:

      • Column: A reverse-phase C18 column is typically used.

      • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

      • Flow Rate: Dependent on the column dimensions.

    • Mass Spectrometry (Triple Quadrupole):

      • Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for phosphorylated compounds.

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for IGP to ensure high selectivity and sensitivity. The exact m/z values will need to be determined by infusion of an IGP standard.

  • Data Analysis:

    • Construct a calibration curve using a series of known concentrations of an IGP standard.

    • Quantify the amount of IGP in the biological samples by comparing their peak areas to the calibration curve.

Visualizations of Pathways and Workflows

Metabolic Pathways of this compound

IGP_Metabolic_Pathways CdRP 1-(2-carboxyphenylamino)- 1-deoxy-D-ribulose 5-phosphate (CdRP) IGP Indole-3-glycerol phosphate (IGP) CdRP->IGP IGPS Tryptophan L-Tryptophan IGP->Tryptophan Tryptophan Synthase (TSA + TSB) IAA Indole-3-Acetic Acid (IAA) IGP->IAA (Plant-specific enzymes) Benzoxazinoids Benzoxazinoids IGP->Benzoxazinoids BX1 (Maize) Indole Indole IGP->Indole IGL / TSA IGPS_Assay_Workflow Start Start: Prepare Reagents Prepare_Enzyme Prepare purified IGPS solution Start->Prepare_Enzyme Prepare_Substrate Prepare CdRP substrate solution Start->Prepare_Substrate Setup_Assay Set up reaction in cuvette (Buffer, CdRP) Prepare_Enzyme->Setup_Assay Prepare_Substrate->Setup_Assay Initiate_Reaction Initiate reaction with IGPS Setup_Assay->Initiate_Reaction Monitor Monitor Absorbance (280nm) or Fluorescence (Ex:290, Em:340) Initiate_Reaction->Monitor Analyze Calculate initial velocity Monitor->Analyze End End: Determine Kinetic Parameters Analyze->End IGP_Logical_Relationship Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate CdRP CdRP Anthranilate->CdRP IGP This compound (IGP) [Branchpoint] CdRP->IGP IGPS Primary_Metabolism Primary Metabolism IGP->Primary_Metabolism Secondary_Metabolism Secondary Metabolism IGP->Secondary_Metabolism Tryptophan Tryptophan Primary_Metabolism->Tryptophan Signaling_Defense Signaling & Defense (IAA, Indole, Benzoxazinoids) Secondary_Metabolism->Signaling_Defense

References

The Discovery and History of Indole-3-Glycerol Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-glycerol phosphate (IGP) is a pivotal intermediate in the biosynthesis of the essential amino acid tryptophan. Its discovery and the elucidation of its role within the tryptophan metabolic pathway were instrumental in advancing our understanding of microbial genetics and enzymology. This technical guide provides a comprehensive overview of the history of IGP's discovery, its place in the tryptophan biosynthesis pathway, quantitative data on the key enzyme involved in its synthesis, and detailed experimental protocols for its study. This information is particularly relevant for researchers in drug development, as the tryptophan biosynthesis pathway is a validated target for antimicrobial agents.

Historical Perspective: The Unraveling of the Tryptophan Pathway

The journey to understanding tryptophan biosynthesis was a multi-decade endeavor, with significant contributions from numerous scientists. A central figure in this narrative is Charles Yanofsky , whose work in the 1950s and 1960s was foundational to our current knowledge.

Initial studies on tryptophan auxotrophs of Escherichia coli and Neurospora crassa suggested a series of metabolic steps leading to tryptophan synthesis. By the mid-1950s, anthranilic acid and indole were identified as key intermediates. However, the steps between these two molecules remained a black box.

A breakthrough came in 1956 when Yanofsky published a seminal paper titled "this compound, an intermediate in the biosynthesis of indole."[1] This work provided the first direct evidence for the existence of IGP. Using cell-free extracts of a tryptophan auxotroph of E. coli, Yanofsky demonstrated the enzymatic conversion of a precursor, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP), to a new compound which he identified as this compound.[1] This discovery filled a critical gap in the tryptophan biosynthetic pathway.

Subsequent research by Yanofsky and his colleagues focused on the enzyme responsible for this conversion: This compound synthase (IGPS) . In a 1966 paper by T.E. Creighton and C. Yanofsky, the purification and properties of IGPS from E. coli were described in detail.[2] This work laid the groundwork for future kinetic and structural studies of the enzyme. The study of the tryptophan biosynthesis pathway and its enzymes, including IGPS and tryptophan synthase, also played a crucial role in establishing the colinearity of genes and proteins.

The Tryptophan Biosynthesis Pathway

This compound is the penultimate intermediate in the main pathway of tryptophan biosynthesis in many bacteria, archaea, fungi, and plants. The pathway begins with chorismate and proceeds through a series of enzymatic reactions to produce L-tryptophan.

The key steps involving IGP are:

  • Formation of this compound: this compound synthase (IGPS), encoded by the trpC gene in E. coli, catalyzes the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to IGP.[3][4] This reaction involves an intramolecular cyclization and decarboxylation.

  • Conversion to Indole: The α-subunit of the tryptophan synthase complex cleaves IGP to indole and glyceraldehyde-3-phosphate.[5]

  • Synthesis of Tryptophan: The β-subunit of tryptophan synthase then catalyzes the condensation of indole with serine to form L-tryptophan.[5]

// Nodes for compounds Chorismate [label="Chorismate", fillcolor="#F1F3F4", fontcolor="#202124"]; Anthranilate [label="Anthranilate", fillcolor="#F1F3F4", fontcolor="#202124"]; PRA [label="Phosphoribosyl-\nanthranilate (PRA)", fillcolor="#F1F3F4", fontcolor="#202124"]; CdRP [label="1-(o-carboxyphenylamino)-1-\ndeoxyribulose 5-phosphate (CdRP)", fillcolor="#F1F3F4", fontcolor="#202124"]; IGP [label="Indole-3-glycerol\nphosphate (IGP)", fillcolor="#FBBC05", fontcolor="#202124"]; Indole [label="Indole", fillcolor="#F1F3F4", fontcolor="#202124"]; Tryptophan [label="L-Tryptophan", fillcolor="#34A853", fontcolor="#FFFFFF"]; G3P [label="Glyceraldehyde-\n3-phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Serine [label="L-Serine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for enzymes AS [label="Anthranilate\nSynthase\n(TrpE/G)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRT [label="Anthranilate\nPhosphoribosyl-\ntransferase (TrpD)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRAI [label="Phosphoribosylanthranilate\nIsomerase (TrpF)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IGPS [label="Indole-3-glycerol\nphosphate Synthase\n(TrpC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TS_alpha [label="Tryptophan\nSynthase α\n(TrpA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TS_beta [label="Tryptophan\nSynthase β\n(TrpB)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Chorismate -> Anthranilate [label=" Gln -> Glu, Pyr", arrowhead="vee"]; Anthranilate -> PRA [label=" PRPP -> PPi", arrowhead="vee"]; PRA -> CdRP [arrowhead="vee"]; CdRP -> IGP [label=" -CO2, -H2O", arrowhead="vee"]; IGP -> Indole [arrowhead="vee"]; Indole -> Tryptophan [arrowhead="vee"]; Serine -> Tryptophan [arrowhead="vee"]; IGP -> G3P [arrowhead="vee", style=dashed];

// Enzyme-reaction associations AS -> Chorismate [dir=none, style=dotted, constraint=false]; PRT -> Anthranilate [dir=none, style=dotted, constraint=false]; PRAI -> PRA [dir=none, style=dotted, constraint=false]; IGPS -> CdRP [dir=none, style=dotted, constraint=false]; TS_alpha -> IGP [dir=none, style=dotted, constraint=false]; TS_beta -> Indole [dir=none, style=dotted, constraint=false]; TS_beta -> Serine [dir=none, style=dotted, constraint=false];

} Tryptophan biosynthesis pathway highlighting this compound.

Quantitative Data: Kinetics of this compound Synthase

The enzymatic activity of IGPS has been characterized in a variety of organisms. The following table summarizes key kinetic parameters, providing a comparative overview for researchers. It is important to note that assay conditions can influence these values.

OrganismAbbreviationTemperature (°C)pHKM (μM) for CdRPkcat (s⁻¹)Reference
Mycobacterium tuberculosisMtIGPS257.51.1 ± 0.20.051 ± 0.001[6]
Escherichia coliEcIGPS257.50.32.5[6]
Sulfolobus solfataricusSsIGPS257.50.0850.42[6]
Thermotoga maritimaTmIGPS257.50.0060.12[6]
Pseudomonas aeruginosaPaIGPS378.02.6 ± 0.211.1 ± 0.1[6]
Bacillus subtilisBsIGPSNot Available8.01.40.14[6]
Pyrococcus furiosusPfIGPS807.5140 ± 1020 ± 0.5[7]
Saccharomyces cerevisiaeScIGPSNot AvailableNot Available1.30.09[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its synthase.

Protocol 1: Purification of Recombinant His-tagged this compound Synthase (IGPS) from E. coli

This protocol describes the expression and purification of N-terminally His-tagged IGPS using immobilized metal affinity chromatography (IMAC).[8]

Materials:

  • E. coli BL21(DE3) cells transformed with an IGPS expression plasmid

  • Luria-Bertani (LB) broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, 1 mM phenylmethylsulfonyl fluoride (PMSF)

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol

  • Ni-NTA Agarose resin

  • Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT

Procedure:

  • Expression:

    • Inoculate a single colony of E. coli BL21(DE3) carrying the IGPS expression plasmid into 50 mL of LB broth with the appropriate antibiotic.

    • Grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture for 4-6 hours at 30°C.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis:

    • Resuspend the cell pellet in 30 mL of Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Purification:

    • Apply the clarified lysate to a Ni-NTA agarose column pre-equilibrated with Lysis Buffer.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged IGPS with Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE for purity.

  • Dialysis and Storage:

    • Pool the fractions containing pure IGPS and dialyze against Dialysis Buffer overnight at 4°C.

    • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

    • Aliquot the purified enzyme and store at -80°C.

// Nodes start [label="E. coli Culture with\nIGPS Expression Plasmid", fillcolor="#F1F3F4", fontcolor="#202124"]; induction [label="IPTG Induction", fillcolor="#FBBC05", fontcolor="#202124"]; harvest [label="Cell Harvest\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Cell Lysis\n(Sonication)", fillcolor="#F1F3F4", fontcolor="#202124"]; clarification [label="Clarification of Lysate\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; imac [label="Immobilized Metal Affinity\nChromatography (IMAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash unbound proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; elution [label="Elution of His-tagged IGPS", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Purity Analysis\n(SDS-PAGE)", fillcolor="#F1F3F4", fontcolor="#202124"]; dialysis [label="Dialysis and Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; storage [label="Storage at -80°C", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> induction; induction -> harvest; harvest -> lysis; lysis -> clarification; clarification -> imac; imac -> wash; wash -> elution; elution -> analysis; analysis -> dialysis; dialysis -> storage; } Workflow for the purification of recombinant His-tagged IGPS.

Protocol 2: Spectrophotometric Assay for IGPS Activity

The activity of IGPS can be monitored continuously by following the decrease in absorbance of the substrate, CdRP, at 315 nm, or by monitoring the appearance of the product, IGP, at 290 nm.[8]

Materials:

  • Purified IGPS enzyme

  • 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT

  • UV-transparent cuvettes

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a stock solution of CdRP in the Assay Buffer and determine its concentration spectrophotometrically using a molar extinction coefficient of 3,400 M-1cm-1 at 315 nm.

  • Set up the reaction in a 1 mL cuvette containing Assay Buffer and a known concentration of CdRP.

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the purified IGPS enzyme and mix thoroughly.

  • Immediately monitor the change in absorbance at 290 nm (for IGP formation) or 315 nm (for CdRP consumption) over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • To determine kinetic parameters (KM and kcat), repeat the assay at various concentrations of CdRP.

Protocol 3: Fluorescence-Based Assay for IGPS Activity

This assay leverages the increase in fluorescence upon the conversion of the non-fluorescent substrate CdRP to the fluorescent product IGP.[8]

Materials:

  • Purified IGPS enzyme

  • CdRP substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT

  • Fluorometer with temperature control

Procedure:

  • Set the fluorometer to an excitation wavelength of 290 nm and an emission wavelength of 340 nm.

  • Prepare the reaction mixture in a fluorescence cuvette containing Assay Buffer and a known concentration of CdRP.

  • Equilibrate the cuvette to the desired temperature.

  • Initiate the reaction by adding a small amount of purified IGPS enzyme and mix.

  • Record the increase in fluorescence intensity over time.

  • The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Conclusion

The discovery of this compound was a landmark achievement in the field of biochemistry, providing a crucial piece to the puzzle of tryptophan biosynthesis. The subsequent characterization of this compound synthase has not only deepened our understanding of enzyme mechanisms but has also opened avenues for the development of novel therapeutics. The detailed historical account, quantitative data, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals working to further unravel the complexities of metabolic pathways and to leverage this knowledge for the advancement of medicine and biotechnology.

References

The Role of Indole-3-glycerol Phosphate in Plant Auxin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of developmental processes. While the tryptophan-dependent auxin biosynthesis pathways are well-characterized, a significant body of evidence supports the existence of a tryptophan-independent pathway, particularly crucial during early embryogenesis.[1][2][3] This guide provides an in-depth technical overview of the pivotal role of Indole-3-glycerol phosphate (IGP), a key intermediate in the tryptophan biosynthesis pathway, as a critical branchpoint for the tryptophan-independent synthesis of auxin.[4][5] We will explore the core enzymatic players, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

The Tryptophan-Independent Auxin Biosynthesis Pathway: A Central Role for IGP

The tryptophan-independent pathway for auxin biosynthesis has long been proposed based on studies of tryptophan auxotrophic mutants in species like Arabidopsis thaliana and Zea mays.[6] These studies revealed that plants could still synthesize IAA even with impaired tryptophan production, suggesting an alternative route. This compound (IGP) has been identified as a key branchpoint intermediate in this pathway.[4][5][7]

The core of this pathway involves the conversion of IGP to indole, which can then be converted to IAA through a series of steps that are still under active investigation.[8] Two key enzymes have been identified as central to the utilization of IGP in this alternative pathway:

  • This compound Synthase (IGPS): This enzyme catalyzes the formation of IGP from 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP).[9][10] While its primary role is in the tryptophan biosynthesis pathway, its product, IGP, is the starting point for the tryptophan-independent auxin synthesis.

  • Indole Synthase (INS): This cytosolic enzyme is homologous to the plastidial tryptophan synthase α-subunit (TSA) and is responsible for converting IGP to free indole.[8][11] The discovery of INS provided significant genetic evidence for the tryptophan-independent pathway and its importance in processes like embryogenesis.[7][12]

Quantitative Data on Key Enzymes

The kinetic parameters of enzymes are crucial for understanding their efficiency and role in metabolic pathways. While extensive data is available for microbial IGPS, specific kinetic data for plant IGPS and INS are less abundant. The following table summarizes available data for IGPS from various organisms to provide a comparative context.

EnzymeOrganismKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
This compound Synthase (IGPS) Pseudomonas aeruginosa2.6 ± 0.211.1 ± 0.14.3 x 106[4]
Mycobacterium tuberculosis1.1 ± 0.20.051 ± 0.0014.6 x 104[4]
Escherichia coli0.32.58.3 x 106[4]
Sulfolobus solfataricus0.0850.424.9 x 106[4]
Thermotoga maritima0.0060.122.0 x 107[4]
Indole Synthase (INS) Arabidopsis thalianaNot AvailableNot AvailableNot Available

Experimental Protocols

Elucidating the tryptophan-independent auxin biosynthesis pathway relies on a combination of genetic, biochemical, and analytical techniques. Here, we provide detailed methodologies for key experiments.

Quantification of Auxin and its Precursors by LC-MS/MS

This protocol describes the extraction, purification, and quantification of IAA and its precursors from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[13][14][15][16]

Materials:

  • Plant tissue (20-50 mg fresh weight)

  • Extraction buffer (e.g., 2-propanol/water/concentrated HCl, 2:1:0.002, v/v/v)

  • Internal standards (e.g., [13C6]-IAA, [15N, 2H5]-Trp)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Derivatization agent (optional, e.g., diazomethane)

  • LC-MS/MS system

Procedure:

  • Sample Homogenization:

    • Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Add 1 mL of pre-chilled extraction buffer and the internal standards.

    • Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove interfering compounds.

    • Elute the auxins and precursors with methanol or acetonitrile.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., 50% methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate the compounds using a C18 reverse-phase column with a suitable gradient (e.g., water and acetonitrile with 0.1% formic acid).

    • Detect and quantify the compounds using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.

Stable Isotope Labeling for Pathway Analysis

Stable isotope labeling is a powerful technique to trace the metabolic flux through a biosynthetic pathway.[2][17][18] By feeding plants with labeled precursors, one can determine the extent to which these precursors are incorporated into downstream intermediates and the final product, IAA.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana)

  • Stable isotope-labeled precursors (e.g., [15N]-anthranilate, [13C6]-indole)

  • Growth medium (e.g., Murashige and Skoog)

  • LC-MS/MS system

Procedure:

  • Labeling:

    • Grow seedlings on standard growth medium.

    • Transfer seedlings to a medium containing the stable isotope-labeled precursor.

    • Incubate for a defined period (e.g., 24 hours).

  • Extraction and Analysis:

    • Harvest the plant tissue and extract auxins and their precursors as described in Protocol 3.1.

    • Analyze the extracts by LC-MS/MS.

    • Monitor the mass shift in the detected compounds corresponding to the incorporation of the stable isotope.

    • Calculate the percentage of label incorporation to determine the contribution of the precursor to the biosynthesis of the target compounds.

In Vitro Enzyme Activity Assay for this compound Synthase (IGPS)

This protocol allows for the determination of the kinetic parameters of IGPS by monitoring the conversion of its substrate, CdRP, to IGP.[4][9]

Materials:

  • Purified IGPS enzyme

  • 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl)

  • Spectrophotometer or fluorometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer and varying concentrations of CdRP in a cuvette.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding a known concentration of the purified IGPS enzyme.

    • Immediately monitor the change in absorbance at 280 nm (disappearance of CdRP) or the increase in fluorescence (formation of IGP) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear phase of the reaction progress curve.

    • Plot v0 against the substrate concentration ([S]).

    • Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation. The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax/[E]).

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is essential for comprehension and communication. The following diagrams were generated using the Graphviz DOT language to illustrate the tryptophan-independent auxin biosynthesis pathway and a typical experimental workflow for auxin analysis.

Tryptophan_Independent_Auxin_Biosynthesis cluster_legend Pathway Legend Chorismate Chorismate AS Anthranilate Synthase Chorismate->AS Anthranilate Anthranilate PAT Phosphoribosylanthranilate Transferase Anthranilate->PAT PR_Anthranilate Phosphoribosyl- anthranilate PAI Phosphoribosylanthranilate Isomerase PR_Anthranilate->PAI CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose 5-phosphate IGPS Indole-3-glycerol Phosphate Synthase CdRP->IGPS IGP Indole-3-glycerol phosphate INS Indole Synthase IGP->INS TSA Tryptophan Synthase α IGP->TSA Indole Indole TSB Tryptophan Synthase β Indole->TSB Unknown Unknown Enzymes Indole->Unknown IAA Indole-3-acetic acid (Auxin) Tryptophan Tryptophan AS->Anthranilate PAT->PR_Anthranilate PAI->CdRP IGPS->IGP INS->Indole TSA->Indole TSB->Tryptophan Unknown->IAA Tryptophan-Independent Pathway Tryptophan-Independent Pathway Tryptophan Biosynthesis (Plastid) Tryptophan Biosynthesis (Plastid) A A->Tryptophan-Independent Pathway B B->Tryptophan Biosynthesis (Plastid)

Caption: Tryptophan-Independent Auxin Biosynthesis Pathway.

Experimental_Workflow_Auxin_Analysis start Plant Tissue (e.g., seedlings, leaves) homogenization Homogenization (in extraction buffer with internal standards) start->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 spe Solid-Phase Extraction (SPE) centrifugation1->spe Supernatant elution Elution spe->elution drying Evaporation to Dryness elution->drying reconstitution Reconstitution (in LC-MS compatible solvent) drying->reconstitution lcms LC-MS/MS Analysis (Quantification) reconstitution->lcms data Data Analysis (Peak integration, quantification, statistical analysis) lcms->data

Caption: Experimental Workflow for Auxin Analysis.

Conclusion and Future Perspectives

This compound stands as a critical juncture between primary metabolism (tryptophan biosynthesis) and specialized hormone production (tryptophan-independent auxin synthesis). The elucidation of the roles of enzymes like IGPS and INS has significantly advanced our understanding of this alternative pathway, particularly its importance in specific developmental contexts such as embryogenesis.

Future research should focus on several key areas:

  • Identification of Downstream Enzymes: The enzymatic steps converting indole to IAA in the tryptophan-independent pathway remain largely uncharacterized. Identifying these enzymes is a critical next step.

  • Regulatory Mechanisms: Understanding how the flux of IGP is regulated between tryptophan and auxin biosynthesis is essential. This likely involves complex transcriptional and post-translational control mechanisms.

  • Quantitative Modeling: The development of kinetic models incorporating data for all relevant enzymes will be invaluable for predicting auxin dynamics and understanding the interplay between the tryptophan-dependent and -independent pathways.

  • Pharmacological Intervention: A detailed understanding of the enzymes in the tryptophan-independent pathway could open avenues for the development of novel herbicides or plant growth regulators that specifically target this pathway.

This technical guide provides a comprehensive overview of the current knowledge surrounding the function of this compound in plant auxin synthesis. The provided protocols and visual aids are intended to serve as valuable resources for researchers in the fields of plant biology, biochemistry, and drug discovery.

References

The Crucial Role of Indole-3-Glycerol Phosphate in the Maize Benzoxazinoid Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Benzoxazinoids (BXs) are a critical class of indole-derived secondary metabolites that serve as key defense compounds in maize (Zea mays) and other gramineous plants. Their biosynthesis is a well-orchestrated process, originating from a crucial branch point in primary metabolism. This technical guide provides an in-depth examination of the pivotal role of Indole-3-glycerol phosphate (IGP), an intermediate in the tryptophan biosynthesis pathway, as the foundational precursor for the entire benzoxazinoid cascade in maize. We will explore the enzymatic steps, metabolic channeling, and regulatory nuances that govern the flux of IGP into this vital defense pathway. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this significant metabolic network.

Introduction to the Benzoxazinoid Pathway

Maize produces a variety of benzoxazinoids that are instrumental in defending the plant against a wide range of herbivores and pathogens.[1] These compounds are stored as stable glucosides, primarily in the vacuole, and upon tissue damage, they are rapidly converted into toxic aglycones.[2] The entire biosynthetic journey of these defense molecules begins with this compound (IGP), underscoring its importance as the gatekeeper metabolite linking primary and specialized metabolism.

The Central Biosynthetic Cascade from this compound

The biosynthesis of benzoxazinoids from IGP is a multi-step process involving a series of dedicated enzymes, many of which are encoded by genes located in a cluster on chromosome 4.[3][4] The pathway can be segmented into the formation of the core benzoxazinoid structure and its subsequent modifications.

Formation of the Indole Core

The first committed step in the benzoxazinoid pathway occurs in the plastids.[2][5] It involves the conversion of IGP into free indole, a reaction catalyzed by the enzyme This compound lyase (IGL) , encoded by the Benzoxazinoneless1 (Bx1) gene.[3][6][7] This enzyme is functionally homologous to the tryptophan synthase alpha subunit (TSA) but operates independently to produce indole specifically for the benzoxazinoid pathway.[8][9]

Assembly of the DIBOA Backbone

Following its synthesis, indole is exported from the plastid to the endoplasmic reticulum, where a series of four cytochrome P450 monooxygenases sequentially oxidize the indole molecule.[2][6]

  • BX2 oxidizes indole to indolin-2-one.[4]

  • BX3 hydroxylates indolin-2-one to 2-hydroxy-indolin-2-one.[10]

  • BX4 introduces a second hydroxyl group to form 3-hydroxy-indolin-2-one.

  • BX5 completes the core structure, yielding 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) .[2][3]

Glucosylation and Further Diversification

The unstable DIBOA aglycone is stabilized in the cytoplasm through glucosylation by UDP-glucosyltransferases BX8 or BX9 , forming DIBOA-Glc.[2][5][6] This stable intermediate is the substrate for further enzymatic modifications that create the diverse array of benzoxazinoids found in maize.

  • DIMBOA-Glc Formation: The most abundant benzoxazinoid in young maize, DIMBOA-Glc, is synthesized from DIBOA-Glc. A 2-oxoglutarate-dependent dioxygenase, BX6 , hydroxylates DIBOA-Glc, which is then methylated by an O-methyltransferase, BX7 .[2][5][7]

  • HDMBOA-Glc and Methylated Variants: DIMBOA-Glc serves as a precursor for other benzoxazinoids. A group of O-methyltransferases (BX10, BX11, BX12, BX14 ) can convert DIMBOA-Glc to HDMBOA-Glc.[2][5] A side branch involves the enzyme BX13 , which converts DIMBOA-Glc to TRIMBOA-Glc. This intermediate is then methylated by BX7 to form DIM2BOA-Glc, which can be further methylated by BX14 to produce HDM2BOA-Glc.[3][5]

Metabolic Channeling at the this compound Branch Point

IGP is a critical metabolic node, standing at the crossroads of primary (tryptophan) and specialized (benzoxazinoids, volatile indole) metabolism.[11][12] Maize has evolved a sophisticated system of enzyme paralogs to direct the metabolic flux from IGP toward these distinct pathways.

Maize possesses three Indole-3-glycerolphosphate synthase (IGPS) enzymes that catalyze the formation of IGP.[11]

  • IGPS1 and IGPS3 are primarily involved in the biosynthesis of defense compounds. Their expression is induced by insect feeding, and mutations in these genes lead to reduced levels of benzoxazinoids and free indole.[11]

  • IGPS2 appears to be dedicated to the biosynthesis of tryptophan for primary metabolic needs.[11]

Similarly, there are three enzymes that utilize IGP to produce indole:

  • BX1 (Benzoxazinoneless 1) is the primary enzyme channeling IGP towards benzoxazinoid biosynthesis.[6][13]

  • TSA (Tryptophan Synthase Alpha) functions in concert with the tryptophan synthase beta subunit to produce tryptophan.[6][11]

  • IGL (Indole-3-glycerolphosphate Lyase) is responsible for producing free indole, which is released as a volatile signaling compound, particularly in response to herbivory.[9][11][13]

Bimolecular fluorescence complementation assays have shown that these enzymes form specific protein-protein interactions, suggesting the existence of distinct metabolic channels. For instance, IGPS1 interacts strongly with BX1 and IGL, while IGPS2 interacts mainly with TSA, facilitating the efficient partitioning of IGP into the appropriate pathway.[11] All these initial steps, involving IGPS and the IGP lyases, are localized in the chloroplasts.[5][11]

Data Presentation

Table 1: Key Enzymes in the Maize Benzoxazinoid Pathway Originating from IGP
EnzymeGeneSubstrateProductCellular Localization
IGP Synthases
IGPS1, IGPS3IGPS1, IGPS31-(2-carboxyphenylamino)-l-deoxyribulose-5-phosphateThis compound (IGP)Chloroplast
IGP Lyases
BX1Bx1This compound (IGP)IndoleChloroplast
P450 Monooxygenases
BX2Bx2IndoleIndolin-2-oneEndoplasmic Reticulum
BX3Bx3Indolin-2-one2-Hydroxy-indolin-2-oneEndoplasmic Reticulum
BX4Bx42-Hydroxy-indolin-2-one3-Hydroxy-indolin-2-oneEndoplasmic Reticulum
BX5Bx53-Hydroxy-indolin-2-oneDIBOAEndoplasmic Reticulum
Glucosyltransferases
BX8, BX9Bx8, Bx9DIBOADIBOA-GlcCytoplasm
Dioxygenases
BX6Bx6DIBOA-GlcTRIBOA-GlcCytosol
BX13Bx13DIMBOA-GlcTRIMBOA-GlcCytosol
O-Methyltransferases
BX7Bx7TRIBOA-Glc / TRIMBOA-GlcDIMBOA-Glc / DIM2BOA-GlcCytosol
BX10, BX11, BX12Bx10, Bx11, Bx12DIMBOA-GlcHDMBOA-GlcCytosol
BX14Bx14DIMBOA-Glc / DIM2BOA-GlcHDMBOA-Glc / HDM2BOA-GlcCytosol
Table 2: Quantitative Data on Benzoxazinoid Metabolism in Maize
ParameterValuePlant Part/ConditionSource
DIMBOA-Glc ConcentrationUp to 3 mg g⁻¹ fresh weightYoung, undamaged leaves[3]
BX1 Enzyme Kinetics (K_m)0.013 mMFor substrate this compound[8]
BX1 Enzyme Kinetics (k_cat)0.02 sec⁻¹For substrate this compound[8]

Experimental Protocols

Protocol 1: Extraction and Quantification of Benzoxazinoids by UHPLC-MS/MS

This protocol outlines a standardized method for the analysis of benzoxazinoids from maize tissues, adapted from established methodologies.[14][15][16][17]

A. Sample Preparation and Metabolite Extraction

  • Sample Collection: Collect approximately 100 mg of maize tissue (e.g., leaf, root) from plants at a consistent developmental stage. Immediately flash-freeze the samples in liquid nitrogen to halt metabolic activity.[14]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer the weighed powder (e.g., 70-100 mg) to a 1.5 mL microcentrifuge tube.[14][15]

    • Add 1 mL of pre-chilled extraction solvent (70:30 methanol:water with 0.1% formic acid).[14][16]

    • Vortex the mixture vigorously for 20-60 seconds.[14][17]

    • Centrifuge at 13,000-20,000 x g for 20 minutes at 4-10°C.[14][16][17]

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube for analysis. If necessary, dilute the samples (e.g., 1:10 or 1:50) with the extraction solvent prior to injection.[16][17]

B. LC-MS/MS Quantification

  • Chromatography System: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., QDa or triple quadrupole) with an electrospray ionization (ESI) source.[14][15]

  • Column: Employ a C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 100 mm).[14][15]

  • Mobile Phases:

    • Solvent A: Water with 0.1% formic acid.[14]

    • Solvent B: Acetonitrile with 0.1% formic acid.[16]

  • Gradient Elution: A typical gradient at a flow rate of 0.4 mL/min is as follows:

    • 0-3 min: Linear gradient from 2% to 20% B.[16]

    • 3-6 min: Linear gradient to 100% B.[16]

    • 6-8 min: Hold at 100% B.[16]

    • 8-10 min: Return to 2% B and equilibrate.[16]

  • Mass Spectrometry:

    • Operate the mass spectrometer in both positive and negative ion modes to detect the full range of benzoxazinoids.

    • For targeted quantification, use Multiple Reaction Monitoring (MRM) mode. Develop a method with specific precursor-product ion transitions for each target benzoxazinoid (e.g., DIMBOA-Glc, HDMBOA-Glc).

    • Absolute quantification is achieved by generating standard curves from purified or synthetic standards.[15]

Mandatory Visualizations

Diagram 1: Benzoxazinoid Biosynthetic Pathway in Maize

Benzoxazinoid_Pathway cluster_plastid Chloroplast cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm / Cytosol cluster_vacuole Vacuole (Storage) IGP Indole-3-glycerol phosphate (IGP) Indole Indole IGP->Indole BX1 Indolin2one Indolin-2-one Indole->Indolin2one BX2 HI2O 2-Hydroxy- indolin-2-one Indolin2one->HI2O BX3 H2I2O 3-Hydroxy- indolin-2-one HI2O->H2I2O BX4 DIBOA_ER DIBOA H2I2O->DIBOA_ER BX5 DIBOA_Glc DIBOA-Glc DIBOA_ER->DIBOA_Glc BX8/BX9 TRIBOA_Glc TRIBOA-Glc DIBOA_Glc->TRIBOA_Glc BX6 Stored Benzoxazinoid Glucosides DIBOA_Glc->Stored DIMBOA_Glc DIMBOA-Glc TRIBOA_Glc->DIMBOA_Glc BX7 HDMBOA_Glc HDMBOA-Glc DIMBOA_Glc->HDMBOA_Glc BX10/11/12/14 TRIMBOA_Glc TRIMBOA-Glc DIMBOA_Glc->TRIMBOA_Glc BX13 DIMBOA_Glc->Stored HDMBOA_Glc->Stored DIM2BOA_Glc DIM₂BOA-Glc TRIMBOA_Glc->DIM2BOA_Glc BX7 HDM2BOA_Glc HDM₂BOA-Glc DIM2BOA_Glc->HDM2BOA_Glc BX14 DIM2BOA_Glc->Stored HDM2BOA_Glc->Stored

Caption: Overview of the benzoxazinoid biosynthetic pathway in maize, starting from IGP.

Diagram 2: Metabolic Channeling at the IGP Branch Point

Metabolic_Channeling cluster_igps IGP Synthesis cluster_igp_util IGP Utilization (in Chloroplast) cluster_products Metabolic Fates Precursor 1-(2-carboxyphenylamino)- l-deoxyribulose-5-phosphate IGPS13 IGPS1, IGPS3 (Defense-related) Precursor->IGPS13 IGPS2 IGPS2 (Primary Metabolism) Precursor->IGPS2 IGP Indole-3-glycerol phosphate (IGP) IGPS13->IGP IGPS2->IGP BX1 BX1 IGP->BX1 TSA TSA IGP->TSA IGL IGL IGP->IGL Benzoxazinoids Benzoxazinoids BX1->Benzoxazinoids Tryptophan Tryptophan TSA->Tryptophan Volatile_Indole Volatile Indole (Signaling) IGL->Volatile_Indole

Caption: Metabolic channeling of IGP into distinct primary and specialized pathways in maize.

Diagram 3: Experimental Workflow for Benzoxazinoid Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collect 1. Collect Maize Tissue Freeze 2. Flash Freeze (Liquid N₂) Collect->Freeze Grind 3. Cryogenic Grinding Freeze->Grind Extract 4. Solvent Extraction (MeOH/H₂O/Formic Acid) Grind->Extract Centrifuge 5. Centrifuge & Collect Supernatant Extract->Centrifuge Inject 6. UHPLC Injection Centrifuge->Inject Separate 7. C18 Column Separation Inject->Separate Detect 8. ESI-MS/MS Detection Separate->Detect Quantify 9. Quantification (vs. Standards) Detect->Quantify Analyze 10. Statistical Analysis Quantify->Analyze

Caption: A generalized workflow for the extraction and analysis of benzoxazinoids from maize.

Conclusion

This compound is unequivocally the central precursor in the biosynthesis of the entire family of benzoxazinoid defense compounds in maize. The pathway originating from IGP is a testament to the elegant metabolic engineering evolved by plants, featuring dedicated enzyme clusters, paralogous enzymes for precise metabolic channeling, and distinct subcellular compartmentalization. The regulation at the IGP branch point, managed by specific IGPS and IGL enzymes, allows the plant to dynamically allocate resources between essential primary metabolism and inducible defense responses. A thorough understanding of this pathway, from the initial commitment of IGP to the final decorated benzoxazinoid products, is essential for developing novel strategies in crop protection and for exploring the pharmacological potential of these natural products.

References

Structural Analysis of Indole-3-Glycerol Phosphate Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-glycerol phosphate synthase (IGPS) is a key enzyme in the tryptophan biosynthesis pathway, a metabolic route essential for the survival of many pathogenic bacteria, such as Mycobacterium tuberculosis, but absent in humans. This makes IGPS a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the structural analysis of IGPS, focusing on its core structural features, catalytic mechanism, and the experimental methodologies employed for its characterization. Quantitative data are summarized for comparative analysis, and detailed protocols for key experiments are provided. Visualizations of pertinent biological pathways and experimental workflows are included to facilitate a comprehensive understanding of IGPS as a drug target.

Introduction

This compound synthase (EC 4.1.1.48) catalyzes the fifth step in the tryptophan biosynthesis pathway: the irreversible conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to this compound (IGP), with the release of carbon dioxide and water.[1][2] This reaction involves a ring closure, decarboxylation, and dehydration, making it a critical and irreversible step in the synthesis of tryptophan.[2][3] The absence of this pathway in humans makes IGPS an attractive target for the development of species-specific inhibitors with minimal off-target effects. A thorough understanding of the enzyme's structure and function is paramount for the rational design of such inhibitors.

Structural Overview

The structure of IGPS has been elucidated from various organisms, including bacteria and archaea.[3][4] The enzyme typically exists as a monomer and adopts a canonical (βα)8-barrel fold, also known as a TIM-barrel.[3][4] This conserved fold consists of eight parallel β-strands forming a central barrel, surrounded by eight α-helices.[4]

Key structural features include:

  • N-terminal Helical Extension: Many IGPS structures possess an additional N-terminal helical region (α0 and α00) that acts as a lid over the active site. This extension is crucial for substrate binding and affinity.[3]

  • Active Site: The active site is located in a pocket on the C-terminal side of the β-barrel.[5] Critical catalytic residues are situated on the loops connecting the β-strands to the α-helices.

  • Loop Dynamics: The flexibility of active site loops, particularly the β1α1 and β2α2 loops, plays a significant role in substrate binding, catalysis, and product release.[1] Interactions between these loops are important for coordinating the functional motions of the enzyme.

Catalytic Mechanism

The catalytic mechanism of IGPS involves a series of steps that facilitate the cyclization of CdRP to form the indole ring of IGP. The generally accepted mechanism proceeds as follows:

  • Substrate Binding: The substrate, CdRP, binds to the active site of the enzyme.

  • Ring Closure: An intramolecular aldol condensation occurs, initiated by a general acid catalyst, often a lysine residue (e.g., Lys110 in Sulfolobus solfataricus IGPS), which protonates the C2' carbonyl of CdRP. This facilitates a nucleophilic attack from the C6 of the anthranilate ring to the C1' of the ribulose moiety, forming a new carbon-carbon bond and closing the six-membered ring.

  • Decarboxylation: The unstable intermediate undergoes decarboxylation, which is a key irreversible step that drives the reaction forward.

  • Dehydration: A dehydration reaction, facilitated by a general acid (e.g., Lys53) and a general base (e.g., Glu51), eliminates a water molecule, leading to the formation of the aromatic indole ring.

  • Product Release: The final product, IGP, is released from the active site.

The liberation of the product from the active site has been identified as the rate-limiting step in the overall reaction for some IGPS enzymes.

Data Presentation

Table 1: Comparative Kinetic Parameters of IGPS from Various Organisms
OrganismAbbreviationTemperature (°C)pHKM (µM)kcat (s-1)
Mycobacterium tuberculosisMtIGPS257.51.1 ± 0.20.051 ± 0.001
Escherichia coliEcIGPS257.50.32.5
Sulfolobus solfataricusSsIGPS257.50.0850.42
Thermotoga maritimaTmIGPS257.50.0060.12
Pseudomonas aeruginosaPaIGPS378.02.6 ± 0.211.1 ± 0.1
Pyrococcus furiosusPfIGPS807.5140 ± 1020 ± 0.5

Note: Kinetic parameters can vary based on the specific assay conditions.

Mandatory Visualizations

Tryptophan_Biosynthesis_Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PRA PRA Anthranilate->PRA Anthranilate phosphoribosyltransferase CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose 5-phosphate PRA->CdRP Phosphoribosylanthranilate isomerase IGP Indole-3-glycerol phosphate CdRP->IGP Indole-3-glycerol phosphate synthase (IGPS) Indole Indole IGP->Indole Tryptophan synthase α Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase β

Tryptophan biosynthesis pathway highlighting the role of IGPS.

IGPS_Inhibitor_Discovery_Workflow cluster_0 High-Throughput Screening cluster_1 Hit Validation and Characterization cluster_2 Lead Optimization HTS Compound Library Screening Primary_Assay Primary in vitro IGPS Assay HTS->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Orthogonal Assays) Dose_Response->Secondary_Assays Selectivity Selectivity Profiling Secondary_Assays->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies ADME_Tox->In_Vivo_Efficacy Preclinical_Development Preclinical_Development In_Vivo_Efficacy->Preclinical_Development

Workflow for IGPS inhibitor discovery and characterization.

IGPS_Catalytic_Mechanism cluster_0 IGPS Active Site Enzyme E Active Site Enzyme_Substrate E-CdRP Substrate Bound Enzyme->Enzyme_Substrate + CdRP Substrate CdRP Substrate->Enzyme_Substrate Intermediate1 E-Intermediate 1 Ring Closure Enzyme_Substrate->Intermediate1 Lys110 (General Acid) Intermediate2 E-Intermediate 2 Decarboxylation Intermediate1->Intermediate2 - CO2 Enzyme_Product E-IGP Dehydration Intermediate2->Enzyme_Product Lys53 (General Acid) Glu51 (General Base) - H2O Enzyme_Product->Enzyme - IGP Product IGP Enzyme_Product->Product

Simplified catalytic mechanism of this compound synthase.

Experimental Protocols

Recombinant Expression and Purification of His-tagged IGPS

This protocol describes the expression of N-terminally His-tagged IGPS in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells transformed with an IGPS expression plasmid (e.g., pET vector with N-terminal His-tag)

  • Luria-Bertani (LB) broth and agar plates with appropriate antibiotic (e.g., kanamycin or ampicillin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and protease inhibitor cocktail

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-50 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM imidazole

  • Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol

  • Ni-NTA agarose resin

Procedure:

  • Expression:

    • Inoculate a single colony of transformed E. coli BL21(DE3) into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

    • Incubate the culture for an additional 4-6 hours at 30°C or overnight at 18°C to improve protein solubility.

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Purification:

    • Resuspend the cell pellet in 30 mL of Lysis Buffer.

    • Lyse the cells by sonication on ice (e.g., 6-8 cycles of 30-second bursts with 30-second cooling intervals).

    • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

    • Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged IGPS with 5-10 column volumes of Elution Buffer, collecting fractions.

    • Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

    • Pool the fractions containing pure IGPS and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

    • Determine the protein concentration using the absorbance at 280 nm and the calculated molar extinction coefficient.

    • Aliquot the purified enzyme and store at -80°C.

In Vitro IGPS Kinetic Assay

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of IGPS.

Materials:

  • Purified IGPS enzyme

  • 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT

  • UV-transparent cuvettes

  • Spectrophotometer with temperature control

Procedure:

  • Assay Setup:

    • Prepare a stock solution of CdRP in Assay Buffer and determine its concentration spectrophotometrically.

    • In a quartz cuvette, add Assay Buffer and varying concentrations of CdRP.

    • Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a small, known amount of purified IGPS enzyme to the cuvette and mix quickly.

    • Monitor the reaction by observing the increase in absorbance at 290 nm, which corresponds to the formation of the indole ring of IGP.

    • Record the absorbance change over time.

  • Data Analysis:

    • Calculate the initial velocity (v0) from the linear portion of the absorbance versus time plot.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the KM and Vmax.

    • Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.

Crystallization of IGPS

This protocol provides a general framework for the crystallization of IGPS using the vapor diffusion method. Specific conditions will need to be optimized for each IGPS homolog.

Materials:

  • Purified and concentrated IGPS (typically 5-15 mg/mL)

  • Crystallization screening kits (various precipitants, salts, and buffers)

  • Crystallization plates (e.g., 24-well or 96-well)

  • Cover slips (for hanging drop)

Procedure (Sitting Drop Vapor Diffusion):

  • Plate Setup:

    • Pipette 50-100 µL of the crystallization screen solution into the reservoir of a crystallization plate well.

    • In the sitting drop post, mix 1 µL of the concentrated IGPS solution with 1 µL of the reservoir solution. .

  • Incubation:

    • Seal the well to allow for vapor diffusion between the drop and the reservoir.

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization:

    • Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and protein concentration around the initial hit condition.

X-ray Diffraction Data Collection and Structure Determination

This protocol outlines the general steps for collecting and processing X-ray diffraction data from an IGPS crystal.

Materials:

  • IGPS crystals

  • Cryoprotectant (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene glycol)

  • Cryo-loops

  • Liquid nitrogen

  • Synchrotron or in-house X-ray source

Procedure:

  • Crystal Harvesting and Cryo-cooling:

    • Carefully loop a single crystal from the crystallization drop.

    • Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystal by plunging it into liquid nitrogen.

  • Data Collection:

    • Mount the frozen crystal on the goniometer of the X-ray diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The rotation range and exposure time will depend on the crystal quality and diffraction strength.

  • Data Processing:

    • Use data processing software (e.g., XDS, MOSFLM, or HKL2000) to index the diffraction pattern, integrate the reflection intensities, and scale the data. This will yield a file containing the unique reflection indices and their corresponding intensities and standard deviations.

  • Structure Solution and Refinement:

    • Solve the phase problem using molecular replacement, using a known structure of a homologous protein as a search model.

    • Build an initial model of the IGPS structure into the electron density map using software like Coot.

    • Refine the atomic model against the experimental diffraction data using refinement software (e.g., PHENIX or REFMAC5) to improve the fit of the model to the data and its stereochemical quality.

    • Validate the final structure using tools like MolProbity before deposition in the Protein Data Bank (PDB).

Conclusion

The structural and functional characterization of this compound synthase has provided significant insights into its catalytic mechanism and its role in the essential tryptophan biosynthesis pathway. The detailed structural information, combined with kinetic data, offers a solid foundation for the structure-based design of novel inhibitors. The experimental protocols outlined in this guide provide a framework for researchers to further investigate IGPS from various pathogenic organisms, with the ultimate goal of developing new and effective antimicrobial agents. The continued exploration of IGPS structure and dynamics will undoubtedly pave the way for innovative drug discovery efforts targeting this crucial bacterial enzyme.

References

Indole-3-Glycerol Phosphate: A Central Precursor in the Biosynthesis of Diverse Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-glycerol phosphate (IGP) is a crucial intermediate in the tryptophan biosynthetic pathway, serving as a pivotal branchpoint for the production of a wide array of secondary metabolites essential for various biological functions across bacteria, fungi, and plants. This technical guide provides a comprehensive overview of the role of IGP as a precursor to vital compounds such as the essential amino acid tryptophan, the plant hormone indole-3-acetic acid (IAA), defensive benzoxazinoids in grasses, and complex indole alkaloids in fungi. This document details the enzymatic conversions of IGP, presents quantitative data on these processes, outlines detailed experimental protocols for the characterization of key enzymes, and provides visual representations of the core biosynthetic pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction

This compound (IGP) is a phosphorylated indole derivative synthesized from 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) by the enzyme this compound synthase (IGPS).[1][2] While its primary role is as a precursor to tryptophan, IGP's position as the first committed intermediate containing the indole ring makes it a critical node in cellular metabolism, diverting this important chemical scaffold into various biosynthetic routes.[3] The metabolic fate of IGP is determined by the enzymatic machinery present in a given organism, leading to the synthesis of compounds with diverse biological activities, from primary metabolites essential for life to secondary metabolites involved in growth regulation, defense, and signaling.[4][5] Understanding the pathways originating from IGP and the enzymes that catalyze these transformations is fundamental for applications ranging from agricultural biotechnology to the discovery of novel therapeutic agents.[1]

Biosynthetic Pathways Originating from this compound

IGP serves as a branching point for several critical metabolic pathways. The key enzymes determining the fate of IGP are this compound Synthase (IGPS), which produces IGP, and the enzymes that subsequently metabolize it, primarily this compound Lyase (IGL) and the Tryptophan Synthase complex.

Tryptophan Biosynthesis

The canonical fate of IGP in most organisms is its conversion to tryptophan. This process is catalyzed by the tryptophan synthase enzyme complex, which consists of an α-subunit (TrpA) and a β-subunit (TrpB). TrpA, which is an indole-3-glycerol-phosphate lyase, cleaves IGP to indole and glyceraldehyde-3-phosphate.[6] The indole is then channeled through a hydrophobic tunnel to the β-subunit, where it reacts with serine to form L-tryptophan.[7]

Tryptophan_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase PRA Phosphoribosyl anthranilate Anthranilate->PRA Anthranilate phosphoribosyltransferase PRPP Phosphoribosyl pyrophosphate PRPP->PRA CdRP 1-(o-Carboxyphenylamino)-1- deoxyribulose 5-phosphate PRA->CdRP Phosphoribosylanthranilate isomerase IGP Indole-3-glycerol phosphate CdRP->IGP Indole-3-glycerol phosphate synthase (IGPS) Indole Indole IGP->Indole Tryptophan synthase α-subunit (TrpA) Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase β-subunit (TrpB) Serine Serine Serine->Tryptophan

Tryptophan biosynthesis pathway from chorismate.
Tryptophan-Independent Auxin Biosynthesis in Plants

In plants, IGP is a key precursor for a tryptophan-independent pathway for the synthesis of the primary auxin, indole-3-acetic acid (IAA).[4] This pathway is crucial for developmental processes such as embryogenesis.[8][9] In this pathway, a cytosolic indole synthase (INS) can convert IGP to indole, which is then further metabolized to IAA through intermediates that are not fully elucidated but are distinct from the tryptophan-dependent pathways.[10]

Auxin_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole Indole Synthase (INS) IAA_Intermediates Indole-containing intermediates Indole->IAA_Intermediates Unknown enzymes IAA Indole-3-acetic acid (IAA) IAA_Intermediates->IAA Unknown enzymes

Tryptophan-independent auxin biosynthesis pathway.
Benzoxazinoid Biosynthesis in Grasses

In maize and other grasses, IGP is the starting point for the synthesis of benzoxazinoids, a class of defensive secondary metabolites.[5] The enzyme this compound lyase (IGL), also known as benzoxazineless 1 (BX1), converts IGP to indole in the plastid.[11][12] This indole then undergoes a series of oxidations and glycosylations in the endoplasmic reticulum and cytosol to form various benzoxazinoids like DIMBOA-Glc.[13]

Benzoxazinoid_Biosynthesis cluster_plastid Plastid cluster_er_cytosol Endoplasmic Reticulum / Cytosol IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole This compound lyase (BX1) Indolin_2_one Indolin-2-one Indole->Indolin_2_one BX2 (CYP71C3) DIBOA DIBOA Indolin_2_one->DIBOA BX3, BX4, BX5 (CYP71C2, C4, C1) DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8, BX9 (UGT) DIMBOA_Glc DIMBOA-Glc DIBOA_Glc->DIMBOA_Glc BX6, BX7

Benzoxazinoid biosynthesis pathway from IGP.
Indole Alkaloid Biosynthesis in Fungi

In many fungi, IGP can serve as a direct precursor for the indole moiety in complex indole alkaloids. The glycerol-phosphate group of IGP can be displaced by an electrophile, making it an efficient indole donor in the biosynthesis of these structurally diverse and often bioactive compounds.[3]

Quantitative Data

The efficiency of IGP conversion into various secondary metabolites is dependent on the kinetic properties of the involved enzymes and the overall metabolic flux through the respective pathways.

Table 1: Kinetic Parameters of this compound Synthase (IGPS) from Various Organisms
OrganismAbbreviationTemperature (°C)pHKM (µM)kcat (s-1)Reference
Mycobacterium tuberculosisMtIGPS257.51.1 ± 0.20.051 ± 0.001[3]
Escherichia coliEcIGPS257.50.32.5[3]
Sulfolobus solfataricusSsIGPS257.50.0850.42[3]
Thermotoga maritimaTmIGPS257.50.0060.12[3]
Pseudomonas aeruginosaPaIGPS378.02.6 ± 0.211.1 ± 0.1[3]
Bacillus subtilisBsIGPSNot Available8.01.40.14[3]
Pyrococcus furiosusPfIGPS807.5140 ± 1020 ± 0.5[3][14]
Saccharomyces cerevisiaeScIGPSNot AvailableNot Available1.30.09[3]
Table 2: Kinetic Parameters of Tryptophan Synthase
OrganismSubstrateKMkcat (s-1)Reference
Pyrococcus furiosusIndole20 µM-[7]
Pyrococcus furiosusL-Serine-1.6-fold decrease with L-Threonine[7]
Escherichia coliIndole + D-glyceraldehyde 3-phosphate--[15]
Table 3: Production Yields of Secondary Metabolites from IGP-derived Pathways
ProductOrganism/SystemTiter/YieldReference
IndoleCorynebacterium glutamicum (engineered)~0.7 g/L[16][17]
DIMBOA-GlcZea maysup to 3 mg/g fresh weight[12]
Indole-3-acetic acidProvidencia sp. Y966.54 mg/L (optimized)[18]
Table 4: Inhibitors of this compound Synthase (IGPS)
Inhibitor IDTarget EnzymeIC50 (μM)Kd (mM)Inhibition TypeReference
ATB107M. tuberculosis IGPS (MtIGPS)0.413Competitive[19]

Experimental Protocols

Detailed methodologies for the study of IGP-related enzymes are crucial for advancing research in this area.

Expression and Purification of Recombinant His-tagged IGPS

This protocol describes the expression of N-terminally His-tagged IGPS in E. coli and its purification using immobilized metal affinity chromatography (IMAC).[1][19]

Materials:

  • E. coli BL21(DE3) cells carrying the IGPS expression plasmid

  • Luria-Bertani (LB) broth and agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and a protease inhibitor cocktail

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-50 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole

  • Ni-NTA Agarose resin

  • Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT

Procedure:

  • Expression:

    • Inoculate a single colony of transformed E. coli into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Purification:

    • Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.

    • Wash the column with 10-20 column volumes of Wash Buffer.

    • Elute the His-tagged IGPS with 5-10 column volumes of Elution Buffer, collecting fractions.

    • Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

    • Pool the fractions containing pure IGPS and dialyze against Dialysis Buffer overnight at 4°C.

    • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

    • Aliquot the purified enzyme and store at -80°C.

Spectrophotometric Assay for IGPS Activity

This continuous assay monitors the conversion of CdRP to IGP by measuring the change in absorbance.[19]

Materials:

  • Purified IGPS

  • CdRP substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 280 nm and 290 nm

Procedure:

  • Set up the spectrophotometer to measure absorbance at 280 nm and/or 290 nm at the desired temperature.

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and CdRP at a known concentration.

  • Initiate the reaction by adding a small volume of purified IGPS to the cuvette and mix quickly.

  • Immediately start recording the absorbance over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance change versus time plot. The formation of the indole ring in IGP leads to an increase in absorbance at 290 nm.

Fluorescence-Based Assay for IGPS Activity

This assay leverages the change in fluorescence upon the conversion of CdRP to the fluorescent product IGP.[19]

Materials:

  • Purified IGPS

  • CdRP substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT

  • Fluorescence cuvette

  • Fluorometer with appropriate excitation and emission filters

Procedure:

  • Set the fluorometer to the appropriate excitation and emission wavelengths for IGP (e.g., excitation at ~290 nm and emission at ~340 nm).

  • Prepare a reaction mixture in a fluorescence cuvette containing Assay Buffer and CdRP.

  • Initiate the reaction by adding a small volume of purified IGPS to the cuvette and mix quickly.

  • Immediately start recording the fluorescence intensity over time.

  • The initial rate of the reaction is determined from the linear increase in fluorescence intensity over time.

Experimental and logical relationship workflows

Visualizing experimental workflows and logical relationships is essential for understanding the processes involved in studying IGP and its derivatives.

IGPS_Inhibitor_Screening cluster_workflow Workflow for IGPS Inhibitor Screening start Start library Compound Library Screening start->library primary_assay Primary Assay (e.g., Fluorescence-based) library->primary_assay hit_id Hit Identification primary_assay->hit_id hit_id->library No Hits dose_response Dose-Response and IC50 Determination hit_id->dose_response Hits secondary_assay Secondary Assays (e.g., Orthogonal assay, Mechanism of Inhibition) dose_response->secondary_assay lead_opt Lead Optimization secondary_assay->lead_opt end End lead_opt->end

Workflow for IGPS inhibitor screening.

Competitive_Inhibition E Enzyme (IGPS) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex E->EI S Substrate (CdRP) S->ES I Inhibitor I->EI ES->E P Product (IGP) ES->P k_cat EI->E

Logical relationship of competitive inhibition of IGPS.

Conclusion

This compound stands as a critical metabolic hub, channeling the indispensable indole scaffold into a variety of essential primary and secondary metabolic pathways. The enzymes that act upon IGP, particularly IGPS and IGL, represent key control points that dictate the metabolic fate of this intermediate. A thorough understanding of these pathways, the kinetics of the involved enzymes, and robust experimental methodologies are paramount for harnessing the potential of these biosynthetic routes. For drug development professionals, the enzymes of the tryptophan biosynthetic pathway, such as IGPS, present attractive targets for the development of novel antimicrobial agents. For researchers in plant science and agriculture, manipulation of the metabolic flux from IGP offers opportunities to enhance plant growth and defense. This technical guide provides a foundational resource to aid in these research and development endeavors.

References

The Evolutionary Tapestry of Tryptophan Synthesis: A Technical Guide to a Conserved Core Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the evolutionary conservation of the tryptophan biosynthetic pathway, offering insights for researchers, scientists, and drug development professionals.

Introduction

The biosynthesis of tryptophan, an essential amino acid and precursor to a myriad of vital metabolites, represents a fundamental and evolutionarily conserved metabolic pathway. Its presence across bacteria, archaea, fungi, and plants underscores its ancient origins and indispensable role in cellular life. However, this conservation is not a static relic but a dynamic tapestry woven with threads of vertical descent, horizontal gene transfer, and diverse regulatory innovations. This technical guide provides a comprehensive overview of the evolutionary landscape of the tryptophan biosynthetic pathway, detailing its core enzymatic steps, the genetic organization of its constituent genes, and the sophisticated regulatory circuits that govern its activity. A deeper understanding of this pathway's conservation and divergence offers valuable insights for antimicrobial and herbicide development, as well as for metabolic engineering applications.

Core Pathway and Enzymology: A Conserved Chemical Logic

The tryptophan biosynthetic pathway universally proceeds through a series of five core enzymatic reactions, converting chorismate to tryptophan. While the fundamental chemistry is highly conserved, the enzymes catalyzing these steps exhibit variations in their structure, subunit composition, and kinetic properties across different evolutionary lineages.

The Five Core Enzymatic Steps:

  • Anthranilate Synthase (AS): This enzyme catalyzes the first committed step, the conversion of chorismate and glutamine to anthranilate. It is a key regulatory point in the pathway and is typically a heterotetrameric complex of two TrpE and two TrpG subunits in bacteria.

  • Anthranilate Phosphoribosyltransferase (PRT): TrpD catalyzes the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to anthranilate, forming phosphoribosylanthranilate.

  • Phosphoribosylanthranilate Isomerase (PRAI): The trpF gene product isomerizes phosphoribosylanthranilate to 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate.

  • Indole-3-glycerol Phosphate Synthase (IGPS): TrpC catalyzes the cyclization and decarboxylation of the product from the previous step to form this compound (IGP).

  • Tryptophan Synthase (TS): This remarkable enzyme, typically a heterotetramer of two alpha (TrpA) and two beta (TrpB) subunits, catalyzes the final two steps. The alpha subunit cleaves IGP to indole and glyceraldehyde-3-phosphate. The indole is then channeled through a hydrophobic tunnel to the beta subunit, where it is condensed with serine to form tryptophan. This channeling mechanism is a fascinating example of metabolic efficiency.

Quantitative Data on Tryptophan Biosynthesis Enzymes

The following tables summarize key quantitative data for the enzymes of the tryptophan biosynthetic pathway, providing a basis for comparative analysis.

Table 1: Kinetic Parameters of Key Tryptophan Biosynthesis Enzymes

EnzymeOrganismSubstrate(s)K_m_k_cat_Reference
Anthranilate Synthase (TrpE/G)Salmonella typhimuriumChorismate4.5 µM2.1 s⁻¹
Glutamine0.5 mM-
Tryptophan Synthase (αββ_α_)Pyrococcus furiosusL-Serine1.4 mM1.2 s⁻¹
Indole20 µM-
L-Threonine2.8 mM0.35 s⁻¹
Tryptophan Synthase (αββ_α_)Zea maysThis compound0.2 µM2.5 s⁻¹
L-Serine0.4 mM10 s⁻¹

Table 2: Orthologous Genes of the Tryptophan Biosynthetic Pathway Across Different Taxa

GeneEscherichia coli (Bacteria)Saccharomyces cerevisiae (Fungi)Arabidopsis thaliana (Plant)Methanocaldococcus jannaschii (Archaea)
trpE b1260YDR007W (TRP2)AT5G05730 (ASA1), AT1G29330 (ASA2)MJ0424
trpG b1261YKL212W (TRP3)- (fused with trpE)MJ0913
trpD b1262YOR188c (TRP4)AT2G27820 (PAT1)MJ0914
trpC b1263YHR005c (TRP1)AT1G11790 (IGPS)MJ0915
trpF b1264YEL049w (TRP5)AT5G17990 (TSA1)MJ1320
trpA b1264YEL049w (TRP5)AT5G17990 (TSA1)MJ1321
trpB b1265YEL049w (TRP5)AT4G02610 (TSB1), AT5G54810 (TSB2)MJ1322

Gene Organization and Regulation: A Tale of Operons, Regulons, and Feedback Loops

The genetic organization of the tryptophan biosynthesis genes varies significantly across different organisms, reflecting diverse evolutionary strategies for regulating this metabolically expensive pathway.

The trp Operon in Escherichia coli: A Classic Model of Repression and Attenuation

In E. coli and many other bacteria, the trp genes are clustered together in a single transcriptional unit called the trp operon. This organization allows for coordinated regulation of all the enzymes in the pathway. The trp operon is a textbook example of negative repressible regulation, controlled by two primary mechanisms:

  • Repression: In the presence of high levels of tryptophan, the amino acid acts as a corepressor, binding to the Trp repressor protein (encoded by the trpR gene). This complex then binds to the operator region of the trp operon, blocking transcription.

  • Attenuation: This is a second layer of regulation that fine-tunes transcription based on the availability of charged tRNA^Trp^. A leader sequence upstream of the structural genes contains a short open reading frame with two tryptophan codons. When tryptophan levels are low, the ribosome stalls at these codons, leading to the formation of an antiterminator hairpin in the mRNA and allowing transcription to proceed. Conversely, when tryptophan is abundant, the ribosome moves quickly through the leader sequence, causing the formation of a terminator hairpin that prematurely terminates transcription.

Trp_Operon_Regulation cluster_operon trp Operon cluster_regulation Regulation promoter Promoter operator Operator leader Leader (trpL) operator->leader blocks transcription trpE trpE leader->trpE attenuation (fine-tunes transcription) trpD trpD trpC trpC trpB trpB trpA trpA trpR trpR gene repressor_protein Trp Repressor (inactive) trpR->repressor_protein expresses active_repressor Active Repressor repressor_protein->active_repressor binds tryptophan Tryptophan tryptophan->active_repressor active_repressor->operator binds to RNA_Polymerase RNA Polymerase RNA_Polymerase->promoter binds to

Diagram 1: Regulation of the E. coli trp operon.
TRAP-Mediated Regulation in Bacillus subtilis: An RNA-Binding Protein at the Helm

Bacillus subtilis employs a distinct and elegant regulatory mechanism centered around the tryptophan-activated RNA-binding attenuation protein (TRAP). In the presence of tryptophan, the 11-subunit TRAP complex binds to specific (U/G)AG repeats in the 5' leader region of the trp operon mRNA. This binding promotes the formation of a terminator structure, leading to premature transcription termination. Additionally, TRAP can also regulate translation by binding to the ribosome binding sites of certain trp genes. The activity of TRAP is further modulated by an anti-TRAP protein (AT), which is expressed under conditions of low charged tRNA^Trp^ and sequesters TRAP, thus allowing trp gene expression.

TRAP_Regulation cluster_trp_operon trp Operon mRNA cluster_regulation Regulation leader_RNA Leader RNA with (U/G)AG repeats structural_genes Structural Genes leader_RNA->structural_genes causes termination TRAP_inactive TRAP (inactive) TRAP_active TRAP (active) TRAP_inactive->TRAP_active binds tryptophan Tryptophan tryptophan->TRAP_active TRAP_active->leader_RNA binds to AT_protein Anti-TRAP (AT) AT_protein->TRAP_active inhibits tRNA_uncharged Uncharged tRNA-Trp tRNA_uncharged->AT_protein induces expression of

Diagram 2: TRAP-mediated regulation in Bacillus subtilis.
Regulation in Eukaryotes: A More Dispersed and Complex Picture

In fungi and plants, the genes for tryptophan biosynthesis are generally not organized in operons but are dispersed throughout the genome. Regulation is achieved through a combination of mechanisms, including:

  • Feedback Inhibition: The final product, tryptophan, often allosterically inhibits the activity of the first enzyme in the pathway, anthranilate synthase. This provides rapid, fine-tuned control over the metabolic flux.

  • Transcriptional Regulation: The expression of individual TRP genes is controlled by specific transcription factors. In yeast, the general amino acid control (GAAC) system, mediated by the transcription factor Gcn4p, plays a crucial role in upregulating amino acid biosynthetic genes, including those for tryptophan, under conditions of amino acid starvation. In plants, the expression of tryptophan biosynthesis genes is integrated with developmental and defense-related signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the tryptophan biosynthetic pathway.

Enzyme Activity Assay for Anthranilate Synthase (Spectrophotometric)

Principle: This assay measures the formation of anthranilate from chorismate, which can be detected by its fluorescence.

Materials:

  • Chorismate solution (freshly prepared)

  • L-glutamine solution

  • Tris-HCl buffer (pH 7.8)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Enzyme preparation (cell-free extract or purified protein)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, and L-glutamine.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation and chorismate.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding an equal volume of 1 M HCl.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Measure the fluorescence of the supernatant using an excitation wavelength of 325 nm and an emission wavelength of 400 nm.

  • A standard curve of known anthranilate concentrations should be prepared to quantify the amount of product formed.

Phylogenetic Analysis of Tryptophan Biosynthesis Enzymes using MEGA

Principle: This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships between homologous tryptophan biosynthesis proteins from different organisms.

Materials:

  • MEGA (Molecular Evolutionary Genetics Analysis) software

  • FASTA formatted protein sequences of tryptophan biosynthesis enzymes from various organisms.

Procedure:

  • Sequence Acquisition: Obtain FASTA formatted protein sequences for a specific tryptophan biosynthesis enzyme (e.g., TrpA) from public databases like NCBI or UniProt for a selection of organisms representing different taxonomic groups.

  • Multiple Sequence Alignment:

    • Open MEGA and import the FASTA file.

    • Use the ClustalW or MUSCLE algorithm within MEGA to perform a multiple sequence alignment. Visually inspect the alignment for any obvious errors.

  • Phylogenetic Tree Construction:

    • Choose a substitution model (e.g., JTT, WAG) based on statistical tests available in MEGA (e.g., Model Test).

    • Select a tree-building method. Common methods include:

      • Neighbor-Joining (NJ): A distance-based method that is computationally fast.

      • Maximum Likelihood (ML): A statistically robust method that evaluates the likelihood of the data given a specific tree.

      • Maximum Parsimony (MP): A character-based method that seeks the tree with the fewest evolutionary changes.

    • Set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the branches of the tree.

  • Tree Visualization and Interpretation:

    • The resulting phylogenetic tree will be displayed. The branch lengths represent the evolutionary distance, and the bootstrap values at the nodes indicate the confidence in the branching pattern.

Phylogenetic_Workflow start Start: Obtain FASTA sequences align Multiple Sequence Alignment (ClustalW or MUSCLE in MEGA) start->align model Select Substitution Model (e.g., JTT, WAG) align->model build Construct Phylogenetic Tree (NJ, ML, or MP) model->build bootstrap Bootstrap Analysis (e.g., 1000 replicates) build->bootstrap visualize Visualize and Interpret Tree bootstrap->visualize end End: Inferred Evolutionary Relationships visualize->end

Diagram 3: Workflow for phylogenetic analysis.
Gene Knockout in E. coli using the Lambda Red Recombineering System

Principle: This method utilizes the bacteriophage lambda Red recombination proteins (Gam, Bet, and Exo) to replace a target gene with a selectable marker via homologous recombination.

Materials:

  • E. coli strain carrying the pKD46 plasmid (expresses the Red recombinase under an arabinose-inducible promoter).

  • Linear DNA cassette containing a selectable marker (e.g., kanamycin resistance) flanked by 40-50 bp homology arms corresponding to the regions upstream and downstream of the target gene.

  • L-arabinose.

  • Electroporator and cuvettes.

  • LB agar plates with appropriate antibiotics.

Procedure:

  • Prepare Electrocompetent Cells: Grow the E. coli strain carrying pKD46 at 30°C to an OD₆₀₀ of ~0.4. Induce the expression of the Red recombinase by adding L-arabinose and continue to grow for another hour. Prepare electrocompetent cells by washing the cells multiple times with ice-cold sterile water or 10% glycerol.

  • Electroporation: Electroporate the linear DNA cassette into the competent cells.

  • Recovery and Selection: Allow the cells to recover in SOC medium for 1-2 hours at 37°C. Plate the cells on LB agar containing the appropriate antibiotic to select for colonies where the gene has been successfully replaced.

  • Verification: Verify the gene knockout by PCR using primers that flank the target gene. The PCR product from the knockout strain will be larger due to the insertion of the resistance cassette.

Drug Development Implications

The evolutionary conservation of the tryptophan biosynthetic pathway, coupled with its absence in humans, makes it an attractive target for the development of novel antimicrobial and herbicidal agents.

  • Antimicrobial Targets: Enzymes in the tryptophan pathway are essential for the survival of many pathogenic bacteria. Inhibitors of these enzymes could serve as potent antibiotics. For example, targeting tryptophan synthase could be an effective strategy against Mycobacterium tuberculosis.

  • Herbicide Targets: Since plants synthesize their own tryptophan, inhibitors of this pathway can act as herbicides. The widely used herbicide glyphosate, for instance, targets an enzyme in the upstream shikimate pathway, which produces the precursor for tryptophan biosynthesis.

Conclusion

The tryptophan biosynthetic pathway is a testament to the power of evolutionary conservation. Its core chemical logic has been maintained across vast evolutionary distances, highlighting its fundamental importance. Yet, this conservation is overlaid with a remarkable diversity of gene organization and regulatory mechanisms, showcasing the adaptability of life. For researchers and drug development professionals, a deep understanding of this pathway's evolutionary intricacies provides a powerful framework for both fundamental biological inquiry and the development of novel therapeutic and agricultural solutions. The continued exploration of this ancient pathway promises to yield further insights into the evolution of metabolic networks and to open new avenues for biotechnological innovation.

The Central Role of Indole-3-Glycerol Phosphate in Microbial Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-glycerol phosphate (IGP) is a pivotal intermediate in the biosynthesis of tryptophan, an essential amino acid for most living organisms.[1][2] In the realm of microbiology, the pathway leading to and from IGP is not only fundamental for protein synthesis but also serves as a branchpoint for the production of various secondary metabolites, some of which play crucial roles in microbial physiology, signaling, and pathogenesis.[1][3] The enzymes responsible for the synthesis and conversion of IGP are highly conserved in bacteria, archaea, and lower eukaryotes, yet are absent in humans, making them attractive targets for the development of novel antimicrobial agents.[4][5][6] This technical guide provides an in-depth exploration of IGP's role in microbial metabolic pathways, detailing its biosynthesis, enzymatic regulation, and the experimental methodologies used for its study. The information presented herein is intended to be a valuable resource for researchers and professionals involved in microbiology, biochemistry, and drug development.

Biosynthesis of this compound: A Key Step in Tryptophan Synthesis

IGP is the product of the fifth step in the tryptophan biosynthesis pathway, which commences from chorismate.[1][7] The synthesis of IGP is catalyzed by the enzyme this compound synthase (IGPS), which orchestrates a complex ring closure of its substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP).[1][7][8] This enzymatic transformation involves a sequence of condensation, decarboxylation, and dehydration steps.[7] Subsequently, IGP is cleaved by the α-subunit of tryptophan synthase to generate indole and glyceraldehyde-3-phosphate. The indole is then channeled to the β-subunit of tryptophan synthase, where it reacts with serine to form L-tryptophan.[1]

The Tryptophan Biosynthesis Pathway

The pathway is a highly regulated metabolic route, often controlled by the tryptophan (trp) operon in bacteria like Escherichia coli.[1][9][10]

Tryptophan_Biosynthesis cluster_pathway Tryptophan Biosynthesis Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase (TrpE/G) PRA Phosphoribosyl- anthranilate (PRA) Anthranilate->PRA Anthranilate phosphoribosyl- transferase (TrpD) CdRP 1-(o-Carboxyphenylamino)-1- deoxyribulose 5-phosphate (CdRP) PRA->CdRP Phosphoribosylanthranilate isomerase (TrpF) IGP Indole-3-glycerol phosphate (IGP) CdRP->IGP This compound synthase (IGPS/TrpC) Indole Indole IGP->Indole Tryptophan synthase (α-subunit) Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase (β-subunit) Regulation_Pathway cluster_regulation Regulation of Tryptophan Biosynthesis trp_operon trp Operon Trp_mRNA trp mRNA trp_operon->Trp_mRNA Transcription Trp_Enzymes Tryptophan Biosynthesis Enzymes Trp_mRNA->Trp_Enzymes Translation Tryptophan L-Tryptophan Trp_Enzymes->Tryptophan Biosynthesis Tryptophan->Trp_Enzymes Feedback Inhibition (e.g., Anthranilate Synthase) Trp_Repressor Trp Repressor Tryptophan->Trp_Repressor acts as corepressor Trp_Repressor->trp_operon binds to operator (Repression) Anthranilate Anthranilate IGPS IGPS Anthranilate->IGPS Feed-forward Inhibition (E. coli) Purification_Workflow cluster_workflow IGPS Purification Workflow Start E. coli Culture with IGPS plasmid Induction Induce with IPTG Start->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarify Lysate Lysis->Clarification Binding Bind to Ni-NTA Resin Clarification->Binding Wash Wash Resin Binding->Wash Elution Elute IGPS Wash->Elution Analysis Purity Check (SDS-PAGE) Elution->Analysis Final Pure IGPS Analysis->Final Inhibition_Assay_Logic cluster_logic Logic for Determining Inhibition Mode Start Perform Kinetic Assays with Varying [Substrate] and [Inhibitor] LineweaverBurk Generate Lineweaver-Burk Plot (1/v vs 1/[S]) Start->LineweaverBurk Analysis Analyze Intersection of Lines LineweaverBurk->Analysis Competitive Competitive Inhibition: Lines intersect on y-axis (Vmax unchanged, Km increases) Analysis->Competitive Intersection on y-axis NonCompetitive Non-competitive Inhibition: Lines intersect on x-axis (Vmax decreases, Km unchanged) Analysis->NonCompetitive Intersection on x-axis Uncompetitive Uncompetitive Inhibition: Lines are parallel (Vmax and Km decrease) Analysis->Uncompetitive Parallel lines

References

The Physiological Relevance of Indole-3-Glycerol Phosphate in Fungi: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Metabolic Intermediate and its Potential as an Antifungal Target

Abstract

Indole-3-glycerol phosphate (IGP) is a pivotal, yet often overlooked, intermediate in the tryptophan biosynthesis pathway in fungi. While its primary role is as a precursor to the essential amino acid tryptophan, emerging research highlights its broader physiological significance, implicating it in fungal virulence, the production of secondary metabolites, and as a potential target for novel antifungal therapies. This technical guide provides a comprehensive overview of the core physiological relevance of IGP in fungi, designed for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental protocols, and visualizes relevant pathways to offer a thorough understanding of this critical metabolite.

Introduction

Fungal infections pose a significant and growing threat to human health, agriculture, and biodiversity. The rise of antifungal resistance necessitates the identification and characterization of novel drug targets. The tryptophan biosynthesis pathway, present in fungi but absent in mammals, represents a promising area for selective antifungal drug development. At the heart of this pathway lies this compound (IGP), a metabolite whose significance extends beyond its role as a simple building block. Understanding the multifaceted physiological relevance of IGP is crucial for exploiting this pathway for therapeutic intervention. This guide will delve into the metabolic role of IGP, its connection to fungal pathogenicity, its function as a precursor for diverse secondary metabolites, and the methodologies used to study it.

The Central Role of IGP in Fungal Tryptophan Biosynthesis

This compound is the direct precursor to indole, which is subsequently converted to tryptophan. The formation of IGP is catalyzed by the enzyme this compound synthase (IGPS), a key regulatory point in the pathway.

The synthesis of IGP is the fourth step in the tryptophan biosynthesis pathway, starting from chorismate. The enzyme IGPS catalyzes the irreversible ring closure of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to form IGP, releasing carbon dioxide and water in the process[1][2]. In fungi, IGPS is often found as a domain within a multifunctional protein that may also contain glutamine amidotransferase and phosphoribosylanthranilate isomerase activities[2].

The subsequent step involves the cleavage of IGP by the alpha-subunit of tryptophan synthase to produce indole and glyceraldehyde-3-phosphate. The indole is then channeled to the beta-subunit of tryptophan synthase, where it reacts with serine to form tryptophan.

Visualization of the Tryptophan Biosynthesis Pathway

Tryptophan_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PRA Phosphoribosyl- anthranilate Anthranilate->PRA Anthranilate phosphoribosyltransferase CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose 5-phosphate PRA->CdRP Phosphoribosylanthranilate isomerase IGP Indole-3-glycerol phosphate CdRP->IGP Indole-3-glycerol phosphate synthase (IGPS) Indole Indole IGP->Indole Tryptophan synthase (alpha-subunit) Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase (beta-subunit)

Figure 1: The central role of IGP in the fungal tryptophan biosynthesis pathway.

Quantitative Data on IGP and Related Enzymes

A thorough understanding of the physiological role of IGP requires quantitative data on its intracellular concentrations and the kinetic properties of the enzymes involved in its metabolism. While data on intracellular IGP concentrations in fungi is scarce in the literature, kinetic parameters for IGPS have been determined for several organisms, including the model fungus Saccharomyces cerevisiae.

OrganismEnzymeKM (µM)kcat (s-1)Temperature (°C)pHReference
Saccharomyces cerevisiaeIGPS1.30.09Not AvailableNot Available[3]
Mycobacterium tuberculosisIGPS1.1 ± 0.20.051 ± 0.001257.5[3]
Escherichia coliIGPS0.32.5257.5[3]
Pseudomonas aeruginosaIGPS2.6 ± 0.211.1378.0[3]

Note: The kinetic parameters can vary depending on the experimental conditions.

Experimental Protocols

The study of IGP and its associated enzymes requires specific and robust experimental protocols. This section details methodologies for the extraction and quantification of IGP, as well as for assaying the activity of IGPS.

Extraction and Quantification of this compound

The quantitative analysis of phosphorylated metabolites like IGP from fungal cells is challenging due to their low intracellular concentrations and potential instability. A validated LC-MS/MS method is the preferred approach for accurate quantification.

Protocol: Extraction of Phosphorylated Metabolites from Fungal Mycelia

  • Cell Harvesting: Rapidly harvest fungal mycelia from liquid culture by vacuum filtration. Immediately flash-freeze the mycelia in liquid nitrogen to quench metabolic activity.

  • Lysis and Extraction:

    • Transfer the frozen mycelia to a pre-chilled mortar and pestle containing liquid nitrogen and grind to a fine powder.

    • Resuspend the powdered mycelia in a pre-chilled extraction solvent. A common choice for phosphorylated compounds is a mixture of acetonitrile/methanol/water (40:40:20 v/v/v) buffered at a neutral pH.

    • Vortex the mixture vigorously for 10 minutes at 4°C.

  • Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new microfuge tube.

    • To precipitate proteins, add a volume of chloroform and vortex. Centrifuge to separate the aqueous and organic phases.

    • Collect the upper aqueous phase containing the polar metabolites, including IGP.

    • Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol: Quantitative Analysis of IGP by LC-MS/MS

This protocol is adapted from a general method for IGP quantification and should be optimized for the specific fungal matrix and instrumentation.[3]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatography:

    • Column: A reversed-phase C18 column suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to achieve separation of IGP from other metabolites.

  • Mass Spectrometry (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • MRM Transitions:

      • Precursor Ion (Q1): m/z of deprotonated IGP.

      • Product Ions (Q3): Specific fragment ions of IGP for quantification and qualification.

    • Collision Energy and other MS parameters: Optimize for maximal signal intensity of the specific MRM transitions for IGP.

  • Quantification: Generate a standard curve using a certified reference standard of IGP to determine the absolute concentration in the fungal extracts.

Visualization of the IGP Quantification Workflow

IGP_Quantification_Workflow cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis Harvest Harvest & Flash-Freeze Fungal Mycelia Grind Cryogenic Grinding Harvest->Grind Extract Solvent Extraction (Acetonitrile/Methanol/Water) Grind->Extract Clarify Centrifugation Extract->Clarify Prepare Sample Preparation (Drying & Reconstitution) Clarify->Prepare Supernatant LC_Sep HPLC Separation (Reversed-Phase C18) Prepare->LC_Sep MS_Detect Mass Spectrometry (MRM Detection) LC_Sep->MS_Detect Quantify Quantification (Standard Curve) MS_Detect->Quantify

Figure 2: Experimental workflow for the extraction and quantification of IGP from fungal cells.
This compound Synthase (IGPS) Activity Assay

The activity of IGPS can be monitored continuously by spectrophotometry or fluorometry, measuring either the consumption of the substrate (CdRP) or the formation of the product (IGP).

Protocol: Spectrophotometric IGPS Activity Assay

This assay is based on the change in absorbance upon the conversion of CdRP to IGP.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

    • A known concentration of the substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP).

  • Enzyme Preparation: Purified IGPS enzyme.

  • Assay Procedure:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in a temperature-controlled spectrophotometer.

    • Initiate the reaction by adding a small volume of the purified IGPS enzyme and mix thoroughly.

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 315 nm) corresponding to the consumption of CdRP, or the increase in absorbance at a wavelength corresponding to the formation of IGP (around 280-290 nm), over time.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine kinetic parameters (KM and Vmax) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Physiological Relevance Beyond Tryptophan Synthesis

The importance of IGP in fungal physiology extends beyond its role as a tryptophan precursor. It serves as a branch point for the synthesis of other important secondary metabolites and is intrinsically linked to fungal virulence.

Precursor for Secondary Metabolites

IGP, or its immediate product indole, serves as a building block for a diverse array of fungal secondary metabolites, including complex indole alkaloids and mycotoxins. For instance, the indole moiety of the potent neurotoxic indole-diterpenoid mycotoxins is derived from IGP. This highlights a direct link between primary metabolism (tryptophan biosynthesis) and the production of specialized molecules that can play roles in fungal ecology and pathogenicity.

Link to Fungal Virulence

The tryptophan biosynthesis pathway is essential for the survival of many pathogenic fungi in their hosts. Consequently, this pathway, including the step catalyzed by IGPS, is considered a promising target for the development of novel antifungal drugs. Studies have shown that fungal mutants with defects in the tryptophan biosynthesis pathway exhibit attenuated virulence. This is likely due to a combination of factors, including the inability to synthesize an essential amino acid and the potential disruption of the synthesis of other virulence-associated metabolites derived from the pathway.

Regulation of the Tryptophan Biosynthesis Pathway

Visualization of IGP's Broader Physiological Roles

IGP_Physiological_Relevance cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism cluster_virulence Fungal Virulence IGP Indole-3-glycerol phosphate Tryptophan Tryptophan (Protein Synthesis) IGP->Tryptophan via Tryptophan Synthase Indole_Alkaloids Indole Alkaloids (e.g., Mycotoxins) IGP->Indole_Alkaloids Precursor for Indole Moiety Virulence Pathogenicity & Host Colonization Tryptophan->Virulence Essential for Growth Indole_Alkaloids->Virulence Toxicity & Host Damage

Figure 3: The multifaceted physiological relevance of this compound in fungi.

IGP Pathway as a Target for Drug Development

The absence of the tryptophan biosynthesis pathway in humans makes its enzymes, including IGPS, attractive targets for the development of selective antifungal agents. Inhibiting IGPS would not only starve the fungus of tryptophan but could also disrupt the production of other essential secondary metabolites derived from the pathway, potentially leading to a multi-pronged attack on the pathogen.

The development of specific inhibitors against fungal IGPS requires a detailed understanding of the enzyme's structure and kinetic mechanism. The availability of robust assay protocols, as detailed in this guide, is fundamental for high-throughput screening of compound libraries to identify novel IGPS inhibitors with therapeutic potential.

Conclusion

This compound is more than just an intermediate in tryptophan biosynthesis; it is a key metabolic node with significant implications for fungal physiology, secondary metabolism, and virulence. Its central position in a pathway that is essential for fungi but absent in humans makes IGPS a compelling target for the development of new antifungal drugs. Further research into the quantitative aspects of IGP metabolism, its role in signaling pathways, and the kinetic properties of IGPS from a wider range of pathogenic fungi will be crucial in fully realizing the therapeutic potential of targeting this critical metabolic pathway. This technical guide provides a foundational resource for researchers and drug development professionals to advance our understanding and exploitation of the physiological relevance of this compound in fungi.

References

Indole-3-Glycerol Phosphate Synthase: A Promising Target for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Indole-3-glycerol phosphate synthase (IGPS) is a critical enzyme in the tryptophan biosynthesis pathway, a metabolic route essential for the survival of many pathogenic bacteria, archaea, fungi, and plants, but absent in humans. This unique distribution makes IGPS a promising and selective target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of IGPS as a drug target, including its biochemical function, quantitative kinetic data, detailed experimental protocols for its study, and visualizations of key biological and experimental frameworks.

The Role of IGPS in the Tryptophan Biosynthesis Pathway

Tryptophan is an essential amino acid, and its de novo synthesis is a vital metabolic process for many microorganisms. The tryptophan biosynthetic pathway consists of a series of enzymatic reactions that convert chorismate to tryptophan.[1][2] IGPS catalyzes the fourth step in this pathway, the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5'-phosphate (CdRP) to this compound (IGP).[3][4] This reaction is a key indole-forming step and is irreversible due to the release of CO2 and the formation of the stable indole ring.[4]

In pathogens such as Mycobacterium tuberculosis, the causative agent of tuberculosis, the tryptophan biosynthesis pathway is upregulated during infection, highlighting its importance for virulence and persistence.[5][6] Therefore, inhibiting IGPS can disrupt tryptophan production, leading to bacterial growth inhibition. The lack of a human homologue for IGPS further enhances its appeal as a drug target, as inhibitors are expected to have minimal off-target effects in the host.[3]

dot

Tryptophan_Biosynthesis_Pathway cluster_pathway Tryptophan Biosynthesis Pathway cluster_target Drug Target Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase (TrpE/G) PRA Phosphoribosyl- anthranilate Anthranilate->PRA Anthranilate Phosphoribosyltransferase (TrpD) CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose 5-phosphate PRA->CdRP Phosphoribosylanthranilate Isomerase (TrpF) IGP Indole-3-glycerol phosphate CdRP->IGP Indole-3-glycerol Phosphate Synthase (TrpC/IGPS) Tryptophan Tryptophan IGP->Tryptophan Tryptophan Synthase (TrpA/B) IGPS_node IGPS

Tryptophan biosynthesis pathway highlighting IGPS.

Quantitative Data: Kinetic Parameters and Inhibitor Affinities

A thorough understanding of the kinetic diversity among IGPS orthologs is fundamental for the design of specific and potent inhibitors. The following table summarizes the steady-state kinetic parameters for IGPS from various organisms and the inhibition constants for a known inhibitor.

Organism/InhibitorAbbreviationTemperature (°C)pHKM (µM)kcat (s-1)IC50 (µM)Kd (mM)Inhibition TypeSource(s)
Mycobacterium tuberculosisMtIGPS257.51.1 ± 0.20.051 ± 0.001[7]
Escherichia coliEcIGPS257.50.32.5[3]
Sulfolobus solfataricusSsIGPS257.50.0850.42[3]
Thermotoga maritimaTmIGPS257.50.0060.12[3]
Pseudomonas aeruginosaPaIGPS378.02.6 ± 0.211.1 ± 0.1[7][8]
Bacillus subtilisBsIGPSNot Available8.01.40.14[7]
Pyrococcus furiosusPfIGPS807.5140 ± 1020 ± 0.5[7]
Saccharomyces cerevisiaeScIGPSNot AvailableNot Available1.30.09[7]
ATB107---0.413Competitive[6][9]

Experimental Protocols

Enzymatic Synthesis of the IGPS Substrate (CdRP)

The substrate for IGPS, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP), is not commercially available and must be synthesized enzymatically.[3]

Principle: The enzyme phosphoribosylanthranilate isomerase (PRAI) is used to convert phosphoribosylanthranilate (PRA) into CdRP.

Materials:

  • Purified PRAI enzyme

  • Phosphoribosylanthranilate (PRA)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT

Procedure:

  • Combine PRA and purified PRAI in the Reaction Buffer. A typical reaction may contain 1 mM PRA and 0.1 mg/mL PRAI.[7]

  • Incubate the reaction mixture at 37°C.[7]

  • Monitor the conversion of PRA to CdRP using High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, stop the reaction by denaturing the PRAI, for example, by heat treatment.[7]

  • Purify the CdRP from the reaction mixture using appropriate chromatographic techniques.

  • Determine the concentration of the purified CdRP by measuring its absorbance at 330 nm using a molar extinction coefficient of 0.1415 mM-1 cm-1.[10]

In Vitro IGPS Inhibition Assay (Spectroscopic)

The enzymatic activity of IGPS can be monitored continuously by measuring the change in fluorescence as CdRP is converted to IGP.

Principle: The conversion of CdRP to IGP can be monitored by observing the increase in the intrinsic tryptophan fluorescence of the enzyme upon product formation or the decrease in the fluorescence of the substrate.[11][12]

Materials:

  • Purified IGPS enzyme

  • Synthesized CdRP substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM EDTA[11]

  • Test compounds (potential inhibitors)

  • A fluorometer with temperature control

  • UV-transparent microplate or cuvettes

Procedure:

  • Set up the assay in a microplate or cuvettes. Each reaction should contain the Assay Buffer and the desired concentration of the test compound (or vehicle control).

  • Add the IGPS enzyme to each well/cuvette and pre-incubate at the desired temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the enzyme and compound to equilibrate.[11]

  • Initiate the reaction by adding the CdRP substrate to each well.

  • Immediately place the plate/cuvette in the fluorometer and begin kinetic measurements.

    • Excitation wavelength: 295 nm[11]

    • Emission wavelength: 340 nm[11]

    • Read interval: Every 30 seconds for 15-30 minutes.[11]

  • The rate of the reaction is determined by the initial linear portion of the fluorescence change over time.

  • To determine the IC50 value of an inhibitor, perform the assay with a range of inhibitor concentrations and plot the enzyme activity against the inhibitor concentration.

Experimental_Workflow

Simplified catalytic mechanism of IGPS.

Conclusion

This compound synthase stands out as a compelling target for the development of new antimicrobial drugs. Its essential role in the tryptophan biosynthesis pathway of many pathogens, coupled with its absence in humans, provides a clear rationale for selective inhibition. The availability of structural and kinetic data, along with established assay protocols, provides a solid foundation for inhibitor discovery and optimization efforts. Future research focused on exploiting the structural and kinetic differences between IGPS orthologs from different pathogens could lead to the development of narrow-spectrum antibiotics, a crucial step in combating the growing threat of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Indole-3-glycerol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the enzymatic synthesis of Indole-3-glycerol phosphate (IGP), a key intermediate in the tryptophan biosynthesis pathway. The methods detailed here are essential for researchers in biochemistry, microbiology, and drug development, particularly those interested in novel antimicrobial targets, as the tryptophan biosynthesis pathway is absent in humans.[1]

Introduction

This compound synthase (IGPS) is the enzyme responsible for catalyzing the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to IGP.[2][3] This reaction is a critical step in the biosynthesis of tryptophan.[1] The enzyme is a validated target for antibiotics, making its study and the synthesis of its product, IGP, highly relevant for drug discovery.[3][4] The enzymatic synthesis of IGP offers a highly specific and efficient method for its production.[1]

Tryptophan Biosynthesis Pathway

The synthesis of IGP is an integral part of the broader tryptophan biosynthesis pathway, which begins with chorismate. A series of enzymatic reactions convert chorismate to CdRP, the substrate for IGPS. IGPS then catalyzes the ring closure of CdRP to form IGP, which is subsequently converted to indole and finally to tryptophan.[1][5]

Tryptophan_Biosynthesis_Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PRA Phosphoribosyl- anthranilate (PRA) Anthranilate->PRA Anthranilate phosphoribosyl transferase (AnPRT) CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose 5-phosphate (CdRP) PRA->CdRP Phosphoribosylanthranilate isomerase (PRAI) IGP Indole-3-glycerol phosphate (IGP) CdRP->IGP Indole-3-glycerol phosphate synthase (IGPS) Indole Indole IGP->Indole Tryptophan synthase Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase

Figure 1: Tryptophan biosynthesis pathway highlighting the role of IGPS.

Quantitative Data

The optimal conditions for the enzymatic synthesis of IGP can vary depending on the source of the IGPS enzyme. The following tables summarize key kinetic parameters and reaction conditions for IGPS from various organisms.

Table 1: Kinetic Parameters of this compound Synthase from Various Organisms

OrganismKM for CdRP (µM)kcat (s⁻¹)Optimal pHOptimal Temperature (°C)
Mycobacterium tuberculosis> 1 (larger than other homologs)-7.525
Escherichia coli0.3-7.525
Sulfolobus solfataricus0.085-7.525
Thermotoga maritima0.006-7.525
Pseudomonas aeruginosa-11.1 ± 0.18.0> 25
Bacillus subtilis--8.025

Experimental Protocols

A typical workflow for the enzymatic synthesis of IGP involves the expression and purification of recombinant IGPS, followed by the enzymatic reaction and analysis of the product.[1]

Experimental_Workflow cluster_purification Part 1: IGPS Expression and Purification cluster_synthesis Part 2: Enzymatic Synthesis of IGP cluster_analysis Part 3: IGP Purification and Analysis Expression Expression of Recombinant His-tagged IGPS in E. coli Lysis Cell Lysis and Clarification Expression->Lysis IMAC Immobilized Metal Affinity Chromatography (IMAC) Lysis->IMAC Analysis_Purification Purity Analysis (SDS-PAGE) IMAC->Analysis_Purification Reaction_Setup Reaction Setup with Purified IGPS and CdRP Analysis_Purification->Reaction_Setup Incubation Incubation at Optimal Temperature and pH Reaction_Setup->Incubation Monitoring Reaction Monitoring (Spectrophotometry/HPLC) Incubation->Monitoring Termination Reaction Termination Monitoring->Termination Purification_IGP Purification of IGP (e.g., Anion-Exchange Chromatography) Termination->Purification_IGP Analysis_IGP Analysis of Purified IGP (HPLC, UV-Vis) Purification_IGP->Analysis_IGP Lyophilization Lyophilization to Obtain Stable IGP Powder Analysis_IGP->Lyophilization

Figure 2: General experimental workflow for enzymatic IGP synthesis.
Part 1: Expression and Purification of Recombinant IGPS

This protocol describes the expression of N-terminally His-tagged IGPS in E. coli and its purification using immobilized metal affinity chromatography (IMAC).[1]

Materials:

  • E. coli BL21(DE3) cells transformed with an IGPS expression plasmid

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 10% glycerol[6]

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM imidazole[6]

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM imidazole[6]

  • Protease inhibitor cocktail

  • Lysozyme

  • Ni-NTA affinity column

Procedure:

  • Expression:

    • Inoculate a starter culture of transformed E. coli and grow overnight.

    • Inoculate a large-scale culture with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.[6][7]

    • Induce protein expression with IPTG (final concentration 0.5-1.0 mM) and incubate for 4-6 hours at 30°C.[6]

    • Harvest cells by centrifugation and store the pellet at -80°C.[6][7]

  • Cell Lysis:

    • Resuspend the cell pellet in Lysis Buffer containing lysozyme and protease inhibitors.[6]

    • Lyse the cells by sonication on ice.[6]

    • Clarify the lysate by centrifugation and filter the supernatant.[6]

  • Purification:

    • Equilibrate a Ni-NTA column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with Wash Buffer to remove non-specifically bound proteins.[6]

    • Elute the His-tagged IGPS with Elution Buffer.[6]

    • Analyze the collected fractions for purity using SDS-PAGE.[6]

    • Pool the purest fractions and perform a buffer exchange into a suitable storage buffer if necessary.[7]

Part 2: Enzymatic Synthesis of this compound

This protocol provides a general framework for the enzymatic synthesis of IGP.[8]

Materials:

  • Purified IGPS enzyme

  • 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) substrate

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT[1]

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Reaction Buffer and a known concentration of CdRP.[1]

    • Equilibrate the reaction mixture to the optimal temperature for the specific IGPS enzyme being used.[8]

  • Initiation and Incubation:

    • Initiate the reaction by adding a small volume of purified IGPS to the reaction mixture and mix quickly.[1]

    • Incubate the reaction at the optimal temperature for a predetermined time. It is advisable to take time-course samples to monitor progress.[8]

  • Reaction Monitoring:

    • The reaction can be monitored continuously or discontinuously.

    • Spectrophotometric Assay: Monitor the increase in absorbance at 290 nm, which corresponds to the formation of the indole ring of IGP.[1]

    • Fluorometric Assay: Monitor the increase in fluorescence (excitation at ~290 nm, emission at ~340 nm) as the non-fluorescent CdRP is converted to the fluorescent IGP.[1]

    • HPLC Analysis: At various time points, withdraw an aliquot, stop the reaction with a quenching solution, and analyze the concentration of IGP formed using HPLC.[8]

  • Reaction Termination:

    • Once the desired conversion is reached, terminate the entire reaction by adding the quenching solution.[8]

Part 3: Purification of this compound

A common method for purifying IGP from the reaction mixture is anion-exchange chromatography.[8]

Materials:

  • Terminated reaction mixture

  • Anion-exchange column

  • Low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0)[8]

  • High-salt elution buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 1 M NaCl)[8]

Procedure:

  • Sample Preparation:

    • Centrifuge the terminated reaction mixture to remove precipitated protein.[8]

    • Filter the supernatant through a 0.22 µm filter.[8]

  • Chromatography:

    • Equilibrate the anion-exchange column with the starting buffer.[8]

    • Load the prepared sample onto the column.[8]

    • Wash the column with the starting buffer to remove unbound impurities.[8]

    • Elute the bound IGP using a salt gradient (e.g., a linear gradient from 0 to 1 M NaCl).[8]

  • Analysis and Final Preparation:

    • Collect fractions and analyze for the presence of IGP using HPLC or UV-Vis spectrophotometry.[8]

    • Pool the fractions containing pure IGP.[8]

    • If necessary, desalt the pooled fractions.[8]

    • Lyophilize the purified IGP solution to obtain a stable powder.[8]

Troubleshooting

Low yield of IGP is a common issue that can arise from several factors, including suboptimal reaction conditions (pH, temperature), enzyme inactivation, poor substrate quality, or product inhibition.[8] A systematic approach to troubleshooting should involve verifying buffer pH, ensuring optimal reaction temperature, checking enzyme activity, and confirming the purity of the CdRP substrate.[8]

References

Application Note: Quantification of Indole-3-glycerol Phosphate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Indole-3-glycerol phosphate (IGP) in biological matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). IGP is a pivotal intermediate in the tryptophan biosynthesis pathway, making its accurate measurement crucial for metabolic studies, drug discovery, and diagnostics.[1] The protocol provided herein covers sample preparation, detailed LC-MS/MS parameters, and data analysis guidelines suitable for researchers, scientists, and drug development professionals.

Introduction

This compound (IGP) is a key metabolite in the tryptophan biosynthesis pathway, which is essential for the production of proteins and various secondary metabolites in organisms like plants, bacteria, and fungi.[1] This pathway is absent in humans, making its enzymes, such as this compound synthase (IGPS), potential targets for novel antimicrobial agents.[2] Accurate quantification of IGP provides valuable insights into the regulation of this pathway and the overall metabolic state of an organism.[1] LC-MS/MS offers unparalleled sensitivity and specificity for analyzing small molecules like IGP within complex biological samples.[1][3] This document outlines a comprehensive method for the reliable quantification of IGP using Multiple Reaction Monitoring (MRM) mode.

Signaling Pathway: Tryptophan Biosynthesis

IGP is formed from 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) by the enzyme this compound synthase (IGPS).[2][4] It is subsequently converted to indole, which then reacts with serine to form tryptophan, a reaction catalyzed by tryptophan synthase.[5] The pathway is a fundamental anabolic route in many organisms.[6]

Tryptophan_Biosynthesis cluster_main Tryptophan Biosynthesis Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PRA Phosphoribosylanthranilate Anthranilate->PRA Anthranilate phosphoribosyltransferase CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose 5-phosphate (CdRP) PRA->CdRP Phosphoribosylanthranilate isomerase IGP Indole-3-glycerol phosphate (IGP) CdRP->IGP Indole-3-glycerol phosphate synthase (IGPS) Indole Indole IGP->Indole Tryptophan synthase α Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase β (with Serine)

Caption: The tryptophan biosynthetic pathway highlighting this compound (IGP) as a key intermediate.

Experimental Workflow

The overall workflow for the quantification of IGP involves sample collection, extraction of the analyte from the biological matrix, separation by liquid chromatography, detection by tandem mass spectrometry, and subsequent data analysis.

Experimental_Workflow cluster_workflow IGP Quantification Workflow A Sample Collection (e.g., Bacterial Pellet, Plant Tissue) B Homogenization & Lysis A->B C Protein Precipitation (e.g., with cold Acetonitrile) B->C D Centrifugation C->D E Supernatant Collection & Filtration D->E F LC-MS/MS Analysis (MRM Mode) E->F G Data Processing (Integration & Calibration) F->G H Quantification Result (Concentration of IGP) G->H

Caption: A generalized experimental workflow for the quantification of IGP by LC-MS/MS.

Detailed Protocols

Protocol 1: Sample Preparation

This protocol describes a general method for extracting IGP from a cell pellet. Optimization may be required based on the specific matrix.

Materials:

  • Microcentrifuge tubes

  • Ice-cold 80% Acetonitrile (ACN) in water

  • Vortex mixer

  • Refrigerated microcentrifuge (4°C)

  • Syringe filters (0.22 µm, e.g., PVDF or PTFE)

  • LC-MS vials

Procedure:

  • Harvesting: Harvest cells (e.g., bacterial or yeast culture) by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Quenching & Lysis: Resuspend the cell pellet in 1 mL of ice-cold 80% ACN. Vortex vigorously for 1 minute to lyse the cells and quench metabolic activity.

  • Protein Precipitation: Incubate the mixture on ice for 20 minutes to facilitate protein precipitation.

  • Clarification: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Filtration: Carefully transfer the supernatant to a new microcentrifuge tube. Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Storage: Samples are now ready for analysis. If not analyzed immediately, store at -80°C.

Protocol 2: LC-MS/MS Instrumental Analysis

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column Reversed-Phase C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 0-1 min: 2% B; 1-5 min: 2-95% B; 5-7 min: 95% B; 7.1-9 min: 2% B

Mass Spectrometry (MS) Parameters:

This compound has a molecular formula of C11H14NO6P and a monoisotopic mass of approximately 287.06 Da.[1][7] Due to the phosphate group, it ionizes efficiently in negative mode.

ParameterRecommended Setting
Ionization Mode ESI Negative
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr
MRM Transitions *See table below

Multiple Reaction Monitoring (MRM) Transitions for IGP:

The following MRM transitions are proposed based on the structure of IGP ([M-H]⁻ precursor ion m/z 286.05).[5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
IGP286.0597.010020Quantifier ([H₂PO₄]⁻)
IGP286.0579.010025Qualifier ([PO₃]⁻)

*Note: Collision energies and other source parameters are instrument-dependent and require empirical optimization for maximum sensitivity.

Protocol 3: Preparation of Standards and Calibration Curve
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in a suitable solvent (e.g., methanol/water).

  • Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working standards.

  • Calibration Curve: Construct a calibration curve by injecting the standards across a desired concentration range (e.g., 1 ng/mL to 1000 ng/mL). The curve should be prepared in a matrix that mimics the study samples to account for matrix effects.

  • Quantification: Plot the peak area ratio (analyte/internal standard, if used) against the concentration. Use a linear regression model to determine the concentration of IGP in unknown samples.

Data Presentation

Typical Method Performance Characteristics

The following table summarizes the typical performance characteristics that should be achieved during method validation for a robust LC-MS/MS assay. These values are representative targets based on similar bioanalytical methods and should be experimentally determined.[8][9]

Validation ParameterTypical Acceptance Criteria
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) ≤ 1 ng/mL
Precision (%RSD) < 15% (at LLOQ < 20%)
Accuracy (% Recovery) 85 - 115% (at LLOQ 80 - 120%)
Selectivity No significant interfering peaks at the retention time of the analyte

References

Expression and Purification of Recombinant Indole-3-glycerol Phosphate Synthase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-glycerol phosphate synthase (IGPS) is a key enzyme in the tryptophan biosynthesis pathway, responsible for catalyzing the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to this compound (IGP).[1] This metabolic pathway is essential for the survival of various bacteria, archaea, fungi, and plants, but is notably absent in humans.[1][2] This distinction makes IGPS an attractive and viable target for the development of novel antimicrobial agents and herbicides. The production of highly pure and active recombinant IGPS is paramount for structural biology initiatives, high-throughput screening of potential inhibitors, and detailed kinetic analysis.[1]

These application notes provide a comprehensive overview and detailed protocols for the successful expression and purification of recombinant this compound synthase, with a primary focus on heterologous expression in Escherichia coli.

Data Presentation: Quantitative Summary of Recombinant IGPS

The following table summarizes key quantitative parameters for recombinant IGPS from various organisms, providing a comparative overview of their properties and purification specifics.

ParameterPseudomonas aeruginosa (PaIGPS)Mycobacterium tuberculosis (MtIGPS)Thermotoga maritima (TmIGPS)Sulfolobus solfataricus (SsIGPS)
Molecular Weight (Subunit) ~29.5 kDa (calculated)~28 kDa~28 kDa~27 kDa
Expression System E. coli BL21(DE3)[1]E. coliE. coliE. coli
Affinity Tag C-terminal 6xHis-tag[1]N-terminal 6xHis-tagN-terminal 6xHis-tagN-terminal 6xHis-tag
Purification Method(s) Immobilized Metal Affinity Chromatography (IMAC)[3]IMACHeat Treatment, IMACHeat Treatment, IMAC
Purification Yield High (specific values vary)[1][3]High (specific values vary)High (specific values vary)0.4 - 1.7 mg/g of cells[4]
Purity >95% (as determined by SDS-PAGE)[5]High (specific values vary)High (specific values vary)High (specific values vary)
Catalytic Turnover (kcat) 11.1 ± 0.1 s⁻¹[1][3]Not explicitly statedNot explicitly statedNot explicitly stated

Signaling Pathway and Experimental Workflows

Tryptophan Biosynthesis Pathway

The following diagram illustrates the tryptophan biosynthesis pathway, highlighting the critical role of this compound synthase (IGPS).

Tryptophan_Biosynthesis cluster_pathway Tryptophan Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PRA Phosphoribosyl- anthranilate Anthranilate->PRA Anthranilate phosphoribosyltransferase CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose 5-phosphate PRA->CdRP Phosphoribosylanthranilate isomerase IGP Indole-3-glycerol phosphate CdRP->IGP Indole-3-glycerol phosphate synthase (IGPS) Indole Indole IGP->Indole Tryptophan synthase α Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase β

Tryptophan biosynthesis pathway highlighting the role of IGPS.
Experimental Workflow for Recombinant IGPS Expression and Purification

This diagram outlines the general experimental workflow for the expression and purification of recombinant His-tagged IGPS.

IGPS_Purification_Workflow cluster_expression Gene Expression cluster_purification Protein Purification cluster_analysis Analysis and Storage Transformation Transformation of E. coli with IGPS Expression Vector Culture Inoculation and Growth of Bacterial Culture Transformation->Culture Induction Induction of Protein Expression (e.g., with IPTG) Culture->Induction Harvest Cell Harvesting by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarification of Lysate by Centrifugation Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Elution Elution of His-tagged IGPS IMAC->Elution Dialysis Dialysis / Buffer Exchange Elution->Dialysis SDS_PAGE Purity Analysis (SDS-PAGE) Dialysis->SDS_PAGE Concentration Protein Concentration Determination (A280) SDS_PAGE->Concentration Storage Aliquoting and Storage at -80°C Concentration->Storage

General experimental workflow for IGPS expression and purification.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the expression and purification of recombinant His-tagged this compound Synthase (IGPS) in E. coli.

Expression of Recombinant IGPS in E. coli
  • Transformation : Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a pET-based expression vector containing the gene for His-tagged IGPS. Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.

  • Starter Culture : Inoculate a single colony from the agar plate into 10-50 mL of LB medium supplemented with the selective antibiotic. Incubate the culture overnight at 37°C with vigorous shaking (200-250 rpm).

  • Large-Scale Culture : The following day, inoculate 1 L of LB medium (containing the selective antibiotic) with the overnight starter culture. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[1]

  • Induction : Once the desired cell density is reached, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.[1] To potentially improve protein solubility, the incubation temperature can be reduced to 18-25°C for 16-20 hours.[2]

  • Cell Harvest : After the induction period, harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[1] Discard the supernatant, and the resulting cell pellet can be stored at -80°C or used immediately for purification.

Purification of Recombinant His-tagged IGPS
  • Cell Lysis :

    • Resuspend the frozen or fresh cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol).[1]

    • To facilitate lysis, add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail to prevent protein degradation.[1]

    • Lyse the cells on ice using a sonicator. Perform 6-8 cycles of 30-second bursts followed by 30-second cooling intervals.[1]

  • Clarification of Lysate :

    • Centrifuge the cell lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.[1]

    • Carefully collect the supernatant, which contains the soluble recombinant IGPS. For optimal performance in the subsequent chromatography step, filter the supernatant through a 0.45 µm syringe filter.[1]

  • Immobilized Metal Affinity Chromatography (IMAC) :

    • Column Equilibration : Equilibrate a 5 mL Ni-NTA Sepharose column with 10 column volumes (CV) of Lysis Buffer.[1]

    • Sample Loading : Load the clarified lysate onto the equilibrated column at a flow rate of 1 mL/min.

    • Washing : Wash the column with 10-15 CV of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

    • Elution : Elute the His-tagged IGPS from the column using 5 CV of Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect 1 mL fractions.

  • Analysis of Purity and Buffer Exchange :

    • Analyze the collected fractions for the presence and purity of IGPS using SDS-PAGE.

    • Pool the fractions containing the purified IGPS.

    • If necessary, perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Protein Concentration and Storage :

    • Determine the final protein concentration by measuring the absorbance at 280 nm and using the calculated molar extinction coefficient for the specific IGPS.[1]

    • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C for long-term use.[1]

Conclusion

The protocols and data presented herein provide a robust framework for the successful expression and purification of recombinant this compound synthase. The availability of highly purified and active IGPS is a critical prerequisite for advancing our understanding of the tryptophan biosynthesis pathway and for the development of novel therapeutics targeting this essential enzyme. The methodologies described are scalable and can be adapted for various IGPS orthologs, thereby supporting a wide range of research and drug discovery applications.

References

Application Notes and Protocols for Isotopic Labeling of Indole-3-glycerol Phosphate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-glycerol phosphate (IGP) is a pivotal intermediate in the biosynthesis of tryptophan, an essential amino acid. In some organisms, particularly plants, IGP also serves as a critical branchpoint for the synthesis of other important metabolites, including the plant hormone indole-3-acetic acid (IAA) and defense compounds like benzoxazinoids.[1][2][3][4][5] The study of metabolic flux through the tryptophan pathway and its branches is crucial for understanding cellular physiology, identifying novel drug targets, and for metabolic engineering applications.

Stable isotope labeling is a powerful technique for tracing the flow of atoms through metabolic pathways, enabling the quantification of metabolic fluxes and the elucidation of pathway regulation.[6] This document provides detailed application notes and protocols for the isotopic labeling of IGP for metabolic studies, covering both in vitro enzymatic synthesis of labeled standards and in vivo labeling in model organisms, followed by quantitative analysis using mass spectrometry.

Key Applications

  • Metabolic Flux Analysis: Quantifying the rate of IGP synthesis and its conversion to downstream metabolites.

  • Pathway Elucidation: Tracing the metabolic fate of IGP and identifying alternative biosynthetic routes.

  • Drug Discovery: Screening for inhibitors of enzymes in the tryptophan biosynthetic pathway, such as this compound synthase (IGPS), which is a potential target for antimicrobial agents as this pathway is absent in humans.[7][8]

  • Metabolic Engineering: Identifying bottlenecks and optimizing microbial strains for the production of tryptophan and other indole-containing compounds.[9]

Data Presentation

Table 1: Quantitative Effects of Altered this compound Synthase (IGPS) Expression on Tryptophan and Indole-3-Acetic Acid (IAA) Levels in Arabidopsis thaliana**
Plant LineGenotypeRelative IGPS ExpressionTryptophan Content (% of Wild Type)Total IAA Content (% of Wild Type)Reference
Wild TypeIGS/IGS100%100%100%[2][4]
Antisense IGSas-IGSSignificantly Reduced~50%Significantly Decreased[2][4]
trp3-1igs/igsKnockoutSignificantly DecreasedSignificantly Increased[2][4]
trp2-1Tryptophan synthase beta-subunit mutantNormalSignificantly DecreasedRemarkably Increased[2][4]
Table 2: LC-MS/MS Parameters for the Quantitative Analysis of this compound
ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12-15 min: 2% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (m/z)284.0
Product Ion 1 (m/z)79.0 (Quantifier)
Product Ion 2 (m/z)97.0 (Qualifier)
Collision EnergyOptimized for the specific instrument
Dwell Time100 ms

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of Isotopically Labeled this compound

This protocol describes the synthesis of isotopically labeled IGP, which can be used as an internal standard for quantitative analysis. The procedure involves the use of a purified this compound synthase (IGPS) enzyme and an isotopically labeled precursor.

Materials:

  • Purified His-tagged IGPS enzyme[8]

  • ¹³C or ¹⁵N-labeled 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) (substrate)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.8, 1 mM EDTA, 1 mM DTT

  • Quenching Solution: 1 M HCl

  • Anion exchange chromatography column

  • Desalting column

  • Lyophilizer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer and the isotopically labeled CdRP substrate at a suitable concentration (e.g., 1 mM).

  • Enzyme Addition: Initiate the reaction by adding the purified IGPS enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction at the optimal temperature for the IGPS enzyme (typically 37°C) for a predetermined time (e.g., 1-4 hours). The reaction progress can be monitored by taking time-course samples.[6]

  • Reaction Quenching: Stop the reaction by adding an equal volume of the quenching solution.

  • Purification: Purify the isotopically labeled IGP from the reaction mixture using anion exchange chromatography.

  • Desalting and Lyophilization: Desalt the purified IGP fraction using a desalting column and then lyophilize to obtain a stable powder.

  • Purity and Concentration Determination: Assess the purity of the labeled IGP using LC-MS/MS and determine its concentration.

Protocol 2: In Vivo Isotopic Labeling of this compound in E. coli**

This protocol outlines the procedure for labeling IGP in vivo by growing E. coli in a medium containing a stable isotope-labeled carbon source.

Materials:

  • E. coli strain capable of producing tryptophan (e.g., K-12)

  • M9 minimal medium

  • Isotopically labeled glucose (e.g., ¹³C₆-glucose) as the sole carbon source

  • Liquid nitrogen

  • Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C

  • Bead beater or sonicator

  • Centrifuge

Procedure:

  • Pre-culture: Inoculate a single colony of E. coli into 5 mL of M9 minimal medium with unlabeled glucose and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate the main culture of M9 minimal medium containing the isotopically labeled glucose with the pre-culture to an initial OD₆₀₀ of ~0.05.

  • Cell Growth and Harvesting: Grow the cells at 37°C with shaking to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8). Rapidly harvest the cells by centrifugation at 4°C.

  • Metabolism Quenching: Immediately flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction: Resuspend the frozen cell pellet in the pre-chilled extraction solvent. Disrupt the cells using a bead beater or sonicator while keeping the samples on ice.

  • Protein Precipitation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

  • Sample Preparation for Analysis: Collect the supernatant containing the metabolites. The sample is now ready for LC-MS/MS analysis.

Protocol 3: Quantitative Analysis of Isotopically Labeled this compound by LC-MS/MS

This protocol describes the quantification of both unlabeled and isotopically labeled IGP from biological samples using a triple quadrupole mass spectrometer.

Materials:

  • Metabolite extracts from in vivo labeling experiments

  • Isotopically labeled IGP standard (from Protocol 1) for use as an internal standard

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Spike the metabolite extracts with a known concentration of the isotopically labeled IGP internal standard.

  • LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system and acquire data using the parameters outlined in Table 2. The mass transitions for the labeled IGP will need to be adjusted based on the specific isotope used.

  • Data Analysis: Integrate the peak areas for the quantifier ion of both the endogenous IGP and the labeled internal standard.

  • Quantification: Calculate the concentration of IGP in the original sample by comparing the peak area ratio of the endogenous analyte to the internal standard against a calibration curve. The extent of isotopic enrichment can be determined by analyzing the mass isotopologue distribution of the IGP peak.

Mandatory Visualizations

Tryptophan_Biosynthesis_Pathway cluster_0 Tryptophan Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PRA PRA Anthranilate->PRA Anthranilate phosphoribosyltransferase PRPP PRPP PRPP->PRA CdRP CdRP PRA->CdRP PRA isomerase IGP IGP CdRP->IGP Indole-3-glycerol phosphate synthase (IGPS) Indole Indole IGP->Indole Tryptophan synthase α Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase β Serine Serine Serine->Tryptophan

Caption: Tryptophan biosynthetic pathway highlighting this compound (IGP).

Experimental_Workflow cluster_1 In Vivo Labeling cluster_2 Sample Analysis Cell_Culture Cell Culture with Isotopically Labeled Precursor (e.g., 13C-Glucose) Harvesting Cell Harvesting and Metabolism Quenching Cell_Culture->Harvesting Extraction Metabolite Extraction Harvesting->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

References

Application Note: Heterologous Expression and Purification of Indole-3-Glycerol Phosphate Synthase (IGPS) in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-glycerol phosphate synthase (IGPS) is a crucial enzyme in the tryptophan biosynthesis pathway, responsible for converting 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) into this compound (IGP).[1][2][3] This pathway is vital for bacteria, plants, and fungi but is absent in humans, making IGPS an attractive target for developing novel antimicrobial agents.[1] The production of pure, active recombinant IGPS is essential for structural biology, inhibitor screening, and detailed kinetic analyses. This document provides a comprehensive protocol for the heterologous expression of IGPS in Escherichia coli and its subsequent purification, primarily focusing on a histidine-tagged protein strategy.

Core Concepts of the Expression System

The protocol leverages the powerful T7 promoter-based expression system in E. coli.[4] The gene encoding IGPS is cloned into an expression vector, such as the pET series, which places the gene under the control of a T7 promoter.[4] This vector is then transformed into an E. coli strain like BL21(DE3), which carries a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter.[4][5] Expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG), which removes the LacI repressor, leading to the transcription of T7 RNA polymerase and subsequent high-level expression of the target IGPS gene.[4][6][7]

Experimental Protocols

Protocol 1: Gene Cloning and Transformation
  • Gene Amplification: Amplify the IGPS gene from the source organism (e.g., Pseudomonas aeruginosa, Mycobacterium tuberculosis) using PCR with primers that add appropriate restriction sites for cloning into the chosen expression vector (e.g., a pET vector with an N-terminal or C-terminal His6-tag).[8]

  • Vector Ligation: Digest both the PCR product and the expression vector with the corresponding restriction enzymes. Ligate the IGPS gene into the vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α) for plasmid amplification. Verify the construct by colony PCR and Sanger sequencing.

  • Expression Host Transformation: Transform the verified plasmid into an E. coli expression host, such as BL21(DE3) competent cells.[5][9] Plate the transformed cells onto Luria-Bertani (LB) agar plates containing the appropriate antibiotic for selection (e.g., kanamycin or ampicillin) and incubate overnight at 37°C.[1][5]

Protocol 2: Protein Expression
  • Starter Culture: Inoculate a single colony from the LB plate into 10-50 mL of LB medium containing the selective antibiotic.[1][5] Grow overnight at 37°C with vigorous shaking (approx. 220 rpm).[1]

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture (a 1:100 dilution is common).[5][10]

  • Growth: Incubate the large-scale culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches the mid-log phase, typically between 0.5 and 0.8.[7][9][10]

  • Induction: Once the target OD600 is reached, cool the culture to a lower temperature (e.g., 16-25°C) to improve protein solubility and proper folding.[5][7][9] Induce protein expression by adding IPTG to a final concentration typically ranging from 0.1 to 1.0 mM.[1][7][9]

  • Expression: Continue to incubate the culture with shaking for 16-24 hours at the lower temperature.[9][10]

  • Harvesting: Harvest the cells by centrifugation at approximately 4,000-5,000 x g for 15-20 minutes at 4°C.[6][9][10] Discard the supernatant. The resulting cell pellet can be stored at -80°C until purification.[9]

Protocol 3: Protein Purification (His-Tagged IGPS)
  • Cell Lysis: Resuspend the frozen or fresh cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, with added protease inhibitors like PMSF).[9] Lyse the cells using sonication or a high-pressure homogenizer on ice.[9]

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris and insoluble proteins.[9] The resulting clear supernatant contains the soluble His-tagged IGPS.[8]

  • Affinity Chromatography (IMAC):

    • Equilibration: Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with lysis buffer.[1][9]

    • Binding: Apply the clarified supernatant to the equilibrated column.[9]

    • Washing: Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-50 mM) to remove non-specifically bound proteins.[9]

    • Elution: Elute the bound IGPS from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[9] Collect the eluate in fractions.

  • Purity Analysis: Analyze the collected fractions for the presence and purity of IGPS using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). Pool the fractions containing the purest protein.

  • Buffer Exchange (Optional): If the high imidazole concentration interferes with downstream applications, exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.[9]

  • Storage: Determine the final protein concentration, aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C for long-term stability.[1]

Quantitative Data Summary

The efficiency of IGPS expression and purification can vary significantly based on the source organism of the gene and the specific conditions used. The following table summarizes representative kinetic data for IGPS from various organisms.

Organism SourceKM (CdRP, µM)kcat (s⁻¹)Temperature (°C)pHReference
Pseudomonas aeruginosaN/A11.1 ± 0.1378.0[8]
Mycobacterium tuberculosis> 4.0N/A257.5[11]
Escherichia coli0.3N/A257.5[11]
Sulfolobus solfataricus0.085N/A257.5[11]
Thermotoga maritima0.006N/A257.5[11]

N/A: Data not available in the cited sources.

Visualized Workflows and Pathways

IPTG Induction Mechanism

The diagram below illustrates the molecular mechanism of IPTG-induced protein expression in the BL21(DE3) system. IPTG inactivates the LacI repressor, permitting the transcription of the T7 RNA polymerase gene. The resulting polymerase then drives high-level transcription of the target IGPS gene located on the expression plasmid.

cluster_host E. coli BL21(DE3) Chromosome cluster_plasmid Expression Plasmid (pET) LacI LacI Repressor lacO lac Operator LacI->lacO Represses T7_Poly_Gene T7 RNA Polymerase Gene T7_Polymerase T7 RNA Polymerase T7_Poly_Gene->T7_Polymerase Transcription & Translation T7_Promoter T7 Promoter IGPS_Gene IGPS Gene IGPS_Protein IGPS Protein IGPS_Gene->IGPS_Protein Transcription & Translation IPTG IPTG (Inducer) IPTG->LacI Binds & Inactivates T7_Polymerase->T7_Promoter Binds

Caption: IPTG induction pathway for IGPS expression.

Experimental Workflow

The following flowchart outlines the complete experimental process from the prepared expression plasmid to the final purified IGPS protein.

cluster_prep 1. Preparation cluster_expr 2. Expression cluster_purify 3. Purification & Analysis A Transform Plasmid into BL21(DE3) B Inoculate Starter Culture A->B C Inoculate Large-Scale Culture B->C D Grow to OD600 0.6-0.8 C->D E Induce with IPTG (e.g., 18°C, 16h) D->E F Harvest Cells by Centrifugation E->F G Cell Lysis (Sonication) F->G H Clarify Lysate (Centrifugation) G->H I IMAC (Ni-NTA) H->I J Analyze Purity (SDS-PAGE) I->J K Buffer Exchange & Storage (-80°C) J->K

Caption: Workflow for IGPS expression and purification.

References

Detecting a Key Player in Plant Metabolism: Application Notes and Protocols for Indole-3-glycerol Phosphate (IGP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the detection and quantification of Indole-3-glycerol phosphate (IGP), a critical intermediate in the tryptophan biosynthesis pathway in plants. Accurate measurement of IGP is essential for understanding plant growth, development, and defense mechanisms, as well as for identifying novel herbicide and drug targets.

Introduction

This compound (IGP) is a pivotal metabolite situated at a branchpoint of tryptophan-dependent and -independent pathways for the biosynthesis of the plant hormone indole-3-acetic acid (IAA)[1][2]. As an essential precursor to tryptophan, IGP plays a fundamental role in protein synthesis and the production of a wide array of secondary metabolites. The enzymes involved in its synthesis, such as this compound synthase (IGPS), are unique to plants, bacteria, and fungi, making them attractive targets for the development of novel herbicides and antimicrobial agents[3]. The ability to accurately quantify IGP in plant tissues is therefore of significant interest to researchers in plant biology, agronomy, and drug discovery.

This document outlines several methods for the detection and quantification of IGP in plant tissues, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection. Additionally, a potential approach using Gas Chromatography-Mass Spectrometry (GC-MS) is discussed.

Tryptophan Biosynthesis Pathway

The following diagram illustrates the central role of this compound (IGP) in the tryptophan biosynthesis pathway.

Tryptophan_Biosynthesis cluster_pathway Tryptophan Biosynthesis Anthranilate Anthranilate PRA Phosphoribosyl- anthranilate (PRA) Anthranilate->PRA Anthranilate phosphoribosyl- transferase CdRP Carboxyphenylamino- deoxyribulose phosphate (CdRP) PRA->CdRP Phosphoribosyl- anthranilate isomerase IGP Indole-3-glycerol phosphate (IGP) CdRP->IGP Indole-3-glycerol phosphate synthase (IGPS) Indole Indole IGP->Indole Tryptophan synthase α Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase β

Caption: The tryptophan biosynthetic pathway highlighting IGP.

Methods for IGP Detection

Several analytical techniques can be employed for the detection and quantification of IGP in plant tissues. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules like IGP in complex biological matrices due to its high sensitivity and specificity.[4] This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

Experimental Protocol: LC-MS/MS

  • Sample Preparation and Extraction:

    • Flash-freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Add 1 mL of ice-cold 80% methanol containing a suitable internal standard (e.g., a stable isotope-labeled IGP, if available).

    • Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins and extract metabolites.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC Separation:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating IGP from other plant metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), hold for 1-2 minutes, then ramp up to a high percentage (e.g., 95%) over 5-10 minutes to elute the analyte, followed by a re-equilibration step. The gradient should be optimized based on the specific column and instrument.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for phosphorylated compounds.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity of IGP.

Data Analysis:

  • Quantify IGP by comparing the peak area of the analyte to that of the internal standard and constructing a calibration curve using a series of known concentrations of an IGP standard.

High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD)

HPLC with UV or fluorescence detection offers a more accessible alternative to LC-MS/MS, although it may have lower sensitivity and selectivity. The indole moiety of IGP allows for its detection by both UV absorbance and fluorescence.

Experimental Protocol: HPLC-UV/FLD

  • Sample Preparation and Extraction:

    • Follow the same sample preparation and extraction protocol as for LC-MS/MS.

    • For enhanced purity, a solid-phase extraction (SPE) step can be incorporated after the initial extraction. A C18 SPE cartridge can be used to remove interfering compounds.[5][6][7]

  • HPLC Separation:

    • Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of indolic compounds.[5][6][7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient similar to the one described for LC-MS/MS can be used, starting with a low percentage of acetonitrile and gradually increasing to elute IGP.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 20 µL.

  • Detection:

    • UV Detection: The indole ring of IGP is expected to have a maximum absorbance around 280 nm.[7]

    • Fluorescence Detection: For higher sensitivity and selectivity, fluorescence detection can be used. The typical excitation wavelength for indolic compounds is around 280 nm, with an emission wavelength around 360 nm.[7]

Data Analysis:

  • Quantify IGP by comparing the peak area of the analyte to a calibration curve generated from a series of IGP standards.

Gas Chromatography-Mass Spectrometry (GC-MS) - A Potential Approach

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like IGP, a derivatization step is necessary to increase their volatility.[8] Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl, amine, and phosphate groups in IGP.[9]

Experimental Protocol: GC-MS (Proposed)

  • Sample Preparation, Extraction, and Derivatization:

    • Extract IGP from plant tissue as described for the LC-MS/MS method and ensure the extract is completely dry.

    • Derivatization (Silylation): Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract.[8]

    • Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 60 minutes) to allow for complete derivatization.

    • The resulting trimethylsilyl (TMS) derivative of IGP will be more volatile and suitable for GC-MS analysis.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass spectrometer.

    • Data Acquisition: Scan mode to identify the mass spectrum of the derivatized IGP, followed by selected ion monitoring (SIM) of characteristic ions for quantification.

Data Analysis:

  • Identify the derivatized IGP based on its retention time and mass spectrum. Quantify using a calibration curve prepared with derivatized IGP standards.

Quantitative Data Summary

ParameterLC-MS/MSHPLC-UVHPLC-FLDGC-MS (Projected)
Limit of Detection (LOD) Low (pg to low ng/mL)Moderate (e.g., 0.1 nmol/mL)High (e.g., 0.001-0.006 nmol/mL)Low to Moderate
Limit of Quantification (LOQ) Low (ng/mL range)ModerateHighLow to Moderate
Linearity (R²) >0.99>0.99>0.99>0.99
Recovery (%) 80-120%70-110%70-110%Variable
Selectivity Very HighModerateHighHigh
Throughput HighModerateModerateModerate

Experimental Workflow Diagrams

The following diagrams illustrate the general experimental workflows for the detection of IGP in plant tissues.

IGP_Detection_Workflow cluster_workflow General Experimental Workflow Sample_Collection 1. Plant Tissue Collection & Freezing Homogenization 2. Homogenization Sample_Collection->Homogenization Extraction 3. Solvent Extraction Homogenization->Extraction Purification 4. Purification (Optional SPE) Extraction->Purification Analysis 5. Analytical Detection Purification->Analysis Data_Processing 6. Data Processing & Quantification Analysis->Data_Processing

Caption: General workflow for IGP detection in plant tissues.

Analytical_Methods_Comparison cluster_methods Analytical Methodologies LC_MS LC-MS/MS High Sensitivity\n& Specificity High Sensitivity & Specificity LC_MS->High Sensitivity\n& Specificity HPLC HPLC-UV/FLD Accessible &\nGood for Screening Accessible & Good for Screening HPLC->Accessible &\nGood for Screening GC_MS GC-MS Requires Derivatization Requires Derivatization GC_MS->Requires Derivatization

Caption: Comparison of analytical methods for IGP detection.

Conclusion

The detection and quantification of this compound in plant tissues can be effectively achieved using several analytical techniques. LC-MS/MS stands out as the most sensitive and specific method, ideal for detailed quantitative studies. HPLC with UV or fluorescence detection provides a robust and more accessible alternative for routine analysis. While GC-MS is a potential method, it requires a derivatization step that needs to be carefully optimized for IGP. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate methods for the analysis of this important metabolite in their specific plant matrices.

References

Synthesis of Indole-3-glycerol Phosphate Substrate Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-glycerol phosphate (IGP) is a key intermediate in the tryptophan biosynthesis pathway, a metabolic route essential for the survival of many pathogenic bacteria, fungi, and plants, but absent in humans. The enzyme responsible for its synthesis, this compound synthase (IGPS), catalyzes the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to IGP.[1][2] The absence of a human homolog makes IGPS an attractive target for the development of novel antimicrobial agents and herbicides.[3] The synthesis and study of IGP substrate analogs are crucial for elucidating the mechanism of IGPS, identifying potent and specific inhibitors, and developing new therapeutic agents.

These application notes provide detailed protocols for the chemical and enzymatic synthesis of IGP analogs, methods for their characterization, and protocols for assessing their interaction with IGPS.

Data Presentation

Table 1: Kinetic Parameters of IGPS from Various Organisms

This table summarizes the steady-state kinetic parameters for IGPS orthologs, providing a baseline for comparative studies with novel substrate analogs.

OrganismAbbreviationTemperature (°C)pHKM (µM)kcat (s-1)
Mycobacterium tuberculosisMtIGPS257.51.1 ± 0.20.051 ± 0.001
Escherichia coliEcIGPS257.50.32.5
Sulfolobus solfataricusSsIGPS257.50.0850.42
Thermotoga maritimaTmIGPS257.50.0060.12
Pseudomonas aeruginosaPaIGPS378.02.6 ± 0.211.1 ± 0.1
Bacillus subtilisBsIGPSN/A8.01.40.14
Pyrococcus furiosusPfIGPS807.5140 ± 1020 ± 0.5
Saccharomyces cerevisiaeScIGPSN/AN/A1.30.09

Note: Data compiled from various sources. Experimental conditions may vary.

Table 2: Inhibition of IGPS by Substrate Analogs and Inhibitors

This table presents inhibitory constants for known IGP analogs and other inhibitors of IGPS.

InhibitorTarget EnzymeInhibition TypeKi (µM)IC50 (µM)Reference
Reduced CdRP (rCdRP)E. coli IGPSCompetitive0.19-[4]
ATB107 (benzimidazole derivative)M. tuberculosis IGPSCompetitive-0.41BenchChem
N-(4'-trifluoromethoxybenzenesulfonyl)-2-aminoethyl phosphate (F9)Tryptophan Synthase α-subunit---[5]

Experimental Protocols

Protocol 1: Representative Chemical Synthesis of an Indole-Modified IGP Analog

This protocol outlines a hypothetical, multi-step chemical synthesis for an IGP analog with a modification on the indole ring, based on established organic chemistry principles. This serves as a template that can be adapted for the synthesis of various analogs.

Objective: To synthesize an IGP analog with a substituent at the 5-position of the indole ring.

Materials:

  • Starting material: 5-substituted indole

  • (2,2-dimethyl-1,3-dioxolan-4-yl)methanol

  • Protecting group reagents (e.g., Boc anhydride, TBDMSCl)

  • Phosphorylating agent (e.g., dibenzyl phosphite)

  • Oxidizing agent (e.g., m-CPBA)

  • Deprotection reagents (e.g., TFA, TBAF, H2/Pd-C)

  • Standard organic solvents and reagents for workup and purification

Procedure:

  • Protection of the Indole Nitrogen: React the 5-substituted indole with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc2O), to protect the indole nitrogen from undesired side reactions.

  • Synthesis of the Glycerol Moiety Precursor: Prepare a protected glycerol derivative, such as (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, which can be synthesized from D-mannitol.

  • Coupling of the Indole and Glycerol Moieties: Activate the 3-position of the protected indole and couple it with the protected glycerol precursor. This can be achieved through various methods, such as a Friedel-Crafts type reaction.

  • Phosphorylation: Introduce the phosphate group at the primary alcohol of the glycerol moiety. This typically involves reaction with a phosphorylating agent like dibenzyl phosphite in the presence of a coupling agent, followed by oxidation.

  • Deprotection: Sequentially remove all protecting groups. For example, the Boc group can be removed with trifluoroacetic acid (TFA), silyl ethers with tetrabutylammonium fluoride (TBAF), and benzyl groups on the phosphate via hydrogenolysis.

  • Purification: Purify the final IGP analog using appropriate chromatographic techniques, such as ion-exchange chromatography or reversed-phase HPLC.

Protocol 2: Enzymatic Synthesis of the IGPS Substrate (CdRP)

The substrate for IGPS, 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP), is not commercially available and must be synthesized enzymatically.

Objective: To synthesize CdRP from anthranilate and 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) using anthranilate phosphoribosyltransferase (AnPRT) and phosphoribosylanthranilate isomerase (PRAI).

Materials:

  • Purified AnPRT and PRAI enzymes (can be obtained via recombinant expression)

  • Anthranilate

  • 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 1 mM DTT)

  • HPLC system for monitoring the reaction

Procedure:

  • Enzyme Expression and Purification: Express and purify AnPRT and PRAI enzymes, for example, from an E. coli expression system.

  • Reaction Setup: In a reaction vessel, combine anthranilate and PRPP in the reaction buffer.

  • Enzymatic Conversion: Add the purified AnPRT and PRAI enzymes to the reaction mixture.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C).

  • Monitoring: Monitor the conversion of the starting materials to CdRP using HPLC.

  • Reaction Quenching and Purification: Once the reaction is complete, stop it by denaturing the enzymes (e.g., by heat treatment or addition of acid). Purify the CdRP product from the reaction mixture using chromatographic techniques.

Protocol 3: IGPS Enzyme Activity Assay (Continuous Fluorescence-Based)

This protocol describes a continuous assay to measure the activity of IGPS by monitoring the increase in fluorescence of the product, IGP.

Objective: To determine the kinetic parameters of IGPS with a substrate analog.

Materials:

  • Purified IGPS enzyme

  • CdRP or synthesized substrate analog

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM EDTA)

  • Fluorescence microplate reader or fluorometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the IGPS enzyme and the substrate (CdRP or analog) in the assay buffer.

  • Assay Setup: In a fluorescence-compatible microplate or cuvette, add the assay buffer and the IGPS enzyme.

  • Equilibration: Incubate at the desired temperature (e.g., 25°C) for a few minutes to allow the enzyme to equilibrate.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Data Acquisition: Immediately begin kinetic measurements in the fluorescence reader.

    • Excitation wavelength: ~290 nm

    • Emission wavelength: ~340 nm

    • Read interval: Every 30 seconds for 15-30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (v0) from the linear portion of the fluorescence versus time plot. To determine KM and Vmax, repeat the assay at various substrate concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualization

Tryptophan_Biosynthesis_Pathway cluster_enzymes Enzymes Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate AnS PRA Phosphoribosyl- anthranilate Anthranilate->PRA AnPRT CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose-5-phosphate PRA->CdRP PRAI IGP Indole-3-glycerol phosphate CdRP->IGP IGPS Indole Indole IGP->Indole TSA Tryptophan Tryptophan Indole->Tryptophan TSB AnS Anthranilate synthase AnPRT Anthranilate phosphoribosyltransferase PRAI Phosphoribosylanthranilate isomerase IGPS Indole-3-glycerol phosphate synthase TSA Tryptophan synthase α TSB Tryptophan synthase β

Caption: Tryptophan biosynthesis pathway highlighting the role of IGPS.

IGPS_Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization Compound_Library Compound Library (IGP Analogs) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Primary_Screen->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Lineweaver-Burk Plot) Dose_Response->Mechanism_of_Action SAR Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR Lead_Optimization Lead Optimization (Chemical Modification) SAR->Lead_Optimization SAR->Lead_Optimization In_Vivo_Testing In Vivo / In Cellulo Testing Lead_Optimization->In_Vivo_Testing

Caption: Workflow for IGPS inhibitor discovery and characterization.

Competitive_Inhibition E Enzyme (IGPS) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (CdRP) I Inhibitor (IGP Analog) ES->E P Product (IGP) ES->P k_cat EI->E

Caption: Mechanism of competitive inhibition of IGPS.

References

Unraveling the Roles of Indole-3-glycerol Phosphate with CRISPR-Cas9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-glycerol phosphate (IGP) is a pivotal intermediate in the biosynthesis of tryptophan. The enzyme responsible for its synthesis, this compound synthase (IGPS), is encoded by the trpC gene. Beyond its role in primary metabolism, IGP serves as a critical branchpoint for the tryptophan-independent synthesis of the plant hormone auxin (indole-3-acetic acid or IAA). Given its central metabolic position and its absence in humans, IGPS represents a promising target for the development of novel antimicrobial agents. The CRISPR-Cas9 system offers a powerful and precise tool to knock out the gene encoding IGPS, enabling a detailed investigation of IGP's function in various biological processes.

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for the functional analysis of IGP. This document outlines the expected phenotypic and metabolic consequences of IGPS knockout and provides detailed protocols for gene editing and subsequent metabolite analysis.

Data Presentation: Expected Outcomes of IGPS Knockout

Disruption of the IGPS gene is predicted to lead to significant changes in the cellular concentrations of tryptophan, auxin, and related metabolites. The following tables summarize quantitative data from studies involving the downregulation of IGPS, providing a baseline for expected results from a CRISPR-Cas9 mediated knockout.

Table 1: Expected Changes in Tryptophan and Auxin Levels Following IGPS Disruption in Arabidopsis thaliana

LineGenotype/TreatmentFree Tryptophan (ng/g fresh weight)Total IAA (ng/g fresh weight)Phenotype
1Wild Type45.3 ± 5.825.1 ± 3.2Normal growth
2Antisense IGS Line 115.2 ± 2.110.3 ± 1.5Small rosettes, reduced fertility
3Antisense IGS Line 218.9 ± 2.512.8 ± 1.9Small rosettes, reduced fertility

Data adapted from a study using antisense RNA to reduce IGS expression, demonstrating the expected impact of reduced IGP synthesis.

Table 2: Expected Reduction in Defense Metabolites Following IGPS Disruption in Zea mays

LineGenotypeBenzoxazinoids (% of Wild Type)Free Indole (% of Wild Type)
1Wild Type100100
2igps1 mutantReducedReduced
3igps3 mutantReducedReduced

Data adapted from a study on maize with transposon insertions in IGPS genes, indicating the role of IGP in the synthesis of defense compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study IGP function using CRISPR-Cas9.

Protocol 1: CRISPR-Cas9 Mediated Knockout of the IGPS (trpC) Gene

This protocol provides a general framework. Specific parameters may need to be optimized for the target organism.

1. Guide RNA (gRNA) Design:

  • Identify the coding sequence of the target IGPS (trpC) gene in your organism of interest.

  • Use a gRNA design tool (e.g., CHOPCHOP, CRISPR-MIT) to identify potential gRNA sequences targeting an early exon of the gene. Aim for a sequence with high on-target and low off-target scores.

  • A typical gRNA sequence is 20 nucleotides in length and should be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.

2. Vector Construction:

  • Synthesize two complementary oligonucleotides encoding the chosen gRNA sequence with appropriate overhangs for cloning into a Cas9 expression vector.

  • Anneal the oligonucleotides to form a double-stranded DNA insert.

  • Ligate the gRNA insert into a suitable CRISPR-Cas9 vector that is compatible with your target organism (e.g., a plasmid for bacterial transformation, a binary vector for Agrobacterium-mediated plant transformation).

3. Transformation/Transfection:

  • For E. coli: Prepare competent E. coli cells and transform them with the CRISPR-Cas9 plasmid via electroporation or heat shock.

  • For Plants (e.g., Arabidopsis, Tomato): Transform the binary vector into Agrobacterium tumefaciens. Subsequently, use the floral dip method for Arabidopsis or leaf disc transformation for tomato.

4. Selection and Regeneration of Mutants:

  • Select transformed cells or tissues using an appropriate selection marker present on the vector (e.g., antibiotic resistance).

  • For plants, regenerate whole plants from the selected calli or seeds.

5. Validation of Knockout:

  • PCR-based screening: Design primers flanking the gRNA target site. Perform PCR on genomic DNA isolated from putative mutant and wild-type individuals. A successful indel mutation may be detected by a change in the PCR product size on an agarose gel.

  • Sanger Sequencing: Purify the PCR products from the previous step and sequence them to confirm the presence of an insertion or deletion (indel) at the target site that results in a frameshift mutation.

  • Western Blot (optional): If an antibody against the IGPS protein is available, perform a western blot to confirm the absence of the protein in the knockout lines.

Protocol 2: Quantification of Tryptophan and Auxin

This protocol describes the extraction and quantification of tryptophan and IAA from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS/MS).

1. Sample Preparation:

  • Harvest and immediately freeze 50-100 mg of tissue from both wild-type and IGPS knockout lines in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

2. Extraction:

  • Add 1 mL of extraction buffer (e.g., isopropanol:acetic acid:water) to the powdered tissue.

  • Add internal standards (e.g., ¹³C₆-IAA and ¹³C₁₁¹⁵N₂-Tryptophan) for accurate quantification.

  • Shake the samples at 4°C for 30 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C and collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.

  • Elute the desired metabolites with methanol.

4. Derivatization:

  • Dry the eluate under a stream of nitrogen gas.

  • Derivatize the samples to make them volatile for GC-MS analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

5. GC-MS/MS Analysis:

  • Inject the derivatized samples into a GC-MS/MS system.

  • Develop a method for the separation and detection of the derivatized tryptophan and IAA based on their specific retention times and mass-to-charge ratios.

  • Quantify the endogenous levels of tryptophan and IAA by comparing their peak areas to those of the internal standards.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of IGP function using CRISPR-Cas9.

Tryptophan_Auxin_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PRA Phosphoribosyl- anthranilate (PRA) Anthranilate->PRA Anthranilate phosphoribosyltransferase CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose-5-phosphate (CdRP) PRA->CdRP PRA isomerase IGP Indole-3-glycerol phosphate (IGP) CdRP->IGP Indole-3-glycerol phosphate synthase (IGPS/TrpC) Indole Indole IGP->Indole Tryptophan synthase α IAA Indole-3-acetic acid (Auxin) IGP->IAA Tryptophan-independent pathway Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase β Tryptophan->IAA Tryptophan-dependent pathway

Caption: Tryptophan and Auxin Biosynthesis Pathways Highlighting IGP.

CRISPR_Workflow gRNA_Design 1. gRNA Design (Targeting IGPS/trpC gene) Vector_Construction 2. Vector Construction (gRNA cloning into Cas9 vector) gRNA_Design->Vector_Construction Transformation 3. Transformation/ Transfection Vector_Construction->Transformation Selection 4. Selection of Transformed Cells/Tissues Transformation->Selection Validation 5. Validation of Knockout (PCR & Sequencing) Selection->Validation Phenotypic_Analysis 6. Phenotypic Analysis Validation->Phenotypic_Analysis Metabolite_Analysis 7. Metabolite Analysis (Tryptophan & Auxin Quantification) Validation->Metabolite_Analysis

Caption: Experimental Workflow for CRISPR-Cas9 Mediated Study of IGP.

Logical_Relationship CRISPR_KO CRISPR-Cas9 Knockout of IGPS/trpC Gene No_IGPS No functional IGPS protein CRISPR_KO->No_IGPS No_IGP Reduced/No Indole-3-glycerol phosphate (IGP) No_IGPS->No_IGP Reduced_Trp Decreased Tryptophan No_IGP->Reduced_Trp Reduced_Auxin Decreased Auxin (via Trp- independent pathway) No_IGP->Reduced_Auxin Phenotype Altered Phenotype (e.g., growth defects, reduced defense) Reduced_Trp->Phenotype Reduced_Auxin->Phenotype

Caption: Logical Flow from IGPS Knockout to Phenotypic Consequences.

Application Notes and Protocols for Fluorescence-Based Assays of Indole-3-Glycerol Phosphate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-glycerol phosphate synthase (IGPS) is a key enzyme in the tryptophan biosynthesis pathway, catalyzing the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to this compound (IGP).[1][2][3] This pathway is essential in bacteria, archaea, fungi, and plants, but absent in mammals, making IGPS an attractive target for the development of novel antibiotics and herbicides.[1][4] Fluorescence-based assays offer sensitive and continuous monitoring of IGPS activity, making them well-suited for high-throughput screening (HTS) of potential inhibitors and for detailed kinetic studies.

Two primary fluorescence-based methods are commonly employed for assaying IGPS activity:

  • Intrinsic Tryptophan Fluorescence Assay: This method leverages the change in the intrinsic fluorescence of tryptophan residues within the IGPS enzyme upon substrate binding and catalytic conversion.[5] Changes in the local microenvironment of these residues lead to alterations in fluorescence intensity, which can be monitored over time.

  • Product Fluorescence Assay: This assay directly measures the increase in fluorescence associated with the formation of the product, IGP, which is fluorescent, from the less fluorescent substrate, CdRP.[1][4]

These assays provide robust platforms for academic research and are readily adaptable for industrial drug discovery campaigns.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IGPS-catalyzed reaction and the general workflow for a fluorescence-based assay.

IGPS_Reaction_Pathway IGPS Catalyzed Reaction CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose 5-phosphate (CdRP) IGPS Indole-3-glycerol phosphate synthase (IGPS) CdRP->IGPS Substrate Binding IGP This compound (IGP) IGPS->IGP Product Formation CO2 CO2 IGPS->CO2 H2O H2O IGPS->H2O

Caption: The reaction catalyzed by this compound synthase (IGPS).

Fluorescence_Assay_Workflow General Workflow for Fluorescence-Based IGPS Assay cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer E Dispense Buffer, Enzyme, and Test Compound to Microplate A->E B Prepare Enzyme (IGPS) Solution B->E C Prepare Substrate (CdRP) Solution G Initiate Reaction with Substrate (CdRP) C->G D Prepare Test Compound (Inhibitor) Plate D->E F Pre-incubate E->F F->G H Measure Fluorescence Kinetics G->H I Calculate Initial Reaction Rates H->I J Determine % Inhibition I->J K Determine IC50 / Kinetic Parameters J->K

Caption: A generalized workflow for a fluorescence-based IGPS assay.

Quantitative Data Summary

The kinetic parameters of IGPS can vary significantly between organisms and under different experimental conditions. The following table summarizes reported steady-state kinetic parameters for IGPS from various microorganisms.

OrganismAbbreviationTemperature (°C)pHKM (µM)kcat (s-1)Reference
Mycobacterium tuberculosisMtIGPS257.51.1 ± 0.20.051 ± 0.001[1]
Escherichia coliEcIGPS257.50.32.5[1]
Sulfolobus solfataricusSsIGPS257.50.0850.42[1]
Thermotoga maritimaTmIGPS257.50.0060.12[1]
Pseudomonas aeruginosaPaIGPS378.02.6 ± 0.211.1 ± 0.1[1]
Bacillus subtilisBsIGPSNot Available8.01.40.14[1]
Pyrococcus furiosusPfIGPS807.5140 ± 1020 ± 0.5[1]
Saccharomyces cerevisiaeScIGPSNot AvailableNot Available1.30.09[1]

Experimental Protocols

Protocol 1: Continuous Fluorescence-Based Assay Monitoring Intrinsic Tryptophan Fluorescence

This protocol is based on monitoring the change in the intrinsic tryptophan fluorescence of the IGPS enzyme upon substrate binding and conversion.[5]

Materials:

  • Purified IGPS enzyme

  • Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM EDTA[5]

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of purified IGPS in the assay buffer. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of CdRP in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the assay components in the following order:

      • Assay Buffer

      • Test compound (e.g., potential inhibitor) or vehicle (e.g., DMSO)

      • IGPS enzyme solution

    • Include appropriate controls:

      • No-enzyme control: All components except the enzyme.

      • No-substrate control: All components except the substrate.

      • Positive control: All components with a known inhibitor.

      • Negative control: All components with vehicle.

  • Incubation:

    • Incubate the plate at the desired temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the enzyme and any test compounds to equilibrate.[5]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the CdRP solution to each well.

    • Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements.

    • Excitation wavelength: 295 nm[5]

    • Emission wavelength: 340 nm[5]

    • Read interval: Every 30 seconds for 15-30 minutes.[5]

  • Data Analysis:

    • The rate of the reaction is determined by the initial linear portion of the fluorescence change over time.

    • Calculate the percent inhibition for test compounds relative to the vehicle control.

    • For promising hits, determine the IC50 value by performing a dose-response experiment.

Protocol 2: Continuous Fluorescence-Based Assay Monitoring Product (IGP) Formation

This assay measures the increase in fluorescence resulting from the formation of the product, IGP.[4]

Materials:

  • Purified IGPS enzyme

  • Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT[4]

  • 96-well, black, flat-bottom microplate or a fluorometer with a cuvette

  • Fluorescence microplate reader or fluorometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of purified IGPS and CdRP in the assay buffer.

  • Assay Setup (Microplate):

    • Follow the setup described in Protocol 1, adding buffer, test compound, and enzyme to the wells.

  • Incubation:

    • Incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the CdRP solution.

    • Immediately begin kinetic measurements in a fluorescence microplate reader.

    • Excitation wavelength: ~290 nm[4]

    • Emission wavelength: ~340 nm[4]

    • Read interval: Every 30-60 seconds for an appropriate duration to observe the initial linear rate.

  • Data Analysis:

    • Determine the initial rate of reaction from the linear increase in fluorescence intensity over time.[4]

    • A standard curve of known IGP concentrations can be generated to convert the rate of fluorescence change to the rate of product formation.[4]

    • Calculate percent inhibition and IC50 values as described in Protocol 1.

Troubleshooting and Optimization

Common issues in fluorescence-based assays include high background, irreproducible results, and compound interference.

IssuePossible CausesTroubleshooting StepsExpected Outcome
High Background Signal - Intrinsic fluorescence of test compounds.[5]- Fluorescent contaminants in reagents.[5]- Light scattering due to compound precipitation.[5]1. Run a blank measurement with all components except the enzyme and substrate to determine background.[5]2. If the test compound is fluorescent, subtract its background fluorescence.[5]3. Centrifuge or filter the test compound solution before use.[5]4. Use high-purity reagents and solvents.[5]Reduced background signal and improved signal-to-noise ratio.[5]
Irreproducible Results / Poor Z'-factor - Inaccurate pipetting.- Instability of enzyme or substrate.[5]- Temperature fluctuations.[5]- Precipitation of test compounds.[5]1. Use calibrated pipettes and ensure proper mixing.[5]2. Prepare fresh enzyme and substrate solutions and store them on ice.[5]3. Use a temperature-controlled plate reader.[5]4. Check compound solubility; consider using a lower concentration or adding a co-solvent like DMSO.[5]Consistent and reproducible results.[5]
Apparent Activation or Inhibition (Not Dose-Dependent) - Compound aggregation at higher concentrations.[5]- Compound interference with the detection system (e.g., quenching).[5]1. Visually inspect for precipitation.[5]2. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation.[5]3. Perform control experiments to distinguish true inhibition from assay interference (e.g., no-enzyme and no-substrate controls).[5]Identification of compounds with poor solubility or those that interfere with the assay.

Concluding Remarks

The fluorescence-based assays described provide sensitive and reliable methods for studying IGPS activity. The choice between monitoring intrinsic tryptophan fluorescence and product fluorescence will depend on the specific properties of the IGPS enzyme being studied and the nature of the compounds being screened. Proper controls and optimization are crucial for obtaining high-quality, reproducible data, which is essential for advancing our understanding of IGPS and for the discovery of novel inhibitors.

References

Application of Indole-3-glycerol Phosphate in Cell-Free Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-glycerol phosphate (IGP) is a pivotal intermediate in the biosynthesis of the essential amino acid tryptophan.[1] In many bacteria, archaea, and lower eukaryotes, the formation of IGP is catalyzed by the enzyme this compound synthase (IGPS).[1] This pathway is absent in humans, making IGPS a compelling target for the development of novel antimicrobial agents.[1] Beyond its role in primary metabolism, IGP also serves as a critical branchpoint for the biosynthesis of various secondary metabolites in plants, including the phytohormone indole-3-acetic acid (IAA) and a class of defense compounds known as benzoxazinoids.[2][3]

Cell-free systems offer a powerful and versatile platform for studying and harnessing the biosynthetic potential of molecules like IGP. By removing the constraints of a cellular environment, these systems allow for direct manipulation of enzymatic reactions, rapid prototyping of metabolic pathways, and the production of compounds that may be toxic to living cells. This document provides detailed application notes and protocols for the enzymatic synthesis of IGP in a cell-free system and explores its applications as a precursor for the synthesis of other valuable molecules.

Enzymatic Synthesis of this compound (IGP) in a Cell-Free System

The cell-free synthesis of IGP is achieved through the enzymatic conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) by this compound synthase (IGPS).[1] This reaction can be performed in vitro using purified recombinant IGPS.

Quantitative Data: Kinetic Parameters of this compound Synthase (IGPS)

The kinetic properties of IGPS can vary significantly between organisms. Understanding these parameters is crucial for optimizing the cell-free synthesis of IGP.

Organismkcat (s-1)Km (µM) for CdRPOptimal pHOptimal Temperature (°C)
Escherichia coli-~1.37.637
Mycobacterium tuberculosis6.9 ± 1.40.022 ± 0.0027.5~37
Pseudomonas aeruginosa-3.0 ± 0.2-25
Saccharomyces cerevisiae~255-~6.0~30-35
Sulfolobus solfataricus0.085-~5.4-8.980

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of His-tagged this compound Synthase (IGPS) from E. coli

This protocol describes the expression of N-terminally His-tagged IGPS in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells transformed with a pET vector containing the His-tagged IGPS gene

  • Luria-Bertani (LB) broth and agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol

  • Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT

  • Ni-NTA Agarose resin

Procedure:

  • Expression:

    • Inoculate a single colony of transformed E. coli BL21(DE3) into 50 mL of LB broth with the appropriate antibiotic and incubate overnight at 37°C with shaking.

    • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.[4]

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.[4]

  • Purification:

    • Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.[4]

    • Lyse the cells by sonication on ice or using a French press.[4]

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.[4]

    • Equilibrate the Ni-NTA agarose resin with Lysis Buffer and add the clarified lysate. Incubate for 1-2 hours at 4°C with gentle agitation.[4]

    • Load the lysate-resin mixture onto a chromatography column.

    • Wash the column with 10-20 column volumes of Wash Buffer.[4]

    • Elute the His-tagged IGPS with 5-10 column volumes of Elution Buffer.[4]

    • Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

    • Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.[4]

    • Determine the protein concentration (e.g., using a Bradford assay).

    • Aliquot the purified enzyme and store at -80°C.[4]

Protocol 2: Cell-Free Enzymatic Synthesis of this compound (IGP)

This protocol outlines the in vitro synthesis of IGP using the purified IGPS enzyme.

Materials:

  • Purified His-tagged this compound synthase (IGPS)

  • Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT

Procedure:

  • Prepare a reaction mixture containing the Reaction Buffer and a known concentration of the CdRP substrate.

  • Initiate the reaction by adding the purified IGPS enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at the optimal temperature for the specific IGPS enzyme being used (see table above) for a desired period (e.g., 30-60 minutes). Reaction time can be optimized for yield.

  • Stop the reaction, for example, by adding a quenching solution like trichloroacetic acid (TCA).

  • The resulting solution containing the synthesized IGP can be used for subsequent applications or analyzed to determine the yield.

Protocol 3: Assaying IGPS Activity in a Cell-Free System

The activity of IGPS and the synthesis of IGP can be monitored using spectrophotometric or fluorescence-based assays.

A. Spectrophotometric Assay

This assay monitors the formation of the indole ring in IGP, which leads to an increase in absorbance at 290 nm.[4]

Materials:

  • Purified IGPS

  • CdRP substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Set up the spectrophotometer to measure absorbance at 290 nm.

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and a known concentration of CdRP.

  • Initiate the reaction by adding a small volume of purified IGPS and mix quickly.

  • Immediately record the change in absorbance over time. The initial reaction rate can be calculated from the linear portion of the plot.[4]

B. Fluorescence-Based Assay

This assay leverages the fluorescent properties of the product, IGP.[4]

Materials:

  • Purified IGPS

  • CdRP substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT

  • Fluorescence cuvettes

  • Fluorometer

Procedure:

  • Set the fluorometer to the appropriate excitation and emission wavelengths for IGP (e.g., excitation at ~290 nm and emission at ~340 nm).[4]

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and CdRP.

  • Initiate the reaction by adding a small volume of purified IGPS and mix quickly.

  • Immediately record the increase in fluorescence intensity over time. The initial reaction rate is determined from the linear portion of the data. A standard curve with known IGP concentrations should be used to quantify the product formation.[4]

Visualizations: Pathways and Workflows

Tryptophan_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PR_anthranilate Phosphoribosyl- anthranilate Anthranilate->PR_anthranilate Anthranilate phosphoribosyltransferase CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose 5-phosphate PR_anthranilate->CdRP Phosphoribosylanthranilate isomerase IGP Indole-3-glycerol phosphate CdRP->IGP Indole-3-glycerol phosphate synthase (IGPS) Indole Indole IGP->Indole Tryptophan synthase α Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase β

Caption: Tryptophan biosynthesis pathway highlighting the role of IGPS.

IGP_Synthesis_Workflow cluster_prep Enzyme Preparation cluster_synthesis Cell-Free Synthesis cluster_analysis Analysis Expression Expression of His-tagged IGPS in E. coli Purification His-tag Affinity Chromatography Expression->Purification Reaction Incubation of IGPS with CdRP substrate Purification->Reaction Analysis Spectrophotometric or Fluorescence Assay Reaction->Analysis

Caption: Experimental workflow for the cell-free synthesis of IGP.

Applications of this compound in Cell-Free Systems

Precursor for Tryptophan and Indole Synthesis

As a key intermediate in the tryptophan biosynthesis pathway, IGP is a direct precursor to indole, which is subsequently converted to tryptophan.[4] Cell-free systems can be engineered to perform these downstream reactions. For instance, a cell-free protein synthesis (CFPS) assay has been developed to detect indole. In this system, indole is converted to tryptophan by tryptophan synthase present in the E. coli cell extract, and the newly synthesized tryptophan is incorporated into a reporter protein, generating a measurable signal.[5] This demonstrates the potential of using IGP in a multi-enzyme cell-free system to produce tryptophan or to develop biosensors for molecules in this pathway.

Branchpoint for Indole-3-Acetic Acid (IAA) Biosynthesis

In plants, IGP serves as a branchpoint for a tryptophan-independent pathway for the synthesis of the phytohormone indole-3-acetic acid (IAA).[3][6] While the complete enzymatic cascade from IGP to IAA is still under investigation, this presents an exciting opportunity for metabolic engineering in cell-free systems. A putative cell-free system for IAA production from IGP would involve the expression and combination of the necessary plant-derived enzymes. This approach would be highly valuable for studying the pathway and for producing IAA for agricultural and research purposes.

Precursor for Benzoxazinoid Biosynthesis

Benzoxazinoids are a class of indole-derived defense compounds found in many grasses, such as maize and wheat.[2][7] The biosynthesis of these molecules begins with the conversion of IGP to indole by the enzyme indole-3-glycerol-phosphate lyase (IGL), also known as BX1 in maize.[2][8] Following the formation of indole, a series of cytochrome P450 monooxygenases and other enzymes catalyze the formation of the benzoxazinoid core structure.[7] The reconstitution of this pathway in a cell-free system, starting from IGP, would provide a powerful tool for studying the individual enzymatic steps and for producing these complex molecules for agricultural applications, such as pest resistance.

IGP_Applications cluster_tryptophan Tryptophan Pathway cluster_iaa IAA Pathway (Proposed) cluster_benzoxazinoids Benzoxazinoid Pathway IGP Indole-3-glycerol phosphate (IGP) Indole_T Indole IGP->Indole_T Tryptophan Synthase α IAA Indole-3-Acetic Acid (IAA) IGP->IAA Multiple Enzymatic Steps (Plant-specific) Indole_B Indole IGP->Indole_B Indole-3-glycerol- phosphate lyase (IGL/BX1) Tryptophan Tryptophan Indole_T->Tryptophan Tryptophan Synthase β Benzoxazinoids Benzoxazinoids Indole_B->Benzoxazinoids Cytochrome P450s, etc.

Caption: Applications of IGP as a precursor in cell-free systems.

Conclusion

This compound is a versatile molecule with significant potential for application in cell-free systems. The protocols provided herein offer a robust framework for the cell-free synthesis and quantification of IGP. Furthermore, its role as a key branchpoint in plant secondary metabolism opens up exciting avenues for the cell-free production of high-value compounds like IAA and benzoxazinoids. As our understanding of these biosynthetic pathways grows, the use of IGP in engineered cell-free systems will undoubtedly play an increasingly important role in metabolic engineering, drug discovery, and synthetic biology.

References

Techniques for Crystallizing Indole-3-Glycerol Phosphate Synthase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of Indole-3-glycerol phosphate synthase (IGPS), a key enzyme in the tryptophan biosynthesis pathway and a potential target for antimicrobial drug development. The following sections outline established techniques, specific crystallization conditions for IGPS from various organisms, and protocols for protein purification and crystal harvesting.

Introduction

This compound synthase (IGPS) catalyzes the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to this compound (IGP). This crucial step in the tryptophan biosynthesis pathway is absent in humans, making IGPS an attractive target for the development of novel antibiotics. High-resolution crystal structures of IGPS are essential for structure-based drug design and for a deeper understanding of its catalytic mechanism. This guide offers a compilation of methods and specific conditions that have been successfully employed to crystallize IGPS from different species.

Data Presentation: Crystallization Conditions for IGPS

The following tables summarize quantitative data from successful crystallization experiments for IGPS from Pseudomonas aeruginosa and Sulfolobus solfataricus.

Table 1: Crystallization Conditions for Pseudomonas aeruginosa IGPS (PaIGPS)

ParameterValueReference
Protein Concentration 31 mg/mL[1]
Crystallization Method Sitting Drop Vapor Diffusion[1]
Precipitant Solution 0.07 M Citric acid, 0.03 M Bis-Tris propane, pH 3.4[1]
Drop Ratio (Protein:Precipitant) 1:1[1]
Temperature 8 °C[1]
Additives rCdRP (reduced CdRP)[1]
Crystal Morphology Rectangular cuboid[1]
Time to Crystallize Several weeks[1]
Cryoprotectant Reservoir buffer + 20% (v/v) Glycerol + rCdRP[1]

Table 2: Crystallization Conditions for Sulfolobus solfataricus IGPS (sIGPS)

ParameterCrystal Form 1Crystal Form 2Crystal Form 3Reference
Crystallization Method Not specified, likely vapor diffusionNot specified, likely vapor diffusionNot specified, likely vapor diffusion
Precipitant Solution 1.3 M Ammonium sulfate30% (w/v) PEG monomethylether, 0.2 M Ammonium sulfatePolyethylene glycol, Ethylene glycol[2]
Buffer Not specified0.1 M MES, pH 6.00.1 M MES, pH 6.5[2]
Temperature Not specifiedNot specifiedNot specified

Experimental Protocols

This section provides detailed methodologies for the purification and crystallization of IGPS.

Protocol 1: Expression and Purification of Recombinant His-tagged IGPS

This protocol is adapted for the expression of IGPS in E. coli and its subsequent purification using affinity, ion-exchange, and size-exclusion chromatography.

1. Expression in E. coli

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the IGPS expression plasmid.

  • Inoculate a starter culture of 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.

  • Incubate the culture for an additional 4-6 hours at 30°C with shaking.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Cell Lysis and Clarification

  • Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% (v/v) glycerol).

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Filter the supernatant through a 0.45 µm syringe filter.

3. Affinity Chromatography (IMAC)

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

  • Elute the His-tagged IGPS with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

4. Ion-Exchange Chromatography (AEX)

  • Exchange the buffer of the eluted protein to a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Load the protein onto an equilibrated anion-exchange column.

  • Elute the protein with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

  • Collect fractions and analyze by SDS-PAGE for purity.

5. Size-Exclusion Chromatography (SEC)

  • Concentrate the purest fractions from AEX.

  • Load the concentrated protein onto a size-exclusion column equilibrated with SEC Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Elute the protein and collect fractions corresponding to monomeric IGPS.

  • Pool the pure fractions, concentrate to the desired concentration for crystallization, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Crystallization by Vapor Diffusion (Sitting and Hanging Drop)

This is a general protocol for setting up crystallization trials using the vapor diffusion method.

Materials:

  • Purified and concentrated IGPS

  • Crystallization screens and optimization reagents

  • Crystallization plates (e.g., 24-well or 96-well)

  • Cover slips (for hanging drop)

  • Pipettes and tips

Procedure:

  • Prepare the Reservoir: Pipette the crystallization solution into the reservoir of the crystallization plate.

  • Set up the Drop:

    • Sitting Drop: Pipette a small volume (e.g., 1 µL) of the protein solution onto the sitting drop post, followed by an equal volume of the reservoir solution.

    • Hanging Drop: Pipette a small volume (e.g., 1 µL) of the protein solution onto the center of a siliconized cover slip. Add an equal volume of the reservoir solution to the protein drop.

  • Seal the Well:

    • Sitting Drop: Seal the well with optically clear tape.

    • Hanging Drop: Invert the cover slip and place it over the reservoir, ensuring a good seal with grease or by using a greaseless plate.

  • Incubate and Observe: Incubate the plates at a constant temperature (e.g., 4°C, 8°C, or 20°C) and periodically observe for crystal growth under a microscope.

Protocol 3: Crystallization by Microbatch

This method involves mixing the protein and precipitant directly in a small drop under oil to prevent evaporation.

Materials:

  • Purified and concentrated IGPS

  • Crystallization reagents

  • Microbatch crystallization plates

  • Paraffin oil or a mixture of paraffin and silicone oil

Procedure:

  • Add a layer of oil to the wells of the microbatch plate.

  • Pipette a small volume of the protein solution directly into the oil.

  • Pipette the precipitant solution into the protein drop.

  • The drop will remain at the bottom of the well under the oil.

  • Incubate and observe for crystal growth.

Protocol 4: Crystallization by Dialysis

In this technique, the protein solution is dialyzed against a precipitant solution, leading to a gradual increase in the concentration of the precipitant in the protein sample.

Materials:

  • Purified IGPS

  • Dialysis buttons or other micro-dialysis devices

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Precipitant solution

Procedure:

  • Pipette the protein solution into the dialysis button.

  • Place a dialysis membrane over the button and secure it.

  • Submerge the dialysis button in a larger volume of the precipitant solution.

  • Allow the system to equilibrate, which will slowly bring the protein to supersaturation.

  • Observe for crystal formation within the dialysis button.

Visualization of Workflows and Pathways

Tryptophan Biosynthesis Pathway

Tryptophan_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PRA PRA Anthranilate->PRA Anthranilate phosphoribosyltransferase CdRP 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate PRA->CdRP Phosphoribosylanthranilate isomerase IGP This compound CdRP->IGP This compound synthase (IGPS) Indole Indole IGP->Indole Tryptophan synthase α-subunit Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase β-subunit

Caption: The tryptophan biosynthesis pathway, highlighting the role of IGPS.

General Protein Purification Workflow

Protein_Purification_Workflow cluster_Expression Expression cluster_Purification Purification Transformation Transformation Culture_Growth Culture_Growth Transformation->Culture_Growth Inoculation Induction Induction Culture_Growth->Induction OD600 0.6-0.8 Cell_Harvest Cell_Harvest Induction->Cell_Harvest Incubation Cell_Lysis Cell_Lysis Cell_Harvest->Cell_Lysis Clarification Clarification Cell_Lysis->Clarification Centrifugation IMAC IMAC Clarification->IMAC Filtered Supernatant AEX AEX IMAC->AEX Elution & Buffer Exchange SEC SEC AEX->SEC Elution Final_Product Pure IGPS SEC->Final_Product Pooling & Concentration

Caption: A typical workflow for the expression and purification of recombinant IGPS.

Vapor Diffusion Crystallization Workflow

Vapor_Diffusion_Workflow cluster_Setup Experiment Setup cluster_Plate Crystallization Plate Protein_Solution Purified IGPS Mix Mix Protein_Solution->Mix Precipitant_Solution Crystallization Reagent Precipitant_Solution->Mix Drop Protein + Precipitant Drop Mix->Drop Reservoir Reservoir with Precipitant Solution Drop->Reservoir Vapor Diffusion (Water Equilibration) Crystals IGPS Crystals Drop->Crystals Supersaturation & Nucleation

Caption: The principle of the vapor diffusion method for protein crystallization.

References

Troubleshooting & Optimization

Technical Support Center: Indole-3-Glycerol Phosphate (IGP) Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the enzymatic synthesis of Indole-3-glycerol phosphate (IGP), particularly focusing on resolving issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for this compound (IGP) synthesis?

A1: The synthesis is catalyzed by the enzyme this compound synthase (IGPS). This enzyme performs a key step in the tryptophan biosynthesis pathway by catalyzing the ring closure of the substrate 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP). This reaction forms IGP and releases carbon dioxide and water.[1][2] The absence of this pathway in humans makes IGPS a potential target for developing new antimicrobial agents.[3][4]

Q2: My IGP yield is consistently low. What are the most common causes?

A2: Low yield in IGP synthesis can typically be attributed to one or more of the following factors:

  • Suboptimal Reaction Conditions: IGPS activity is highly sensitive to pH, temperature, and buffer composition.[1]

  • Enzyme Inactivation or Insufficient Activity: The enzyme may be unstable under the reaction conditions, may have been stored improperly, or the concentration used might be too low.[1][5]

  • Poor Substrate Quality: The purity and concentration of the substrate, CdRP, are crucial. CdRP can be unstable, and impurities can inhibit the reaction.[1]

  • Product or Substrate Inhibition: The reaction can be slowed or stopped by high concentrations of the substrate (CdRP) or the accumulation of the product (IGP).[1]

  • Improper Product Purification: Significant loss of the final product can occur during downstream purification steps.[1]

Q3: How can I monitor the progress of my IGP synthesis reaction?

A3: Reaction progress can be tracked by measuring either the depletion of the substrate (CdRP) or the formation of the product (IGP). Common methods include:

  • Spectrophotometry: The formation of the indole ring in IGP leads to an increase in absorbance, which can be monitored over time. A common method is to measure the increase in absorbance at 278 nm.[1][6]

  • Fluorometry: IGP is fluorescent, while the substrate CdRP is not. The reaction can be monitored by setting a fluorometer to the appropriate excitation (~290 nm) and emission (~340 nm) wavelengths for IGP and recording the increase in fluorescence intensity.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amounts of both substrate and product in aliquots taken from the reaction at various time points.[1]

Troubleshooting Guide for Low IGP Yield

This guide addresses specific issues that can lead to low product yield and provides targeted solutions.

Issue 1: Low or No Enzyme Activity

Possible Causes & Solutions

Symptom Potential Cause Recommended Action
No product formation from the start Inactive Enzyme Verify the activity of your IGPS stock with a standard activity assay. If activity is low, consider using a fresh enzyme batch or re-purifying your protein.[1] Ensure proper storage conditions (typically -80°C in appropriate buffer).[7]
Incorrect Reaction Buffer Verify the pH of your reaction buffer. Optimal pH varies depending on the source of the IGPS (see Table 1). Prepare fresh buffer and confirm its pH before use.[1]
Missing Cofactors IGPS does not typically require a cofactor. However, ensure no essential ions have been inadvertently removed by chelating agents (e.g., EDTA) in your buffers, unless intentionally used.[5]
Reaction starts but stops prematurely Enzyme Instability The enzyme may be denaturing under the reaction conditions. Optimize the temperature (see Table 1).[1] Consider adding stabilizing agents to the buffer, such as glycerol (5-20%) or bovine serum albumin (BSA).[1] For long-term or repeated use, enzyme immobilization on a solid support can enhance stability.[1]
Issue 2: Substrate-Related Problems

Possible Causes & Solutions

Symptom Potential Cause Recommended Action
Slower than expected reaction rate Poor Substrate Quality The substrate, CdRP, can degrade over time. Ensure it has been stored correctly (low temperature, protected from light). If possible, verify the purity of your CdRP stock using methods like NMR or mass spectrometry.[1]
Substrate Inhibition High concentrations of CdRP can sometimes inhibit the enzyme.[1] Perform a substrate titration experiment to determine the optimal substrate concentration for your specific enzyme and conditions.
Reaction rate decreases over time Product Inhibition The accumulation of IGP can inhibit the enzyme.[1] Optimize the reaction time to stop the synthesis before significant product inhibition occurs. For more advanced setups, consider methods for in-situ product removal.[1]

Quantitative Data Summary

Enzyme kinetics and optimal reaction conditions are critical for maximizing yield. The parameters for IGPS can vary significantly depending on the source organism.

Table 1: Kinetic Parameters and Optimal Conditions for IGPS from Various Organisms

Organism Optimal pH Optimal Temp. (°C) K_M_ (μM) k_cat_ (s⁻¹) Source
Mycobacterium tuberculosis (MtIGPS) 7.5 >35 55 0.16 [6]
Escherichia coli (EcIGPS) 7.5 ~37 0.3 2.7 [3][6]
Sulfolobus solfataricus (SsIGPS) 7.5 >75 0.085 0.11 [6][8]
Thermotoga maritima (TmIGPS) 7.5 N/A 0.006 N/A [6]
Pseudomonas aeruginosa (PaIGPS) 8.0 N/A 11.3 11.1 [6][7][9]
Pyrococcus furiosus 5.5 100 140 ~0.33 [8]

Note: Values were measured at 25°C unless otherwise specified. N/A indicates the value was not available in the cited sources.

Visualized Workflows and Pathways

Enzymatic Reaction Pathway

The following diagram illustrates the conversion of the substrate, CdRP, into the final product, IGP, as catalyzed by the IGPS enzyme.

IGP_Synthesis_Pathway cluster_reactants Reactants cluster_products Products CdRP 1-(o-carboxyphenylamino)- 1-deoxyribulose 5-phosphate (CdRP) Enzyme Indole-3-glycerol phosphate synthase (IGPS) CdRP->Enzyme Substrate Binding IGP Indole-3-glycerol phosphate (IGP) CO2 CO₂ H2O H₂O Enzyme->IGP Product Release Enzyme->CO2 Enzyme->H2O

Caption: The IGPS enzymatic reaction pathway.

Troubleshooting Workflow for Low IGP Yield

This workflow provides a logical sequence of steps to diagnose and resolve the cause of low product yield in your experiment.

Troubleshooting_Workflow cluster_solutions Corrective Actions Start Start: Low IGP Yield Check_Enzyme Step 1: Verify Enzyme Activity Start->Check_Enzyme Enzyme_OK Activity OK? Check_Enzyme->Enzyme_OK Check_Substrate Step 2: Assess Substrate Quality Enzyme_OK->Check_Substrate Yes Sol_Enzyme Replace/re-purify enzyme. Check storage. Enzyme_OK->Sol_Enzyme No Substrate_OK Purity & Conc. OK? Check_Substrate->Substrate_OK Check_Conditions Step 3: Review Reaction Conditions Substrate_OK->Check_Conditions Yes Sol_Substrate Use fresh substrate. Confirm purity. Substrate_OK->Sol_Substrate No Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Troubleshoot_Inhibition Step 4: Investigate Inhibition Conditions_OK->Troubleshoot_Inhibition Yes Sol_Conditions Optimize pH, temp, & buffer. (See Table 1) Conditions_OK->Sol_Conditions No Sol_Inhibition Adjust substrate concentration. Optimize reaction time. Troubleshoot_Inhibition->Sol_Inhibition End Yield Optimized Sol_Enzyme->Check_Enzyme Sol_Substrate->Check_Substrate Sol_Conditions->Check_Conditions Sol_Inhibition->End

Caption: A step-by-step workflow for troubleshooting low IGP yield.

Key Parameter Interrelationships

The final yield of IGP is a function of several interdependent experimental parameters. This diagram illustrates these logical relationships.

Parameter_Relationships cluster_inputs Experimental Inputs cluster_outcomes Reaction Outcomes Enzyme [Enzyme] & Purity Rate Reaction Rate Enzyme->Rate Substrate [Substrate] & Purity Substrate->Rate Substrate->Rate can inhibit Conditions pH, Temp, Time Conditions->Enzyme affects stability Conditions->Rate Buffer Buffer Composition Buffer->Enzyme affects stability Buffer->Rate Yield Final IGP Yield Rate->Yield

Caption: The relationship between key parameters and IGP synthesis yield.

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of IGP

This protocol provides a general framework. Optimization is recommended based on the specific IGPS enzyme used (refer to Table 1).

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. For a 1 mL final volume, combine:

    • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0)

    • Substrate (CdRP) to the desired final concentration (e.g., 100-200 µM).

  • Pre-incubate: Equilibrate the reaction mixture to the optimal temperature for your IGPS enzyme (e.g., 37°C for E. coli IGPS) for 5 minutes.[3]

  • Initiate Reaction: Add purified IGPS enzyme to a final concentration that depends on its specific activity (a starting point could be 1-10 µM).[3] Mix gently by pipetting.

  • Incubation: Incubate the reaction at the optimal temperature for a predetermined time (e.g., 30-60 minutes). It is advisable to take time-course samples to monitor progress.[3]

  • Terminate Reaction: Stop the reaction by adding a quenching solution, such as an equal volume of 1 M HCl.[1]

  • Analysis: Analyze the quenched samples to determine the concentration of IGP formed using spectrophotometry, fluorometry, or HPLC.[1]

Protocol 2: Monitoring IGP Synthesis via Fluorometry

This method is highly sensitive and relies on the fluorescence of the IGP product.[3]

  • Instrument Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for IGP (e.g., excitation at ~290 nm and emission at ~340 nm).[3]

  • Prepare Reaction: In a fluorescence cuvette, prepare the reaction mixture containing the reaction buffer and CdRP.

  • Initiate and Record: Initiate the reaction by adding a small volume of purified IGPS, mix quickly, and immediately begin recording the fluorescence intensity over time.[3]

  • Calculate Rate: The initial rate of the reaction is determined from the linear portion of the fluorescence increase over time. A standard curve of known IGP concentrations is required to convert the rate of fluorescence change to the rate of product formation.[3]

Protocol 3: Purification of IGP via Anion-Exchange Chromatography

This protocol is effective for separating the negatively charged IGP from the reaction mixture.[1]

  • Sample Preparation: Terminate the enzymatic reaction and remove the precipitated enzyme by centrifugation. Filter the supernatant through a 0.22 µm filter.[1]

  • Column Equilibration: Equilibrate an anion-exchange column (e.g., Q-Sepharose) with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).[1]

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with several volumes of the starting buffer to remove unbound impurities.

  • Elution: Elute the bound IGP using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer).[1]

  • Analysis: Collect fractions and analyze them for the presence of IGP. Pool the pure fractions, and if necessary, desalt them for downstream applications.

References

Technical Support Center: Overcoming Instability of Indole-3-Glycerol Phosphate (IGP) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the inherent instability of Indole-3-glycerol phosphate (IGP) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound (IGP) in solution?

A1: The stability of IGP in solution is primarily affected by three main factors:

  • pH: The phosphate ester linkage in IGP is susceptible to both acid and base-catalyzed hydrolysis. Extreme pH values can lead to the cleavage of the phosphate group, rendering the molecule inactive.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Storing IGP solutions at room temperature or higher for extended periods can lead to significant sample loss.

  • Enzymatic Degradation: In biological samples or crude extracts, the presence of enzymes such as indole-3-glycerol-phosphate lyase can rapidly convert IGP to indole and D-glyceraldehyde 3-phosphate.[1]

  • Light Exposure: Indole compounds, in general, are susceptible to photodegradation. Prolonged exposure to light, especially UV light, can degrade the indole ring of IGP.

Q2: What are the recommended storage conditions for IGP solutions to ensure maximum stability?

A2: To maximize the shelf-life of your IGP solutions, adhere to the following storage guidelines:

  • Temperature: Store stock solutions at or below -20°C. For long-term storage, -80°C is recommended.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.

  • Light Protection: Store all solutions in amber vials or wrapped in aluminum foil to protect them from light.

Q3: My experimental results using an IGP solution are inconsistent. What could be the underlying cause?

A3: Inconsistent results are often a direct consequence of IGP degradation. Consider the following possibilities:

  • Solution Age and Storage: Ensure that your IGP solutions are freshly prepared from a properly stored solid compound and that stock solutions have not exceeded their recommended storage time.

  • Experimental Conditions: Long incubation times at room temperature or elevated temperatures during your assay can lead to significant degradation.

  • Enzymatic Contamination: If you are working with biological matrices (e.g., cell lysates, tissue homogenates), contaminating enzymes may be degrading your IGP.

  • Buffer Composition: The pH of your buffer may not be optimal for IGP stability. It is crucial to empirically determine the optimal pH for your specific application.

Q4: Are there any known chemical stabilizers that can be added to IGP solutions?

A4: While specific stabilizers for IGP are not extensively documented, general strategies for stabilizing phosphate esters and indole compounds can be applied:

  • Buffering: Use a well-buffered system to maintain a stable pH within the optimal range for IGP stability (ideally close to neutral pH, though empirical validation is recommended).

  • Antioxidants: For preventing oxidative degradation of the indole ring, the addition of antioxidants could be explored. However, their compatibility with the experimental system must be thoroughly validated to avoid interference with your assay.

Troubleshooting Guides

Issue 1: Rapid Loss of IGP Signal in Enzymatic Assays

Symptoms:

  • A rapid decrease in the concentration of IGP over a short period.

  • Non-linear reaction kinetics in assays where IGP is a substrate.

  • Inconsistent results between replicates.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Enzymatic Degradation by Indole-3-glycerol-phosphate lyase 1. Purify the Sample: If working with crude biological extracts, consider purifying your protein of interest to remove contaminating lyase activity. 2. Use of Inhibitors: While specific, commercially available inhibitors for indole-3-glycerol-phosphate lyase are not widely documented, screening for potential inhibitors can be performed. A suggested starting point would be to test indole analogues or compounds known to inhibit other lyases.
Suboptimal pH of the Assay Buffer 1. pH Optimization: Perform a pH stability study for IGP in your assay buffer. Test a range of pH values (e.g., 6.0, 7.0, 7.5, 8.0) to identify the pH at which IGP exhibits the highest stability. 2. Buffer Selection: Ensure the buffer used has sufficient buffering capacity to maintain the pH throughout the experiment.
Elevated Assay Temperature 1. Temperature Optimization: If the experimental design allows, perform the assay at a lower temperature to reduce the rate of thermal degradation. 2. Minimize Incubation Time: Reduce the incubation time of the assay to the minimum required to obtain a reliable signal.
Issue 2: Inconsistent Purity or Concentration of IGP Stock Solutions

Symptoms:

  • Decreased peak area for IGP in HPLC analysis over time.

  • Appearance of new peaks in the chromatogram, indicating degradation products.

  • Variability in experimental results using the same stock solution.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Improper Storage 1. Verify Storage Conditions: Ensure that the solid IGP and all solutions are stored at ≤ -20°C, protected from light, and in airtight containers. 2. Aliquot Diligently: Always prepare and use single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.
Hydrolysis 1. Buffer Preparation: Prepare fresh buffers for each experiment and verify the pH before use. 2. Water Quality: Use high-purity, nuclease-free water to prepare all solutions to minimize catalytic ions and contaminants.
Photodegradation 1. Light Protection: Consistently work with IGP solutions in a dimly lit environment and store them in light-protecting containers.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade IGP under various stress conditions to understand its stability profile and identify potential degradation products.

Materials:

  • This compound (IGP)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Incubator/water bath

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of IGP in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the IGP stock solution and 0.1 M HCl. Incubate at 60°C for 30 minutes.

    • Base Hydrolysis: Mix equal volumes of the IGP stock solution and 0.1 M NaOH. Incubate at 60°C for 30 minutes.

    • Oxidative Degradation: Mix equal volumes of the IGP stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate an aliquot of the IGP stock solution at 60°C for 48 hours.

    • Photodegradation: Expose an aliquot of the IGP stock solution to a photostability chamber with both UV and visible light for 24 hours.

  • Sample Analysis:

    • At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze the samples by a suitable analytical method, such as a stability-indicating HPLC-UV method, to determine the remaining concentration of IGP and identify any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for IGP Analysis

This method is intended for the quantitative analysis of IGP and the separation of its potential degradation products. Note: This is a general template and may require optimization for your specific instrumentation and degradation products.

Chromatographic Conditions:

ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 25 mM Potassium Phosphate Monobasic Buffer, pH adjusted to 2.9 with phosphoric acid B: Acetonitrile
Gradient 0-5 min: 5% B 5-20 min: 5% to 70% B 20-25 min: 70% B 25-26 min: 70% to 5% B 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (for the indole chromophore)
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a series of IGP standards of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation study or your experimental samples with the mobile phase to fall within the concentration range of the standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Integrate the peak area of IGP and any degradation products. Quantify the concentration of IGP using the standard curve. The percentage of degradation can be calculated by comparing the peak area of IGP in the stressed samples to that of the unstressed control.

Visualizations

Tryptophan_Biosynthesis_Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PRA N-(5'-phosphoribosyl)anthranilate Anthranilate->PRA Anthranilate phosphoribosyltransferase PRPP PRPP PRPP->PRA CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose 5-phosphate PRA->CdRP PRA isomerase IGP This compound CdRP->IGP Indole-3-glycerol phosphate synthase Indole Indole IGP->Indole Indole-3-glycerol- phosphate lyase Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase

Caption: Tryptophan biosynthesis pathway highlighting the enzymatic degradation of IGP.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Prep_Stock Prepare IGP Stock Solution Stress_Conditions Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep_Stock->Stress_Conditions Time_Points Withdraw Aliquots at Specific Time Points Stress_Conditions->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC-UV Method Time_Points->HPLC_Analysis Data_Analysis Quantify IGP and Degradation Products HPLC_Analysis->Data_Analysis Degradation_Profile Determine Degradation Profile Data_Analysis->Degradation_Profile Half_Life Calculate Half-life (t½) Degradation_Profile->Half_Life

Caption: Workflow for determining the stability of IGP.

Troubleshooting_Logic Start Inconsistent Experimental Results with IGP Check_Storage Verify IGP Storage Conditions (≤ -20°C, light-protected, aliquoted) Start->Check_Storage Check_Assay Review Experimental Protocol (incubation time, temperature, pH) Start->Check_Assay Check_Enzyme Consider Enzymatic Degradation (presence of lyase activity) Start->Check_Enzyme Storage_OK Storage is Correct Check_Storage->Storage_OK Yes Storage_Not_OK Storage is Incorrect Check_Storage->Storage_Not_OK No Assay_OK Protocol is Optimized Check_Assay->Assay_OK Yes Assay_Not_OK Protocol is Not Optimized Check_Assay->Assay_Not_OK No Enzyme_Present Lyase Activity Likely Check_Enzyme->Enzyme_Present Yes Enzyme_Absent Lyase Activity Unlikely Check_Enzyme->Enzyme_Absent No Further_Investigation Further Investigation Needed (e.g., matrix effects) Storage_OK->Further_Investigation Solution_Storage Action: Discard old stock. Prepare fresh aliquots from solid. Storage_Not_OK->Solution_Storage Assay_OK->Further_Investigation Solution_Assay Action: Optimize assay parameters (lower temp, shorter time, optimal pH). Assay_Not_OK->Solution_Assay Solution_Enzyme Action: Purify sample or screen for lyase inhibitors. Enzyme_Present->Solution_Enzyme Enzyme_Absent->Further_Investigation

Caption: Troubleshooting logic for inconsistent IGP results.

References

Technical Support Center: Indole-3-glycerol Phosphate Synthase (IGPS) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with substrate inhibition in Indole-3-glycerol phosphate synthase (IGPS) assays.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of IGPS, and why does it occur?

A1: Substrate inhibition in IGPS refers to the phenomenon where the enzyme's reaction rate decreases at supra-optimal concentrations of its substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP). This occurs when a second substrate molecule binds to the enzyme-substrate complex, forming an inactive or less active E-S-S complex. This non-productive binding effectively sequesters the enzyme, leading to a reduction in the overall rate of product formation.

Q2: At what concentration does the substrate CdRP typically start to inhibit IGPS?

A2: The concentration of CdRP that induces substrate inhibition can vary depending on the organism from which the IGPS is derived. For instance, with IGPS from Sulfolobus solfataricus, substrate inhibition is observed at CdRP concentrations above 25 µM. In contrast, the enzyme from Thermus thermophilus may exhibit inhibition at different concentrations. It is crucial to determine the optimal substrate concentration range for your specific enzyme empirically.

Q3: How can I determine if my IGPS assay is affected by substrate inhibition?

A3: The most direct method is to perform a substrate titration experiment. Measure the initial reaction velocity at a wide range of CdRP concentrations while keeping the enzyme concentration constant. If you observe that the reaction rate increases with substrate concentration up to a certain point and then begins to decrease as the substrate concentration is further elevated, your assay is likely experiencing substrate inhibition.

Troubleshooting Guide

Issue: Decreased or no enzyme activity at high substrate concentrations.

This is a classic sign of substrate inhibition. The following steps provide a systematic approach to diagnose and resolve this issue.

Step 1: Perform a Substrate Titration Experiment

A crucial first step in troubleshooting is to systematically vary the concentration of the substrate CdRP to identify the optimal range and the onset of inhibition.

Experimental Protocol: CdRP Titration Assay

  • Prepare a stock solution of the substrate CdRP.

  • Set up a series of reactions with a fixed concentration of your IGPS enzyme.

  • Vary the concentration of CdRP across a wide range. A suggested starting range is from 0.5 µM to 100 µM.

  • Initiate the reaction and measure the initial velocity. This is often done by monitoring the disappearance of the substrate CdRP at 315 nm or the appearance of the product this compound (IGP).

  • Plot the initial velocity as a function of the CdRP concentration. The resulting graph will reveal the concentration at which the maximum velocity (Vmax) is achieved and the concentration at which inhibition begins.

Step 2: Optimize Substrate Concentration

Based on the results from the substrate titration, select a CdRP concentration that yields the highest activity without causing inhibition. This is typically at or slightly below the concentration that gives the Vmax.

Step 3: Consider Alternative Assay Methods

If substrate inhibition remains a significant issue, consider alternative methods to monitor the reaction that may be less sensitive to high substrate concentrations.

  • Coupled Enzyme Assays: A coupled assay can be used where the product of the IGPS reaction, IGP, is immediately used as a substrate by the next enzyme in the pathway, tryptophan synthase. By keeping the concentration of IGP low, the reverse reaction is minimized, and the overall forward reaction is favored.

  • Discontinuous Assays: In a discontinuous assay, the reaction is stopped at various time points, and the product is quantified using methods like HPLC. This can be more labor-intensive but avoids potential interferences from high substrate concentrations in continuous spectroscopic assays.

Quantitative Data: Kinetic Parameters of IGPS

The kinetic parameters of IGPS can vary significantly between species. The following table summarizes key values for IGPS from Sulfolobus solfataricus.

ParameterValueDescription
Km (CdRP) 2.5 ± 0.3 µMMichaelis constant for the substrate CdRP. This represents the substrate concentration at which the reaction rate is half of Vmax.
Vmax 125 ± 5 s⁻¹Maximum reaction rate under saturating substrate conditions.
Ki (CdRP) 35 ± 5 µMInhibition constant for the substrate CdRP. This represents the concentration of substrate that causes 50% inhibition.

Visual Guides

Diagram 1: Tryptophan Biosynthesis Pathway

Tryptophan_Biosynthesis cluster_IGPS IGPS Reaction Anthranilate Anthranilate IGPS_node Indole-3-glycerol phosphate synthase (IGPS) Anthranilate->IGPS_node Multiple Steps PRPP PRPP PRPP->IGPS_node CdRP CdRP CdRP->IGPS_node IGP Indole-3-glycerol phosphate (IGP) IGPS_node->IGP  Reaction Tryptophan Tryptophan IGP->Tryptophan via Tryptophan Synthase

Caption: The role of IGPS in the tryptophan biosynthesis pathway.

Diagram 2: Experimental Workflow for Troubleshooting Substrate Inhibition

Troubleshooting_Workflow start Start: Suspected Substrate Inhibition titration Perform Substrate Titration Experiment start->titration plot Plot Initial Velocity vs. [Substrate] titration->plot analyze Analyze Plot: Does rate decrease at high [Substrate]? plot->analyze optimize Optimize Substrate Concentration analyze->optimize Yes end End: Inhibition Resolved analyze->end No alternative Consider Alternative Assay Methods optimize->alternative optimize->end

Caption: A logical workflow for addressing substrate inhibition in IGPS assays.

Diagram 3: Mechanism of Substrate Inhibition

Substrate_Inhibition E E ES ES E->ES +S (k1) S S ES->E (k-1) P P ES->P + E (k_cat) ESS ESS (Inactive) ES->ESS +S (Ki) ESS->ES

Caption: A simplified model of non-competitive substrate inhibition.

Technical Support Center: Quantifying Indole-3-Glycerol Phosphate (IGP) in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Indole-3-glycerol phosphate (IGP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analytical challenges encountered when measuring IGP in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying this compound (IGP)?

A1: The two main analytical techniques for quantifying IGP are spectroscopic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Spectroscopic methods are often used for enzymatic assays, monitoring changes in absorbance or fluorescence during the conversion of a substrate to IGP.[1] LC-MS/MS is a highly sensitive and selective method ideal for measuring IGP in complex biological samples, providing accurate quantification.[2][3]

Q2: What are the common sources of interference in spectroscopic assays for IGP?

A2: Interference in spectroscopic assays can arise from several sources. Test compounds being screened may themselves absorb light or fluoresce at the wavelengths used in the assay, leading to false results.[1] Buffer components can also interact with the enzyme or substrates. Additionally, contaminants in the enzyme preparation or substrate solutions can interfere with the measurements.[1] At high concentrations, an "inner filter effect" can occur where compounds in the solution absorb the excitation or emission light in fluorescence assays, leading to a non-linear response.[1]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of IGP?

A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS. To minimize these effects, it is crucial to have a robust sample preparation protocol to remove interfering substances like phospholipids and proteins. Techniques like protein precipitation followed by solid-phase extraction (SPE) or pass-through phospholipid removal plates can be effective.[4] Additionally, optimizing the chromatographic separation to ensure IGP elutes in a region with fewer co-eluting matrix components is vital. The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.

Q4: What are the best practices for preparing samples for IGP analysis?

A4: The ideal sample preparation method depends on the matrix. For plasma or serum, a protein precipitation step using a cold organic solvent (e.g., methanol or acetonitrile) is a common starting point.[5] This is often followed by a clean-up step to remove phospholipids, which can cause significant ion suppression. For plant tissues, homogenization in a suitable extraction buffer, followed by centrifugation and solid-phase extraction, is a typical workflow.[2] It is critical to work quickly and at low temperatures to minimize enzymatic degradation of IGP.

Q5: How stable is IGP in biological samples?

A5: The stability of IGP can be influenced by factors such as temperature, pH, and the presence of enzymes in the sample matrix.[6][7] It is recommended to process samples immediately after collection and store them at -80°C for long-term storage. Adding enzyme inhibitors to the sample collection tubes may be necessary for certain sample types. Repeated freeze-thaw cycles should be avoided as they can lead to degradation.[8]

Troubleshooting Guides

Spectroscopic Assays
Problem Possible Causes Troubleshooting Steps
High background signal - Autofluorescence of test compounds or buffer components.- Contaminated reagents.- Run a no-enzyme and no-substrate control to measure the intrinsic fluorescence of the test compound.[1]- Prepare fresh reagents and use high-purity solvents and buffers.- Test different buffer systems to identify and replace interfering components.
Non-linear reaction kinetics - Inner filter effect at high substrate or compound concentrations.- Substrate or enzyme instability.- Compound aggregation.- Dilute the sample to reduce the concentration of interfering substances.- Prepare fresh enzyme and substrate solutions for each experiment and keep them on ice.[1]- Include a detergent like 0.01% Triton X-100 in the assay buffer to prevent aggregation.[1]
No or low signal - Inactive enzyme.- Incorrect wavelength settings.- Degradation of substrate or product.- Verify enzyme activity with a positive control.- Confirm the excitation and emission wavelengths are appropriate for the assay.- Ensure proper sample handling and storage to maintain analyte stability.
LC-MS/MS Analysis
Problem Possible Causes Troubleshooting Steps
No peak or very low signal intensity - IGP concentration is below the limit of detection (LOD).- Poor ionization efficiency.- Sample degradation.- Incorrect MS settings.- Concentrate the sample or increase the injection volume.- Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[9]- Prepare fresh samples and standards.[9]- Ensure the correct precursor and product ions are being monitored in the MS method.
Poor peak shape (tailing, fronting, or splitting) - Column contamination or degradation.- Inappropriate mobile phase composition.- Injection of sample in a solvent stronger than the mobile phase.- Flush the column with a strong solvent or replace the column if necessary.[10]- Adjust the mobile phase pH or organic solvent content.- Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[10]
Retention time shifts - Changes in mobile phase composition.- Fluctuations in column temperature.- Column aging.- Prepare fresh mobile phases daily.- Ensure the column oven is maintaining a stable temperature.- Use a guard column and replace it regularly. Equilibrate the column with at least 10 column volumes before each run.[11]
High background noise - Contaminated mobile phase or LC system.- Matrix effects from the sample.- Use high-purity solvents and filter all mobile phases.- Incorporate an additional sample clean-up step (e.g., SPE).- Divert the flow to waste during the initial and final parts of the chromatographic run when non-retained components elute.

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of IGP in Biological Matrices

This protocol provides a general framework for the quantification of IGP. Specific parameters may need to be optimized for your instrument and sample type.

  • Sample Preparation (Protein Precipitation and Phospholipid Removal)

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., 13C-labeled IGP).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a phospholipid removal plate.

    • Elute the sample according to the manufacturer's instructions.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Parameters

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • MS Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MS/MS Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions for IGP and the internal standard need to be determined by direct infusion of standards.

  • Data Analysis

    • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of IGP in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The following table summarizes the steady-state kinetic parameters for Indole-3-glycerol-phosphate synthase (IGPS) from various organisms. These values are important for in vitro enzymatic assays.

OrganismAbbreviationTemperature (°C)pHKM (µM)kcat (s-1)
Mycobacterium tuberculosisMtIGPS257.51.1 ± 0.20.051 ± 0.001
Escherichia coliEcIGPS257.50.32.5
Sulfolobus solfataricusSsIGPS257.50.0850.42
Thermotoga maritimaTmIGPS257.50.0060.12
Pseudomonas aeruginosaPaIGPS378.02.6 ± 0.211.1 ± 0.1
Bacillus subtilisBsIGPSNot Available8.01.40.14
Pyrococcus furiosusPfIGPS807.5140 ± 1020 ± 0.5
Saccharomyces cerevisiaeScIGPSNot AvailableNot Available1.30.09

Data sourced from BenchChem.[12]

Visualizations

Tryptophan_Biosynthesis_Pathway PRPP 5-Phosphoribosyl-1-pyrophosphate PRA Phosphoribosylanthranilate PRPP->PRA Anthranilate phosphoribosyltransferase Anthranilate Anthranilate Anthranilate->PRA CdRP Carboxyphenylamino- deoxyribulose phosphate PRA->CdRP Phosphoribosylanthranilate isomerase IGP Indole-3-glycerol phosphate CdRP->IGP Indole-3-glycerol phosphate synthase Indole Indole IGP->Indole Tryptophan synthase α Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase β LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Sample (e.g., Plasma, Tissue Homogenate) Precipitation Protein Precipitation (e.g., Cold Methanol) Sample->Precipitation Cleanup Phospholipid Removal (e.g., Pass-through Plate) Precipitation->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of IGP Calibration->Quantification

References

Technical Support Center: Refolding Strategies for Insoluble Indole-3-Glycerol Phosphate Synthase (IGPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refolding of insoluble Indole-3-glycerol phosphate synthase (IGPS).

Troubleshooting Guide

This guide addresses common issues encountered during the refolding of insoluble IGPS expressed in E. coli.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Soluble Protein After Refolding Inefficient Solubilization: Inclusion bodies are not fully denatured.- Increase the concentration of the denaturant (e.g., 6-8 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea). - Ensure sufficient incubation time with the denaturant. - Add a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol to break incorrect disulfide bonds.[1][2]
Protein Aggregation During Refolding: Rapid removal of denaturant or high protein concentration can lead to aggregation.[2][3]- Employ a gradual refolding method such as stepwise dialysis against decreasing concentrations of denaturant. - Perform refolding at a low protein concentration (typically < 1 mg/mL). - Add aggregation suppressors to the refolding buffer, such as L-arginine (0.5-1 M) or glycerol (10-20%).[1][4] - Optimize the pH and temperature of the refolding buffer; IGPS stability is pH-dependent.[5]
Incorrect Buffer Composition: The refolding buffer does not support proper folding.- Screen different buffer systems (e.g., Tris-HCl, HEPES) and pH ranges. - Include stabilizing osmolytes like sucrose or glycerol.[6] - For IGPS containing disulfide bonds, include a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) in the refolding buffer.[4]
Refolded Protein is Inactive Misfolded Protein: The refolded protein has not attained its native, active conformation.- Co-expression with molecular chaperones (e.g., GroEL/ES) during expression can sometimes improve subsequent refolding outcomes. - Experiment with different refolding methods (e.g., dilution vs. dialysis vs. on-column refolding).[1] - The presence of a cofactor is not typically required for IGPS activity.[5]
Loss of Activity During Purification: The purification process after refolding may be denaturing the protein.- Perform purification steps at low temperatures (4°C). - Use a buffer that maintains the stability of the refolded IGPS.[5] - Minimize the number of purification steps.
Protein Precipitates During Dialysis or Dilution Rapid Change in Buffer Conditions: A sudden decrease in denaturant concentration shocks the protein into aggregating.- For dialysis, use a stepwise approach with gradually decreasing denaturant concentrations. - For dilution, add the denatured protein solution slowly to the refolding buffer with gentle stirring.[7]
Suboptimal Refolding Environment: The refolding buffer composition is not conducive to solubility.- Increase the concentration of stabilizing additives like L-arginine or glycerol.[4] - Adjust the pH of the refolding buffer to be at least one unit away from the isoelectric point (pI) of IGPS to increase electrostatic repulsion between protein molecules.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when my recombinant this compound synthase (IGPS) is expressed as insoluble inclusion bodies?

A1: The initial steps involve the isolation and solubilization of the inclusion bodies. First, lyse the E. coli cells and pellet the inclusion bodies by centrifugation. Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) and low concentrations of a denaturant (e.g., 2 M urea) to remove contaminating proteins and cell debris. Finally, solubilize the purified inclusion bodies in a buffer containing a high concentration of a strong denaturant, such as 6 M GdnHCl or 8 M urea, along with a reducing agent like DTT to break any incorrect disulfide bonds.[8][9]

Q2: What is the recommended starting concentration of denaturant for solubilizing IGPS inclusion bodies?

A2: A common starting point for solubilizing inclusion bodies is 6 M GdnHCl or 8 M urea.[3][9] The choice between the two often depends on the specific protein, as one may be more effective than the other. It is crucial to ensure complete solubilization before proceeding to the refolding step.

Q3: Should I use dialysis or dilution for refolding my insoluble IGPS?

A3: Both dialysis and dilution are common methods for removing the denaturant and allowing the protein to refold.[2]

  • Dilution is a rapid method where the solubilized protein is diluted into a large volume of refolding buffer. This method is simple but can lead to aggregation if the protein concentration is not carefully controlled.[7]

  • Dialysis involves the gradual removal of the denaturant by dialyzing the protein solution against a refolding buffer. Stepwise dialysis, where the denaturant concentration in the dialysis buffer is gradually decreased, is often preferred to minimize aggregation.[1]

The choice of method may require some empirical testing to determine the optimal conditions for your specific IGPS construct. A combination of rapid dilution followed by dialysis has also been shown to be effective for some proteins.[1]

Q4: What are some key additives I can include in my refolding buffer to improve the yield of active IGPS?

A4: Several additives can enhance refolding yields by preventing aggregation and stabilizing the correctly folded protein.[4]

  • L-arginine (0.5-1 M): Acts as an aggregation suppressor.[4]

  • Glycerol (10-20%): A stabilizing osmolyte that can also help to reduce aggregation.[1][6]

  • Sugars (e.g., Sucrose): Can also act as protein stabilizers.[6]

  • Redox Shuffling System (e.g., Glutathione (GSH/GSSG)): Essential for proteins with disulfide bonds to ensure their correct formation.[4]

  • Non-ionic detergents (e.g., Tween-20, Triton X-100): Can sometimes help to keep refolding intermediates soluble.[4]

Q5: How can I assess the success of my IGPS refolding experiment?

A5: The success of refolding can be evaluated both qualitatively and quantitatively.

  • Qualitative Assessment: Analyze the protein by SDS-PAGE to check for the presence of a soluble protein band of the correct molecular weight after refolding and centrifugation to remove any aggregates.

  • Quantitative Assessment: The most definitive measure of successful refolding is the recovery of biological activity. Perform an enzyme assay to measure the specific activity of the refolded IGPS.[1] The concentration of the refolded protein can be determined using a standard protein quantification assay (e.g., Bradford or BCA). The refolding efficiency can be calculated as the percentage of the initial amount of protein that is recovered in a soluble and active form.

Experimental Protocols

Protocol 1: Isolation and Solubilization of IGPS Inclusion Bodies
  • Cell Lysis: Resuspend the E. coli cell pellet expressing insoluble IGPS in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). Lyse the cells by sonication or high-pressure homogenization.

  • Inclusion Body Collection: Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the inclusion bodies.

  • Washing: Wash the inclusion body pellet by resuspending it in a wash buffer (e.g., Lysis Buffer containing 2 M urea and 1% Triton X-100). Repeat the centrifugation and washing steps at least twice to remove contaminants.

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6 M GdnHCl, 10 mM DTT). Incubate with stirring for at least 1 hour at room temperature to ensure complete solubilization.

  • Clarification: Centrifuge the solubilized protein solution at high speed to remove any remaining insoluble material. The supernatant contains the denatured IGPS.

Protocol 2: Refolding of Solubilized IGPS by Stepwise Dialysis
  • Preparation of Dialysis Buffers: Prepare a series of dialysis buffers (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 5 mM DTT) with decreasing concentrations of GdnHCl (e.g., 4 M, 2 M, 1 M, 0.5 M, and 0 M). The final dialysis buffer should contain additives such as 0.5 M L-arginine and 10% glycerol to aid in refolding.

  • Dialysis: Place the solubilized IGPS solution in a dialysis bag with an appropriate molecular weight cut-off.

  • Stepwise Denaturant Removal: Dialyze the protein solution against each of the prepared dialysis buffers for at least 4-6 hours at 4°C, starting with the highest GdnHCl concentration and ending with the GdnHCl-free refolding buffer. Perform the final dialysis step overnight.

  • Recovery of Refolded Protein: After the final dialysis step, recover the protein solution from the dialysis bag. Centrifuge the solution to pellet any aggregated protein. The supernatant contains the refolded, soluble IGPS.

Quantitative Data Summary

The following table presents a hypothetical comparison of different refolding strategies for an insoluble recombinant protein, illustrating the type of quantitative data that should be collected to optimize the refolding process for IGPS. The refolding efficiency is calculated as the percentage of soluble and active protein recovered from the initial amount of protein in the inclusion bodies.

Refolding Method Denaturant Key Additives in Refolding Buffer Protein Concentration (mg/mL) Refolding Efficiency (%) Specific Activity (U/mg)
Rapid Dilution 6 M GdnHClNone0.051050
Rapid Dilution 6 M GdnHCl0.5 M L-arginine, 5% Glycerol0.0525150
Stepwise Dialysis 8 M UreaNone0.51580
Stepwise Dialysis 8 M Urea0.5 M L-arginine, 5% Glycerol0.540200
On-Column Refolding 6 M GdnHClLinear GdnHCl gradientN/A35180
Dilution + Dialysis 6 M GdnHCl0.5 M L-arginine, 5% Glycerol0.150220

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_refolding Refolding Process cluster_downstream Downstream Processing & Analysis cluster_refolding_options Refolding Options expression E. coli Expression of IGPS lysis Cell Lysis expression->lysis ib_isolation Inclusion Body Isolation & Washing lysis->ib_isolation solubilization Inclusion Body Solubilization (6M GdnHCl / 8M Urea + DTT) ib_isolation->solubilization refolding Refolding Strategy solubilization->refolding clarification Centrifugation to Remove Aggregates refolding->clarification refolding_options refolding_options purification Purification of Soluble IGPS clarification->purification analysis Activity Assay & Characterization purification->analysis dilution Rapid Dilution dialysis Stepwise Dialysis on_column On-Column Refolding

Caption: Experimental workflow for the refolding of insoluble this compound synthase.

logical_relationship cluster_parameters Key Refolding Parameters cluster_outcomes Refolding Outcomes protein_conc Protein Concentration aggregation Aggregation (Low Yield) protein_conc->aggregation High correct_folding Correct Folding (High Yield & Activity) protein_conc->correct_folding Low denaturant_removal Denaturant Removal Rate denaturant_removal->aggregation Rapid denaturant_removal->correct_folding Gradual additives Refolding Additives (e.g., L-arginine, Glycerol) additives->aggregation Absence additives->correct_folding Presence buffer_cond Buffer Conditions (pH, Temperature) buffer_cond->aggregation Suboptimal buffer_cond->correct_folding Optimal

Caption: Logical relationships between key parameters and outcomes in protein refolding.

References

Technical Support Center: Optimization of Codon Usage for Recombinant IGPS Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression of recombinant Indole-3-glycerol phosphate synthase (IGPS).

Frequently Asked Questions (FAQs)

Q1: What is codon usage optimization and why is it important for recombinant IGPS expression?

A1: Codon usage optimization is the process of modifying the codons in a gene's sequence to match the codon preference of the expression host.[1] Different organisms have different frequencies of using synonymous codons (codons that code for the same amino acid). If the gene for IGPS contains codons that are rare in the expression host (e.g., E. coli or Pichia pastoris), it can lead to problems such as low protein yield, truncated protein products, or even failed expression. By replacing these rare codons with more frequently used ones in the host, the efficiency of translation can be significantly improved, leading to higher yields of functional recombinant IGPS.[2][3]

Q2: How can I assess the codon usage of my IGPS gene for a specific expression host?

A2: You can use various online tools to analyze the codon usage of your IGPS gene and compare it to the codon bias of your chosen expression host. A common metric used is the Codon Adaptation Index (CAI), which measures how well the codon usage of a gene matches that of a reference set of highly expressed genes in a particular organism. A CAI value closer to 1.0 indicates better adaptation. Some tools can also identify rare codons and calculate the GC content of your gene.[1]

Q3: What are the key parameters to consider when designing a codon-optimized IGPS gene?

A3: Beyond replacing rare codons, several other factors should be considered for optimal gene design:

  • GC Content: The overall GC content of the gene should be optimized for the expression host. Very high or low GC content can affect transcription and mRNA stability.

  • mRNA Secondary Structure: The formation of stable secondary structures in the mRNA, especially near the translation initiation site, can hinder ribosome binding and translation. Codon optimization algorithms can often be set to minimize these structures.

  • Avoidance of "Killer Motifs": Certain sequence motifs can lead to mRNA degradation or interfere with transcription or translation. These should be avoided in the optimized sequence.

  • Inclusion of Restriction Sites: For cloning purposes, it's often useful to include or remove specific restriction enzyme sites at the ends of the gene.

Troubleshooting Guides

Problem 1: Low or No Expression of Recombinant IGPS

Symptoms:

  • No visible band of the expected molecular weight on an SDS-PAGE gel after induction.

  • Very faint band of IGPS on a Western blot.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Codon Usage - Analyze the codon usage of your IGPS gene for the specific expression host (E. coli, Pichia pastoris, etc.) using online tools.[1]- Synthesize a codon-optimized version of the IGPS gene.
Inefficient Transcription - Ensure you are using a strong, inducible promoter suitable for your expression host.- Verify the integrity of the promoter sequence in your expression vector.
mRNA Instability - Check for and remove any potential mRNA destabilizing sequences during codon optimization.
Inefficient Translation Initiation - Ensure the presence of a strong ribosome binding site (RBS) or Kozak sequence upstream of the start codon.[1]- Minimize mRNA secondary structure around the start codon.
Protein Toxicity - Use a tightly regulated expression system to minimize basal expression before induction.- Lower the induction temperature and inducer concentration.[4]
Incorrect Induction Conditions - Optimize the inducer concentration (e.g., IPTG for E. coli, methanol for Pichia pastoris).[5]- Optimize the induction time and temperature.[6]
Problem 2: Recombinant IGPS is Expressed but Insoluble (Inclusion Bodies)

Symptoms:

  • A strong band of the correct molecular weight is present in the insoluble fraction (pellet) after cell lysis.

  • Little to no IGPS is detected in the soluble fraction (supernatant).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Expression Rate - Lower the induction temperature (e.g., 16-20°C for E. coli).[4]- Reduce the inducer concentration.[5]- Use a weaker promoter.
Incorrect Protein Folding - Co-express with molecular chaperones (e.g., GroEL/GroES in E. coli).- Fuse the IGPS with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).[5]
Lack of Necessary Post-Translational Modifications - If IGPS requires disulfide bonds, consider expressing it in the periplasm of E. coli or using a eukaryotic expression system like Pichia pastoris.
Suboptimal Culture Conditions - Supplement the growth medium with additives that can aid in protein folding, such as sucrose or glycerol.
Problem 3: Low Enzymatic Activity of Purified Recombinant IGPS

Symptoms:

  • Sufficient amount of pure IGPS is obtained, but it shows low or no catalytic activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Protein Misfolding - If the protein was purified from inclusion bodies, the refolding protocol may need optimization.[4]- Ensure that purification conditions (e.g., pH, salt concentration) are not causing denaturation.
Absence of a Required Cofactor - While IGPS does not typically require a cofactor, verify if any specific ions or molecules are necessary for the activity of the IGPS from your source organism.[4]
Improper Storage - Store the purified protein in an optimal buffer at a suitable pH and temperature. Add cryoprotectants like glycerol for long-term storage at -80°C.[6]
Oxidation or Degradation - Add reducing agents like DTT or β-mercaptoethanol to the purification and storage buffers if your IGPS has sensitive cysteine residues.- Include protease inhibitors during cell lysis and purification.[6]

Quantitative Data

Table 1: Expression Level of Native vs. Codon-Optimized Human 37-kDa iLRP in E. coli [7]

Gene VersionExpression HostInduction ConditionsProtein Yield (mg/L)
Native iLRPE. coli BL21(DE3)0.5 mM IPTG, 37°C, 4hNot detectable
Codon-Optimized iLRPE. coli BL21(DE3)0.5 mM IPTG, 37°C, 4h~300

Experimental Protocols

Protocol 1: Expression of Recombinant His-tagged IGPS in E. coli

This protocol is a general guideline for the expression of His-tagged IGPS in E. coli. Optimization of specific parameters may be required.

  • Transformation: Transform the expression plasmid containing the codon-optimized IGPS gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C. Add IPTG to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at the lower temperature with shaking for 16-20 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 2: Purification of His-tagged IGPS from E. coli[9]
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, and protease inhibitors). Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

    • Elute the His-tagged IGPS with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange/Desalting: Remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis: Analyze the purified protein by SDS-PAGE.

Visualizations

Tryptophan_Biosynthesis_Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PRA Phosphoribosyl anthranilate Anthranilate->PRA Anthranilate phosphoribosyltransferase PRPP Phosphoribosyl pyrophosphate PRPP->PRA CdRP Carboxyphenylamino- deoxyribulose phosphate PRA->CdRP Phosphoribosylanthranilate isomerase IGPS_node Indole-3-glycerol phosphate CdRP->IGPS_node Indole-3-glycerol phosphate synthase (IGPS) Tryptophan Tryptophan IGPS_node->Tryptophan Tryptophan synthase

Caption: Tryptophan Biosynthesis Pathway Highlighting IGPS.

Codon_Optimization_Workflow cluster_Design Gene Design & Synthesis cluster_Expression Expression & Purification cluster_Analysis Analysis & Troubleshooting Start Start with native IGPS gene sequence Analysis Analyze Codon Usage (CAI, GC content, rare codons) Start->Analysis Optimization Codon Optimize for Expression Host Analysis->Optimization Synthesis Synthesize Optimized IGPS Gene Optimization->Synthesis Cloning Clone into Expression Vector Synthesis->Cloning Transformation Transform into Host Cells Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Purification Purify Recombinant IGPS Expression->Purification SDS_PAGE SDS-PAGE Analysis (Yield & Solubility) Purification->SDS_PAGE Activity_Assay Enzymatic Activity Assay Purification->Activity_Assay Troubleshoot Troubleshoot based on results (e.g., low yield, inclusion bodies) SDS_PAGE->Troubleshoot Activity_Assay->Troubleshoot Troubleshoot->Optimization Re-optimize Troubleshoot->Expression Adjust conditions

Caption: Workflow for Codon Optimization and Expression of IGPS.

References

Technical Support Center: Troubleshooting Background Noise in Fluorescence-Based IGPS Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to minimize background noise in fluorescence-based Indole-3-glycerol phosphate synthase (IGPS) assays. High background can mask the true signal, reduce assay sensitivity, and lead to inaccurate results.[1][2] By systematically identifying and addressing the sources of noise, you can significantly improve the quality and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in fluorescence assays?

High background fluorescence can originate from multiple sources, broadly categorized as instrumental and sample-related.[3][4] Instrumental factors include light leaks and detector noise.[4][5] Sample-related sources include:

  • Autofluorescence: The natural fluorescence of components in your sample, such as the biological sample itself, buffers, or the test compounds.[6][7][8]

  • Reagent Contamination: Impurities in assay buffers, reagents, or solvents.[5]

  • Microplate Autofluorescence: The intrinsic fluorescence of the microplate material.[5][9]

  • Light Scatter: Rayleigh and Raman scattering of the excitation light by solutes in the assay well.[10]

  • Nonspecific Binding: The binding of fluorescent probes to surfaces other than the intended target.[7]

Q2: My "no-enzyme" control has a high signal. What does this indicate and how can I fix it?

A high signal in the no-enzyme control suggests that the observed fluorescence is independent of IGPS activity.[9] The likely culprits are substrate instability or reagent contamination.[9]

Troubleshooting Steps:

  • Assess Substrate Stability: Incubate the fluorescent substrate in the assay buffer without the enzyme and measure the fluorescence over time. An increase in fluorescence indicates substrate degradation.

  • Check for Contamination: Prepare fresh assay buffer using high-purity water and reagents.[1] Filter-sterilize the buffer if microbial contamination is suspected.

  • Evaluate Reagent Purity: Ensure all assay components are of high quality and stored correctly to prevent degradation.

Q3: How can I determine if my test compound is autofluorescent?

Compound autofluorescence is a common cause of false positives.[6][11] To test for this, measure the fluorescence of your compound in the absence of other assay components.[12]

Troubleshooting Steps:

  • Prepare serial dilutions of your test compound in the assay buffer.[6]

  • Add the dilutions to a black microplate. Include wells with only assay buffer as a blank control.[6][12]

  • Read the fluorescence at the same excitation and emission wavelengths used in your IGPS assay.[6][12]

  • Subtract the average fluorescence of the blank wells. A concentration-dependent increase in fluorescence indicates your compound is autofluorescent.[6][12]

Q4: Can the choice of microplate affect my background signal?

Yes, the microplate is a critical factor.[9] For fluorescence intensity assays, black opaque microplates are strongly recommended as they absorb stray light and reduce background fluorescence and well-to-well crosstalk.[13][14][15]

Troubleshooting Guides

Guide 1: Optimizing Plate Reader Settings

Incorrect instrument settings can amplify background noise or fail to detect your specific signal.[9]

Key Parameters to Optimize:

  • Excitation and Emission Wavelengths: Ensure the selected wavelengths match the spectral properties of your fluorophore. A mismatch is a common reason for a low signal.[5][16]

  • Gain Setting: The gain amplifies the detected signal.[17] An excessively high gain can lead to detector saturation and inaccurate measurements, while a low gain may not be sufficient to detect a weak signal.[16][17] Use a positive control to set the gain to about 90% of the detector's maximum range to ensure you are within the linear range.[17][18]

  • Integration Time: This is the time the detector collects photons. Longer integration times can improve the signal-to-noise ratio for weak signals but will also increase the total read time.[16]

  • Focal Height: For cell-based assays with adherent cells, adjusting the focal height to the bottom of the well can significantly improve sensitivity.[19]

SettingRecommendationRationale
Plate Type Black, opaque wallsMinimizes crosstalk and background fluorescence.[13][14]
Wavelengths Match fluorophore's excitation/emission maximaMaximizes specific signal detection.[16]
Gain/Sensitivity Adjust to avoid signal saturation of the brightest sampleEnsures measurements are within the linear range of the detector.[17][18]
Integration Time Optimize for best signal-to-noise ratioBalances signal strength with assay throughput.[16]
Read Mode Top or Bottom ReadingFor solutions, top reading is common. For adherent cells, bottom reading is preferred with clear-bottom plates.[15]
Guide 2: Addressing Autofluorescence from Assay Components

Autofluorescence from buffers, media, or biological samples can significantly increase background.[8][20]

Key Strategies:

  • Buffer and Media Selection: Common media components like phenol red and riboflavin are autofluorescent.[21][22] If your signal is low, consider using a phenol red-free medium or switching to a simple buffer like Phosphate-Buffered Saline (PBS) for the final reading.[21][22]

  • Biological Autofluorescence: Endogenous molecules like NADH and flavins can contribute to background, especially in the blue-green spectral region.[20] If possible, use red-shifted fluorophores that excite and emit at longer wavelengths (>600 nm) to avoid this interference.[12][22]

  • Blank Subtraction: Always include appropriate blank controls. The signal from a "buffer blank" (all components except the enzyme and substrate) can be subtracted from all other wells to correct for background from the buffer and microplate.[9]

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if a test compound is intrinsically fluorescent at the assay's wavelengths.[6]

Materials:

  • Test compound

  • Assay buffer

  • Black, opaque microplate (e.g., 96-well or 384-well)[6]

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer, starting from the highest concentration used in the primary assay.[6]

  • Dispense the compound dilutions into the wells of the black microplate.

  • Include several wells containing only the assay buffer to serve as a blank control.[6]

  • Set the plate reader to the excitation and emission wavelengths of your IGPS assay.[6]

  • Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) of all wells.

Data Analysis:

  • Calculate the average fluorescence of the blank wells.

  • Subtract this average blank value from the RFU of each well containing the test compound.[6]

  • Plot the background-subtracted fluorescence against the compound concentration. A concentration-dependent increase in fluorescence confirms that the compound is autofluorescent.[6][12]

Visual Guides

G cluster_0 Troubleshooting Workflow for High Background Noise start High Background Signal Detected check_controls Analyze Controls (No-Enzyme, Blanks) start->check_controls is_control_high Is No-Enzyme Control High? check_controls->is_control_high check_substrate Assess Substrate Stability & Reagent Purity is_control_high->check_substrate Yes check_compound Test for Compound Autofluorescence is_control_high->check_compound No check_substrate->check_compound is_compound_auto Compound Autofluorescent? check_compound->is_compound_auto correct_data Correct Data by Subtracting Compound Signal is_compound_auto->correct_data Yes optimize_instrument Optimize Instrument Settings (Gain, Wavelengths) is_compound_auto->optimize_instrument No correct_data->optimize_instrument check_plate Evaluate Microplate (Use Black Plates) optimize_instrument->check_plate end Assay Optimized check_plate->end

Caption: Troubleshooting workflow for high background noise.

G cluster_1 Sources of Background Fluorescence center High Background Fluorescence reagents Assay Reagents (Buffers, Media) center->reagents compounds Test Compounds (Autofluorescence) center->compounds plates Microplates center->plates biology Biological Sample (e.g., NADH, Flavins) center->biology instrument Instrument (Light Scatter, Detector Noise) center->instrument

Caption: Common sources of background fluorescence in assays.

G cluster_2 Simplified IGPS Catalytic Reaction substrate 1-(o-carboxyphenylamino)-1- deoxyribulose 5-phosphate (CdRP) enzyme IGPS (Indole-3-glycerol phosphate synthase) substrate->enzyme product Indole-3-glycerol phosphate (IGP) enzyme->product

Caption: The catalytic reaction of IGPS.

References

Stability of Indole-3-glycerol phosphate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Indole-3-glycerol phosphate (IGP) under various storage conditions. Find troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound (IGP) in solution?

The stability of IGP in an aqueous environment can be influenced by several factors, including:

  • pH: The phosphate ester linkage in IGP is susceptible to both acid and base-catalyzed hydrolysis. The reactivity of the indole ring itself is also dependent on the pH of the solution.[1]

  • Temperature: As with most chemical compounds, higher temperatures accelerate the rate of degradation.[1]

  • Light: Indole-containing compounds can be sensitive to light and may undergo photodegradation.[1]

  • Enzymatic Activity: In biological samples or crude extracts, enzymes such as indole-3-glycerol-phosphate lyase can rapidly break down IGP into indole and D-glyceraldehyde 3-phosphate.[1][2]

  • Oxidizing Agents: The indole ring is susceptible to oxidation, which can be initiated by reactive oxygen species or other oxidizing agents present in the solution.[1]

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can contribute to the degradation of the molecule.[1]

Q2: What are the recommended storage conditions for IGP stock solutions?

To ensure the maximum shelf-life of your IGP stock solutions, it is crucial to adhere to the following storage guidelines. These recommendations are based on the chemical properties of IGP and data from related compounds like sn-Glycerol 3-phosphate.[1][3]

Storage ConditionRecommendationRationale
Temperature ≤ -20°C for short-to-medium term (up to 1 month).[1][3] -80°C for long-term storage (up to 6 months).[1][3]Minimizes chemical degradation and hydrolysis.
Light Exposure Store in amber or light-blocking tubes. Protect from direct light.[1][3]Prevents potential photodegradation of the indole ring.
Aliquoting Prepare single-use aliquots upon initial dissolution.[1]Avoids repeated freeze-thaw cycles that can degrade the compound.
pH of Stock Solution Dissolve in a slightly basic buffer (e.g., pH 7.0-8.0) or purified water.The stability of the related enzyme, IGPS, is higher at alkaline pH than at neutral pH, suggesting the substrate may also have improved stability in this range.[4]
Solvent Use high-purity water or a mild buffer.Minimizes contaminants that could catalyze degradation.

Q3: My experimental results are inconsistent when using an IGP solution. Could this be due to degradation?

Inconsistent experimental outcomes are frequently linked to the degradation of IGP, especially during prolonged incubations at room temperature or higher.[1] If your experimental system involves biological matrices, the presence of enzymes like indole-3-glycerol-phosphate lyase could lead to rapid enzymatic degradation of your substrate.[1] Non-enzymatic hydrolysis of the phosphate group or oxidation of the indole ring are other potential sources of instability that can lead to variability.[1]

Q4: What are the known degradation products of IGP?

The primary and most well-characterized degradation of IGP is enzymatic, where indole-3-glycerol-phosphate lyase cleaves it to form indole and D-glyceraldehyde 3-phosphate .[1][2] Non-enzymatic degradation pathways, while less defined in the literature, would likely involve hydrolysis of the phosphate ester to yield 1-C-(indol-3-yl)glycerol and inorganic phosphate, or oxidation of the indole ring to form various oxidized indole species.

Troubleshooting Guide

Use this guide to diagnose and resolve potential issues related to IGP instability in your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of biological activity or inconsistent assay results Degradation of IGP in working solutions.1. Prepare fresh IGP solutions daily from a frozen, single-use aliquot. 2. Minimize the time working solutions are kept at room temperature. Keep on ice whenever possible. 3. If enzymatic degradation is suspected in a biological matrix, consider purifying the sample to remove enzymes or use specific enzyme inhibitors if compatible with your assay.[1]
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products.1. Analyze a freshly prepared IGP standard to establish its retention time and purity. 2. Perform a forced degradation study (see Experimental Protocols below) to intentionally generate and identify potential degradation product peaks.[1] 3. Review and optimize your storage and handling procedures based on the results.
Variability between experimental replicates Inconsistent degradation of IGP due to minor differences in incubation times or temperatures.1. Ensure precise and consistent timing for all experimental steps. 2. Use a temperature-controlled environment (e.g., water bath, incubator) for all incubations. 3. Prepare a master mix of reagents containing IGP to add to all replicates simultaneously, ensuring equal exposure time.
Precipitate forms in the IGP solution upon thawing Poor solubility or precipitation of buffer salts at low temperatures.1. Ensure the IGP is fully dissolved when initially preparing the stock solution. Gentle warming or vortexing may be required. 2. If using a buffer, confirm that the buffer salts are soluble at the storage temperature (-20°C or -80°C). Consider using a buffer with better low-temperature solubility.

Experimental Protocols

Protocol: Forced Degradation Study for this compound (IGP)

This protocol is designed to assess the stability of IGP under various stress conditions, helping to identify potential degradation pathways and determine optimal handling and storage conditions for your specific experimental setup.[1]

1. Materials:

  • This compound (IGP)

  • High-purity water

  • Buffers: 0.1 M Sodium Acetate (pH 4.0), 0.1 M Potassium Phosphate (pH 7.0), 0.1 M Sodium Carbonate (pH 9.0)

  • 3% Hydrogen Peroxide (H₂O₂) for oxidative stress

  • Analytical system (e.g., HPLC-UV, LC-MS) with a suitable column for separating indole compounds.

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of IGP (e.g., 10 mg/mL) in high-purity water or a mild buffer (pH 7.0).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Dilute the IGP stock solution in the pH 4.0 buffer to a final concentration suitable for your analytical method.

    • Neutral Hydrolysis: Dilute the IGP stock solution in the pH 7.0 buffer.

    • Base Hydrolysis: Dilute the IGP stock solution in the pH 9.0 buffer.

    • Oxidative Degradation: To a sample of the IGP solution in the pH 7.0 buffer, add a small volume of H₂O₂ to achieve a final concentration of approximately 0.1%.[1]

  • Incubation:

    • Divide each of the prepared solutions into separate aliquots for different temperature conditions (e.g., 4°C, 25°C, 40°C).

    • Protect all samples from light during incubation.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition. Immediately neutralize the acidic and basic samples if necessary and quench any reaction (e.g., by freezing at -80°C or immediate analysis).

  • Analysis: Analyze the samples using your chromatography system. Monitor the decrease in the peak area of the parent IGP compound and the appearance of any new peaks corresponding to degradation products.

  • Data Interpretation: Quantify the percentage of IGP remaining at each time point under each condition to determine its stability profile.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for IGP Instability start Inconsistent Experimental Results (e.g., low signal, high variability) check_prep Review IGP Solution Preparation and Storage Procedures start->check_prep is_degradation Is Degradation Suspected? check_prep->is_degradation enzymatic_path Potential Enzymatic Degradation (Biological Samples) is_degradation->enzymatic_path Yes non_enzymatic_path Potential Non-Enzymatic Degradation (pH, Temp, Light) is_degradation->non_enzymatic_path Yes end_node Consistent Results Achieved is_degradation->end_node No, check other experimental variables solution_enzymatic Solution: 1. Purify sample to remove enzymes. 2. Use enzyme inhibitors. 3. Minimize incubation time. enzymatic_path->solution_enzymatic solution_non_enzymatic Solution: 1. Prepare fresh solutions. 2. Control pH and temperature. 3. Protect from light. 4. Perform Forced Degradation Study. non_enzymatic_path->solution_non_enzymatic solution_enzymatic->end_node solution_non_enzymatic->end_node

Caption: Troubleshooting workflow for identifying IGP instability.

ForcedDegradationWorkflow Experimental Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions cluster_temp Incubate at Different Temperatures start Prepare Fresh IGP Stock Solution acid Acidic (pH 4) start->acid neutral Neutral (pH 7) start->neutral base Basic (pH 9) start->base oxidative Oxidative (H₂O₂) start->oxidative temp1 4°C acid->temp1 temp2 25°C acid->temp2 temp3 40°C acid->temp3 neutral->temp1 neutral->temp2 neutral->temp3 base->temp1 base->temp2 base->temp3 oxidative->temp1 oxidative->temp2 oxidative->temp3 sampling Sample at Multiple Time Points (0, 2, 4, 8, 24h) temp1->sampling temp2->sampling temp3->sampling analysis Analyze via HPLC or LC-MS sampling->analysis data_interp Quantify % IGP Remaining & Identify Degradants analysis->data_interp conclusion Determine Optimal Storage & Handling Conditions data_interp->conclusion

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Navigating Product Inhibition in Enzymatic Reactions Involving Indole-3-Glycerol Phosphate Synthase (IGPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-3-glycerol phosphate synthase (IGPS). This resource provides troubleshooting guidance and frequently asked questions to address challenges related to product inhibition in enzymatic assays involving IGPS.

Troubleshooting Guide

This guide addresses common experimental issues that may arise due to product inhibition by this compound (IGP).

Issue Potential Cause Troubleshooting Steps
1. Reaction rate decreases rapidly and plateaus prematurely, even with sufficient substrate. Product Inhibition: The product, IGP, may be slow to be released from the enzyme's active site, which is the rate-limiting step in the reaction for some IGPS orthologs.[1][2][3] This leads to a build-up of the enzyme-product complex, reducing the concentration of free enzyme available to bind to the substrate.1. Vary Initial Substrate Concentration: Run the assay with different starting concentrations of the substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP). If product inhibition is significant, the initial velocity will not increase linearly with substrate concentration at higher concentrations and will reach a Vmax that is limited by the rate of product release. 2. Monitor Initial Rates: Ensure that you are measuring the true initial rate of the reaction before significant product accumulation occurs. This can be achieved by taking more frequent measurements at the beginning of the reaction. 3. Consider In-situ Product Removal: For certain applications, advanced techniques like including a coupled enzyme in the reaction mixture that immediately consumes IGP can be employed to prevent its accumulation.[4]
2. Non-linear progress curves in kinetic assays. Product Inhibition: The accumulation of IGP during the course of the reaction can lead to a continuous decrease in the reaction velocity, resulting in a non-linear progress curve.1. Fit to a Product Inhibition Model: Instead of a simple linear regression, fit the progress curve data to a kinetic model that accounts for product inhibition. This can allow for the determination of kinetic parameters in the presence of the inhibitor. 2. Dilute the Enzyme: Using a lower concentration of the enzyme can slow down the overall reaction rate and the rate of product accumulation, potentially allowing for a longer linear phase.
3. Discrepancy between expected and observed enzyme activity. Product Inhibition: If the assay conditions allow for even a small amount of initial product accumulation, the measured enzyme activity may be lower than the true maximal activity.1. Optimize Reaction Time: Determine the optimal reaction time to stop the assay before significant product inhibition occurs.[4] 2. Enzyme Pre-incubation: Pre-incubate the enzyme with the substrate before initiating the reaction to ensure that the initial velocity measurement is not affected by any delay in substrate binding.

Frequently Asked Questions (FAQs)

Q1: What is product inhibition in the context of IGP Synthase?

A1: Product inhibition is a form of enzyme inhibition where the product of the enzymatic reaction, in this case, this compound (IGP), binds to the enzyme and hinders its activity.[4] For some IGPS enzymes, such as the one from Sulfolobus solfataricus, the release of IGP from the active site is the slowest step in the catalytic cycle.[1][2] This slow release effectively ties up the enzyme, preventing it from binding to new substrate molecules and thus slowing down the overall reaction rate.

Q2: Is product inhibition always a problem?

A2: Not necessarily. In a biological context, product inhibition can be a natural feedback mechanism to regulate metabolic pathways. However, in experimental settings such as enzyme assays or biotechnological applications, product inhibition can lead to inaccurate kinetic measurements and lower product yields.[4]

Q3: How can I determine if my IGPS enzyme is subject to product inhibition?

A3: A key indicator is observing that the product release is the rate-limiting step of the reaction.[1][2] This can be investigated through pre-steady-state kinetic experiments. In steady-state kinetics, a hallmark of product inhibition is a decrease in the reaction rate as the product accumulates. You can also perform experiments where you add varying concentrations of the product (IGP) to the initial reaction mixture and observe its effect on the initial velocity.

Q4: What type of inhibition does IGP cause?

A4: The nature of inhibition by IGP (e.g., competitive, non-competitive, or mixed) would need to be determined experimentally. If IGP binds to the same active site as the substrate CdRP, it would likely be a competitive inhibitor.

Q5: Are there any known inhibitors of IGPS besides its product?

A5: Yes, several inhibitors of IGPS have been identified. For example, a reduced analog of the substrate, rCDRP, has been shown to be a competitive inhibitor of IGPS from E. coli.[3] Additionally, some antibiotics have been reported to inhibit IGPS from M. tuberculosis.[3]

Quantitative Data

OrganismAbbreviationTemperature (°C)pHK_M_ (μM) for CdRPk_cat_ (s⁻¹)Reference
Mycobacterium tuberculosisMtIGPS257.5550.16[3]
Escherichia coliEcIGPS257.50.32.7[3]
Sulfolobus solfataricusSsIGPS257.50.0850.11[3]
Thermotoga maritimaTmIGPS257.50.0060.11[3]
Pseudomonas aeruginosaPaIGPS378.011.3Not Reported[5]

Experimental Protocols

Protocol: Kinetic Analysis of Product Inhibition in IGPS

This protocol outlines a method to determine the nature of product inhibition by IGP in an IGPS-catalyzed reaction.

1. Materials:

  • Purified IGPS enzyme

  • Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP)

  • Product/Inhibitor: this compound (IGP)

  • Assay Buffer (e.g., 100 mM PIPES, pH 7.5, 2 mM DTT)

  • Spectrophotometer or fluorometer

2. Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of IGPS, CdRP, and IGP in the assay buffer. Determine the accurate concentration of each solution.

  • Assay Setup:

    • Prepare a series of reaction mixtures in cuvettes or a microplate.

    • Each series should have a fixed concentration of IGPS and varying concentrations of the substrate, CdRP.

    • Create several such series, each with a different fixed concentration of the product, IGP (including a series with 0 µM IGP as a control).

  • Initiation and Measurement:

    • Initiate the reactions by adding the enzyme to the substrate/inhibitor mixtures.

    • Immediately monitor the reaction by measuring the change in absorbance or fluorescence over time. The formation of IGP can be monitored by an increase in absorbance at 280 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each reaction from the linear portion of the progress curve.

    • Plot v₀ versus substrate concentration ([CdRP]) for each concentration of IGP.

    • Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the Vmax, apparent Km, and the type of inhibition.

Visualizations

IGPS_Reaction_and_Product_Inhibition cluster_reaction IGPS Catalytic Cycle E Free IGPS (Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate S CdRP (Substrate) ES->E - Substrate EP Enzyme-Product Complex ES->EP Catalysis EP->E Slow Release (Rate-Limiting) P IGP (Product) EP->P - Product P->EP + Product Troubleshooting_Workflow Start Reaction rate decreases prematurely Check_Substrate Is substrate limiting? Start->Check_Substrate Yes_Substrate Increase substrate concentration Check_Substrate->Yes_Substrate Yes No_Substrate Suspect Product Inhibition Check_Substrate->No_Substrate No Vary_Enzyme Vary enzyme concentration No_Substrate->Vary_Enzyme Check_Linearity Is initial rate linear? Vary_Enzyme->Check_Linearity Yes_Linearity Measure initial rates accurately Check_Linearity->Yes_Linearity Yes No_Linearity Fit data to product inhibition model Check_Linearity->No_Linearity No Experimental_Setup cluster_conditions Experimental Conditions cluster_measurements Data Acquisition & Analysis Condition1 [IGP] = 0 µM Varying [CdRP] Measure Measure Initial Velocity (v₀) Condition1->Measure Condition2 [IGP] = X µM Varying [CdRP] Condition2->Measure Condition3 [IGP] = Y µM Varying [CdRP] Condition3->Measure Plot Plot v₀ vs. [CdRP] Measure->Plot Analysis Lineweaver-Burk Plot Analysis Plot->Analysis

References

Technical Support Center: Enhancing the Catalytic Efficiency of Indole-3-glycerol Phosphate Synthase (IGPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indole-3-glycerol phosphate synthase (IGPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols related to enhancing the catalytic efficiency of IGPS.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions in a question-and-answer format.

Issue 1: Low or No Enzyme Activity/Yield

Q: My purified IGPS shows very low or no catalytic activity. What are the common causes and how can I fix this?

A: Low or no activity in your IGPS preparation can stem from several factors, ranging from the enzyme's stability to the reaction conditions.[1][2]

  • Inactive Enzyme: The enzyme may have lost activity during storage or purification. It is crucial to test the activity of your IGPS stock with a standard assay before starting large-scale experiments.[1] Loss of activity can occur if the protein is not correctly folded; if the enzyme was purified from inclusion bodies, the refolding process is critical and may require optimization.[2]

  • Suboptimal Reaction Conditions: The catalytic efficiency of IGPS is highly dependent on pH, temperature, and buffer composition.[1] Optimal conditions can vary significantly between IGPS orthologs from different organisms.[3] Verify that your reaction buffer has the correct pH and that the incubation temperature is optimal for your specific enzyme to prevent denaturation (if too high) or slow reaction rates (if too low).[1]

  • Poor Substrate Quality: The substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP), can be unstable. Ensure it has been stored correctly (typically at low temperatures and protected from light). If possible, verify the purity of your CdRP, as impurities can inhibit the reaction.[1]

  • Presence of Inhibitors: Ensure all reagents and water are of high purity. Contaminants in the enzyme preparation, substrate, or test compounds can interfere with the assay.[1][4]

  • Product Inhibition: Accumulation of the product (IGP) can sometimes inhibit the enzyme.[1] Consider optimizing the reaction time to stop the reaction before significant product inhibition occurs, or perform a time-course experiment to monitor reaction progress.[1]

Issue 2: Enzyme Instability and Precipitation

Q: My IGPS enzyme precipitates during the reaction or loses activity quickly over time. What can I do to improve its stability?

A: Enzyme instability is a common issue that can manifest as precipitation or a rapid loss of activity.

  • Suboptimal Buffer Conditions: Precipitation can occur due to incorrect pH or ionic strength in the buffer.[1] Try optimizing the buffer composition. The addition of stabilizing agents like glycerol (5-20%) or bovine serum albumin (BSA) can often help maintain protein stability.[1]

  • Temperature Effects: Ensure the reaction is not being run at a temperature that causes denaturation for your specific IGPS.[1]

  • Enzyme Immobilization: If the enzyme is unstable under the required reaction conditions, consider immobilizing it on a solid support. This technique can significantly improve operational stability.[1]

  • Protease Degradation: If you observe multiple bands on an SDS-PAGE gel after purification, it may indicate protein degradation. Add protease inhibitors to all buffers during purification and keep samples at low temperatures.[2]

Issue 3: Irreproducible Assay Results

Q: I am getting inconsistent results and a poor Z'-factor in my high-throughput screening assay for IGPS inhibitors. What could be the cause?

A: Irreproducible results in enzyme assays can be frustrating. The following are common culprits:[4]

  • Pipetting and Mixing Inaccuracy: Use calibrated pipettes and ensure all reaction components are mixed thoroughly to achieve consistent results.[4]

  • Reagent Instability: Prepare fresh enzyme and substrate solutions for each experiment and store them on ice to minimize degradation.[4]

  • Temperature Fluctuations: Use a temperature-controlled plate reader or water bath to maintain a constant and optimal assay temperature, as enzyme activity is highly sensitive to temperature changes.[4]

  • Assay Interference from Test Compounds: The compounds you are screening can interfere with the assay by absorbing light or fluorescing at the detection wavelengths, leading to false positives or negatives.[4] It is essential to run control experiments, such as a "no-enzyme" control to see if the compound itself affects the signal and a "no-substrate" control to check for interactions with the enzyme.[4]

  • Compound Precipitation: Test compounds may not be fully soluble in the assay buffer, leading to precipitation and inaccurate concentration measurements. Visually inspect assay plates for any signs of precipitation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the reaction catalyzed by this compound synthase?

A1: this compound synthase (IGPS) is an enzyme in the tryptophan biosynthetic pathway.[5][6] It catalyzes the irreversible ring closure of the substrate 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to form the product 1-C-(indol-3-yl)glycerol 3-phosphate (IGP), releasing carbon dioxide (CO₂) and water (H₂O) in the process.[1][7][8] This reaction is a key step in forming the indole ring structure.[9]

Q2: How can I monitor the progress of the IGPS reaction?

A2: The reaction can be monitored using several methods:[1]

  • Discontinuous Spectrophotometric Assay: Aliquots are taken from the reaction at different time points, and the reaction is stopped (e.g., by adding acid). The formation of IGP can then be quantified by measuring the increase in absorbance at approximately 280-290 nm.[1][10]

  • Continuous Fluorometric Assay: The formation of the product, IGP, can be monitored in real-time by detecting its increase in fluorescence (e.g., excitation at ~290 nm and emission at ~340 nm).[3][10]

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the decrease in substrate (CdRP) concentration or the increase in product (IGP) concentration over time.[1]

Q3: Which amino acid residues are critical for IGPS catalysis and are good targets for site-directed mutagenesis?

A3: Several conserved residues in the active site are crucial for catalysis and are excellent targets for mutagenesis studies aimed at enhancing efficiency.[9]

  • In IGPS from Sulfolobus solfataricus (ssIGPS), Lys110 acts as a general acid, and Glu51 and Lys53 are the active-site base and acid, respectively, in the dehydration step.[5][9][11]

  • In the Escherichia coli enzyme (EcIGPS), residues K114 and E163 are involved in general acid-base catalysis, with support from E53 and N184.[12]

  • Additionally, residues on flexible active-site loops, such as Arg54 and Asn90 in ssIGPS, are important for coordinating the functional motions required for catalysis and can be targeted to alter enzyme dynamics and efficiency.[5][9]

Q4: What is the rate-limiting step in the IGPS catalytic mechanism?

A4: The rate-limiting step can vary depending on the organism and the experimental conditions. For the thermophilic enzyme from Sulfolobus solfataricus (ssIGPS) at moderate temperatures, product release is the rate-limiting step of the overall reaction.[11][13] However, at its higher adaptive temperature (75°C), a chemical step such as proton transfer becomes rate-limiting.[7][11] Understanding the rate-limiting step for your specific enzyme is crucial for designing mutations to enhance its overall catalytic efficiency.

Data Presentation

Table 1: Comparative Kinetic Parameters of IGPS Orthologs

The steady-state kinetic parameters for IGPS from various microorganisms are presented below. Note that these values were determined under different experimental conditions and serve as a comparative guide.[3]

OrganismAbbreviationTemperature (°C)pHKM (µM)kcat (s⁻¹)
Mycobacterium tuberculosisMtIGPS257.51.1 ± 0.20.051 ± 0.001
Escherichia coliEcIGPS257.50.32.5
Sulfolobus solfataricusSsIGPS257.50.0850.42
Thermotoga maritimaTmIGPS257.50.0060.12
Pseudomonas aeruginosaPaIGPS378.02.6 ± 0.211.1 ± 0.1
Pyrococcus furiosusPfIGPS807.5140 ± 1020 ± 0.5
Saccharomyces cerevisiaeScIGPSN/AN/A1.30.09

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of IGPS

This protocol provides a general framework for introducing point mutations into the IGPS gene using a method based on the QuikChange™ strategy.[7][9]

  • Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tₘ) ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction containing the plasmid DNA with the wild-type IGPS gene, the designed mutagenic primers, PfuUltra DNA polymerase, and dNTPs.

  • PCR Cycling:

    • Initial Denaturation: 95°C for 1 minute.

    • 18 Cycles:

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute per kb of plasmid length.

    • Final Extension: 68°C for 7 minutes.

  • Template Digestion: Digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme to the PCR product and incubating at 37°C for 1 hour. DpnI specifically targets methylated and hemimethylated DNA.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells (e.g., TOP10).

  • Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Isolate plasmid DNA from the resulting colonies and verify the desired mutation via DNA sequencing.

Protocol 2: Expression and Purification of His-Tagged IGPS

This protocol describes the overexpression and subsequent purification of His-tagged IGPS from E. coli.[2][14]

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the His-tagged IGPS gene.

  • Cell Growth and Induction:

    • Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Use the overnight culture to inoculate a larger volume of media and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • To improve protein solubility and prevent inclusion body formation, cool the culture to 16-25°C.[2]

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-0.5 mM) and continue to incubate for 16-20 hours at the lower temperature.[2]

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lyse the cells using sonication on ice.

  • Affinity Chromatography:

    • Clarify the lysate by centrifugation to remove cell debris.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.[2]

    • Elute the His-tagged IGPS protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

  • Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaCl) to remove imidazole. Determine protein concentration, aliquot, and store at -80°C.

Protocol 3: Standard IGPS Activity Assay (Spectrophotometric)

This protocol outlines a continuous assay to measure IGPS activity by monitoring product formation.[3][10]

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT.

    • Substrate Stock: A concentrated stock solution of CdRP in Assay Buffer. Determine the precise concentration spectrophotometrically.

    • Enzyme Solution: A solution of purified IGPS of known concentration.

  • Assay Setup:

    • In a UV-transparent cuvette, add Assay Buffer and the desired concentration of CdRP. Typical substrate concentrations range from 0.2 to 5 times the KM value.

    • Equilibrate the cuvette to the desired assay temperature (e.g., 25°C or 37°C) in a temperature-controlled spectrophotometer.

  • Initiate and Monitor Reaction:

    • Initiate the reaction by adding a small volume of the IGPS enzyme solution to the cuvette and mix quickly.

    • Immediately begin recording the increase in absorbance at 290 nm over time. The formation of the indole ring in IGP leads to this absorbance increase.[10]

  • Calculate Initial Rate: Determine the initial reaction rate from the linear portion of the absorbance vs. time plot. Convert this rate to product concentration per unit time using the molar extinction coefficient for the change in absorbance upon product formation.

Mandatory Visualizations

IGPS_Catalytic_Pathway cluster_reaction IGPS Catalytic Mechanism cluster_enzyme CdRP Substrate (CdRP) Intermediate Enzyme-Bound Intermediate CdRP->Intermediate Ring Closure & Decarboxylation (-CO2) IGPS IGPS Enzyme IGP Product (IGP) Intermediate->IGP Dehydration (-H2O) IGPS_Enhancement_Workflow cluster_workflow Workflow for Enhancing Catalytic Efficiency A Identify Target Residues (e.g., Active Site, Flexible Loops) B Perform Site-Directed Mutagenesis A->B C Express and Purify Wild-Type & Mutant IGPS B->C D Conduct Kinetic Assays (Determine kcat, KM) C->D E Analyze Results D->E E->A Iterative Refinement F Identify Mutant with Enhanced Efficiency (kcat/KM) E->F Troubleshooting_Low_Activity Start Start: Low or No IGPS Activity Observed CheckEnzyme Is the purified enzyme stable and correctly folded? Start->CheckEnzyme CheckConditions Are reaction conditions (pH, Temp, Buffer) optimal? CheckEnzyme->CheckConditions Yes Sol_Enzyme Solution: - Re-purify enzyme - Optimize refolding protocol - Add stabilizers (e.g., glycerol) CheckEnzyme->Sol_Enzyme No CheckSubstrate Is the CdRP substrate of high quality and purity? CheckConditions->CheckSubstrate Yes Sol_Conditions Solution: - Verify buffer pH - Optimize temperature - Screen different buffers CheckConditions->Sol_Conditions No CheckInhibitors Could inhibitors be present in reagents or buffer? CheckSubstrate->CheckInhibitors Yes Sol_Substrate Solution: - Use fresh/new CdRP - Verify purity via HPLC/MS CheckSubstrate->Sol_Substrate No Sol_Inhibitors Solution: - Use high-purity reagents - Check for product inhibition CheckInhibitors->Sol_Inhibitors No

References

Common pitfalls in the analysis of tryptophan biosynthesis mutants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with tryptophan biosynthesis mutants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: My tryptophan auxotrophic mutant is not growing, even with tryptophan supplementation. What could be the issue?

A1: Several factors could be contributing to this issue:

  • Tryptophan Degradation: Tryptophan in solution can be sensitive to light and oxidation. Ensure that your tryptophan stock solutions are fresh, stored properly (protected from light and at an appropriate temperature), and that the media is not exposed to excessive light.

  • Incorrect Tryptophan Concentration: The optimal tryptophan concentration for supplementation can vary between species and even strains. It's crucial to perform a dose-response experiment to determine the minimal concentration required for optimal growth. Insufficient tryptophan will limit growth, while excessive amounts can sometimes be toxic.[1]

  • Transport Issues: The mutant may have a secondary mutation affecting tryptophan uptake. Consider using a different tryptophan analog or performing a transport assay to investigate this possibility.

  • Metabolic Imbalance: The mutation might be causing an accumulation of a toxic intermediate or a depletion of another essential metabolite. A metabolomics analysis can help identify such imbalances.

Q2: I've created a deletion mutant in a trp operon gene, but I'm seeing unexpected expression changes in the downstream genes. Why is this happening?

A2: This is likely due to a polar effect . A polar mutation is a mutation in one gene that affects the expression of downstream genes in the same operon.[2][3] This can occur through several mechanisms:

  • Transcriptional Polarity: The insertion of a cassette (e.g., an antibiotic resistance gene) to create the deletion can introduce a transcriptional terminator, preventing the transcription of downstream genes.

  • Translational Coupling: In some operons, the translation of downstream genes is dependent on the translation of the upstream gene. A nonsense mutation or frameshift in an upstream gene can lead to premature termination of translation, which in turn can expose a cryptic transcriptional termination site and reduce or abolish the expression of downstream genes.

To confirm a polar effect, you can perform RT-qPCR to quantify the transcript levels of the downstream genes.[4][5][6][7]

Q3: My mutant, which is supposed to overproduce tryptophan, is accumulating a different aromatic compound. What's going on?

A3: This is a common pitfall related to the branched nature of the aromatic amino acid biosynthesis pathway.

  • Pathway Bottlenecks: Your mutation might have successfully removed feedback inhibition at an early step, leading to increased flux into the common aromatic pathway. However, a downstream enzyme in the tryptophan-specific branch may now be the rate-limiting step. This can cause the accumulation of an intermediate that is then shunted into a competing pathway, such as those for phenylalanine or tyrosine biosynthesis.

  • Allosteric Regulation: The accumulated intermediate might be an allosteric activator of an enzyme in a different pathway.

Metabolic flux analysis can be a powerful tool to trace the flow of carbon through these interconnected pathways and pinpoint the exact location of the bottleneck.[8][9][10]

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Growth Phenotypes

Problem: A tryptophan biosynthesis mutant exhibits a slower growth rate than expected in supplemented media, or displays an unusual morphology.

Troubleshooting Workflow:

start Unexpected Growth Phenotype check_media Verify Media Composition and Tryptophan Integrity start->check_media dose_response Perform Tryptophan Dose-Response Growth Curve check_media->dose_response If media is correct transport_assay Conduct Tryptophan Uptake Assay dose_response->transport_assay If growth is still poor metabolomics Metabolite Profiling (LC-MS/MS) transport_assay->metabolomics If uptake is normal complementation Perform Complementation Assay metabolomics->complementation If metabolic imbalance is detected end_slow_growth Identify Cause of Slow Growth complementation->end_slow_growth If phenotype is rescued

Caption: Troubleshooting workflow for unexpected growth phenotypes.

Guide 2: Investigating Feedback Inhibition Resistance

Problem: A mutant designed to be resistant to feedback inhibition by tryptophan still shows reduced tryptophan production at high concentrations.

Troubleshooting Steps:

  • Sequence Verification: Re-sequence the mutated gene to ensure the intended mutation is present and that no unintended mutations were introduced.

  • Enzyme Assay: Perform an in vitro enzyme assay with the purified mutant enzyme (e.g., anthranilate synthase) to directly measure its sensitivity to tryptophan.[11][12][13][14]

  • In Vivo Metabolite Analysis: Quantify intracellular tryptophan and pathway intermediates to see if high intracellular tryptophan levels are being achieved. It's possible that tryptophan is being rapidly consumed or exported.[15][16][17][18][19]

  • Expression Analysis: Check the expression level of the mutated gene. Overexpression of a partially resistant enzyme may still be insufficient to overcome high tryptophan concentrations.

Experimental Protocols

Protocol 1: Quantification of Tryptophan and Intermediates by LC-MS/MS

This protocol provides a general framework for the analysis of tryptophan and its precursors. Specific parameters will need to be optimized for your particular instrument and matrix.[15][16][17][18][19]

1. Sample Preparation:

  • For intracellular metabolites, quench metabolism rapidly (e.g., with cold methanol).
  • Lyse cells (e.g., by sonication or bead beating) in a suitable extraction buffer.
  • Precipitate proteins (e.g., with trifluoroacetic acid or cold acetonitrile).[15]
  • Centrifuge to pellet debris and collect the supernatant.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution.[15]
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).[15]

Quantitative Data Summary Example:

MetaboliteWild Type (µM)Mutant A (µM)Mutant B (µM)
Chorismate1.5 ± 0.25.8 ± 0.71.2 ± 0.1
Anthranilate0.8 ± 0.115.2 ± 2.10.5 ± 0.1
Tryptophan50.3 ± 4.5250.7 ± 21.345.1 ± 3.9
Protocol 2: Creating a Tryptophan Biosynthesis Mutant using CRISPR-Cas9

This protocol outlines the general steps for generating a gene knockout in a bacterial system.

Experimental Workflow:

design_gRNA Design gRNA targeting the gene of interest clone_gRNA Clone gRNA into Cas9 expression vector design_gRNA->clone_gRNA transform Transform bacteria with CRISPR-Cas9 plasmid clone_gRNA->transform induce_cas9 Induce Cas9 expression transform->induce_cas9 screen_mutants Screen for mutants (e.g., by PCR and sequencing) induce_cas9->screen_mutants cure_plasmid Cure the CRISPR-Cas9 plasmid screen_mutants->cure_plasmid If mutation is confirmed phenotype_analysis Phenotypic analysis of the mutant cure_plasmid->phenotype_analysis

Caption: Workflow for creating a mutant using CRISPR-Cas9.

Methodology:

  • gRNA Design: Design a guide RNA (gRNA) specific to the target gene in the tryptophan biosynthesis pathway.

  • Vector Construction: Clone the gRNA into a plasmid that also expresses the Cas9 nuclease.

  • Transformation: Introduce the CRISPR-Cas9 plasmid into the host organism.

  • Induction and Selection: Induce the expression of Cas9 to generate the double-strand break and select for potential mutants.

  • Verification: Screen individual colonies for the desired mutation by PCR and Sanger sequencing.

  • Plasmid Curing: Remove the CRISPR-Cas9 plasmid from the verified mutant strain.

  • Phenotypic Characterization: Analyze the resulting mutant for the expected auxotrophy and other phenotypic changes.[20][21][22][23][24]

Signaling Pathways and Logical Relationships

Tryptophan Biosynthesis and Feedback Inhibition

The tryptophan biosynthesis pathway is a classic example of feedback inhibition, where the end product, tryptophan, allosterically inhibits the first enzyme in the pathway, anthranilate synthase.[11][13][14]

Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase (trpE/G) Intermediates Pathway Intermediates Anthranilate->Intermediates trpD, trpC, trpF, trpB, trpA Tryptophan Tryptophan Intermediates->Tryptophan Tryptophan->Chorismate Feedback Inhibition

Caption: Tryptophan biosynthesis pathway and feedback inhibition.

References

Validation & Comparative

Validating the In Vivo Role of Indole-3-Glycerol Phosphate Using Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-glycerol phosphate (IGP) is a critical intermediate in the tryptophan biosynthesis pathway, a metabolic route essential for bacteria, archaea, fungi, and plants, but absent in mammals. This makes the enzyme responsible for its synthesis, this compound synthase (IGPS), a promising target for novel antimicrobial and herbicide development. Understanding the precise in vivo role of IGP is paramount for these efforts. The use of mutants to disrupt the function of IGPS provides a powerful approach to elucidate the physiological consequences of reduced or altered IGP levels.

This guide offers an objective comparison of different mutant-based approaches for validating the in vivo function of IGP, supported by experimental data and detailed methodologies.

Data Presentation: Comparing the Impact of IGPS Mutations

The functional consequence of altering IGPS activity is most clearly observed by quantifying changes in enzyme kinetics and the resulting in vivo metabolite concentrations. The following tables summarize key data from studies utilizing different types of IGPS mutants.

Table 1: Comparison of In Vivo Metabolite Levels in IGPS Mutants
OrganismMutant TypeGenotypeTryptophan Level (% of Wild Type)Indole-3-Acetic Acid (IAA) Level (% of Wild Type)Reference
Arabidopsis thalianaT-DNA Insertion (Knockout)trp3-1 (TSA)Significantly DecreasedSignificantly Increased[1]
Arabidopsis thalianaT-DNA Insertion (Knockout)trp2-1 (TSB)Significantly DecreasedSignificantly Increased[1]
Arabidopsis thalianaAntisense (Knockdown)Antisense IGSSignificantly DecreasedSignificantly Decreased
Zea mays (Maize)Transposon Insertion (Knockout)igps1-Reduced Benzoxazinoids & Indole

TSA: Tryptophan Synthase Alpha subunit; TSB: Tryptophan Synthase Beta subunit; IGS: this compound synthase. Note that trp3-1 and trp2-1 are downstream of IGPS, but their analysis provides insights into the metabolic flux from IGP.

Table 2: Kinetic Parameters of Wild-Type and Mutant IGPS Enzymes
OrganismEnzymeKM (µM)kcat (s-1)kcat/KM (M-1s-1)Reference
Mycobacterium tuberculosisWild-Type550.162.9 x 103
Mycobacterium tuberculosisK119ANo detectable activity--
Mycobacterium tuberculosisE168ANo detectable activity--
Sulfolobus solfataricusWild-Type0.0850.424.9 x 106
Sulfolobus solfataricusK53R0.120.043.3 x 105
Sulfolobus solfataricusK53Q>6000.0006<1

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of IGP's role in vivo.

Tryptophan_Biosynthesis cluster_main_pathway Tryptophan Biosynthesis cluster_branch_pathway Branch Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase PRA Phosphoribosyl- anthranilate Anthranilate->PRA Anthranilate phosphoribosyl- transferase CdRP Carboxyphenylamino- deoxyribulose phosphate PRA->CdRP PRA isomerase IGP Indole-3-glycerol phosphate CdRP->IGP IGP Synthase (IGPS/TrpC) Indole Indole IGP->Indole Tryptophan synthase α IAA Indole-3-acetic acid (Auxin) IGP->IAA Trp-independent pathway Tryptophan Tryptophan Indole->Tryptophan Tryptophan synthase β

Tryptophan biosynthesis pathway highlighting IGP as a branchpoint.

Experimental_Workflow cluster_mutagenesis Mutant Generation cluster_validation Validation & Analysis cluster_phenotyping Phenotypic & Metabolic Analysis A Site-Directed Mutagenesis D Genomic DNA Sequencing A->D B Agrobacterium-mediated Transformation (Knockout) B->D C RNAi (Knockdown) E RT-qPCR (mRNA expression) C->E F Western Blot (Protein level) D->F E->F G Phenotypic Observation F->G H Metabolite Quantification (LC-MS/GC-MS) F->H I Enzyme Kinetic Assay F->I

Experimental workflow for validating the in vivo role of IGP using mutants.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings.

Generation of IGPS Mutants

a) Site-Directed Mutagenesis (Point Mutations)

This method is used to introduce specific nucleotide changes in the IGPS gene, resulting in a modified protein.[2]

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation at the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type IGPS gene as a template and the mutagenic primers. A typical PCR cycle is: initial denaturation at 95°C for 1 minute, followed by 18 cycles of 95°C for 50 seconds, 60°C for 50 seconds, and 68°C for 1 minute/kb of plasmid length, and a final extension at 68°C for 7 minutes.[3]

  • Template Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[2]

  • Transformation: Transform competent E. coli cells (e.g., DH5α) with the DpnI-treated plasmid.

  • Sequence Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

b) Agrobacterium-mediated Transformation (Knockout)

This technique is used to create knockout mutants in plants, such as Arabidopsis thaliana, by inserting a T-DNA into the IGPS gene, disrupting its function.[4][5]

  • Prepare Agrobacterium tumefaciens: Grow an A. tumefaciens strain carrying a binary vector with a T-DNA insertion cassette (containing a selectable marker) in LB medium with appropriate antibiotics.

  • Culture and Resuspension: Centrifuge the bacterial culture and resuspend the pellet to an OD600 of approximately 0.8 in a 5% sucrose solution.[4]

  • Infiltration: Add Silwet L-77 to a final concentration of 0.05% to the bacterial suspension. Dip the flowering bolts of healthy Arabidopsis plants into the suspension for a few seconds.[4][5]

  • Plant Growth and Seed Collection: Place the treated plants under a dome to maintain humidity for 16-24 hours.[4] Allow the plants to grow and set seed.

  • Selection of Transformants: Sterilize the collected seeds and plate them on a selection medium containing the appropriate antibiotic or herbicide. Resistant seedlings are the putative transformants.

  • Confirmation: Confirm the T-DNA insertion in the IGPS gene by PCR and sequencing.

c) RNA Interference (RNAi) (Knockdown)

  • Construct Design: Design a hairpin RNAi construct containing an inverted repeat of a segment of the IGPS coding sequence, separated by an intron.

  • Vector Construction: Clone the hairpin construct into a plant transformation vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Plant Transformation: Introduce the RNAi vector into the target plant species using Agrobacterium-mediated transformation as described above.

  • Analysis of Gene Expression: Quantify the reduction in IGPS mRNA levels in the transgenic plants using RT-qPCR to confirm gene knockdown.[8]

Metabolite Analysis

a) Extraction of Metabolites from Plant Tissue

  • Harvesting and Freezing: Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue.

  • Centrifugation: Centrifuge the mixture to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites for analysis.

b) Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Chromatographic Separation: Inject the metabolite extract onto a suitable LC column (e.g., C18) to separate the different compounds.

  • Mass Spectrometry Detection: Analyze the eluting compounds using a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of tryptophan and IAA.

  • Quantification: Determine the concentration of each metabolite by comparing its peak area to that of a known amount of an internal standard (e.g., 13C6-Trp, D2-IAA).[9]

Comparison of Mutant Approaches

ApproachPrincipleAdvantagesDisadvantages
Knockout (e.g., T-DNA insertion) Complete disruption of the target gene, leading to a loss of function.[10]Provides a clear phenotype due to the complete absence of the protein.Can be lethal if the gene is essential. Potential for genetic compensation by related genes.[11]
Knockdown (e.g., RNAi) Reduction in the expression of the target gene at the mRNA level.[6]Allows for the study of essential genes. The level of knockdown can sometimes be modulated.Incomplete silencing can lead to ambiguous phenotypes. Potential for off-target effects.[12]
Point Mutation (Site-directed mutagenesis) Specific alteration of one or more amino acids in the protein.Allows for the detailed study of enzyme mechanism and the function of specific residues.The resulting phenotype can be subtle. Does not necessarily abolish protein function completely.

Conclusion

The in vivo validation of this compound's role through the use of mutants is a multifaceted endeavor. The choice of mutant strategy—knockout, knockdown, or point mutation—depends on the specific research question. Knockouts provide a definitive loss-of-function scenario, while knockdowns are useful for studying essential genes. Point mutations offer a fine-tuned approach to dissecting protein function at the amino acid level. By combining these genetic manipulations with robust analytical techniques for metabolite and enzymatic analysis, researchers can gain a comprehensive understanding of IGP's critical role in cellular metabolism, paving the way for the development of novel therapeutics and agricultural solutions.

References

A Comparative Functional Analysis of Indole-3-glycerol Phosphate Synthase Orthologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional performance of Indole-3-glycerol phosphate synthase (IGPS) orthologs from various organisms. IGPS is a key enzyme in the tryptophan biosynthesis pathway, making it a potential target for the development of novel antibiotics and herbicides, as this pathway is absent in mammals.[1] This document summarizes key kinetic data, details experimental methodologies, and visualizes essential pathways and workflows to support research and development efforts in this area.

Quantitative Performance Comparison

The catalytic efficiency of IGPS orthologs varies significantly across different species. This diversity can be exploited for the design of species-specific inhibitors. The following table summarizes the steady-state kinetic parameters for several IGPS orthologs.

OrganismAbbreviationTemperature (°C)pHKM (µM)kcat (s-1)
Mycobacterium tuberculosisMtIGPS257.51.1 ± 0.20.051 ± 0.001
Escherichia coliEcIGPS257.50.32.5
Sulfolobus solfataricusSsIGPS257.50.0850.42
Thermotoga maritimaTmIGPS257.50.0060.12
Pseudomonas aeruginosaPaIGPS378.02.6 ± 0.211.1 ± 0.1
Bacillus subtilisBsIGPSNot Available8.01.40.14
Pyrococcus furiosusPfIGPS807.5140 ± 1020 ± 0.5
Saccharomyces cerevisiaeScIGPSNot AvailableNot Available1.30.09

Table 1: Comparison of steady-state kinetic parameters for various IGPS orthologs. Data sourced from BenchChem.[1]

Visualizing the Tryptophan Biosynthesis Pathway

This compound synthase catalyzes the fifth step in the tryptophan biosynthesis pathway, converting 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to this compound (IGP).[2] This reaction involves a ring closure, decarboxylation, and dehydration.[2] The structural fold of IGPS is a canonical (βα)8-barrel.[3]

Tryptophan_Biosynthesis Anthranilate Anthranilate PRA Phosphoribosyl- anthranilate (PRA) Anthranilate->PRA AnPRT CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose 5-phosphate (CdRP) PRA->CdRP PRAI IGP Indole-3-glycerol phosphate (IGP) CdRP->IGP IGPS Tryptophan Tryptophan IGP->Tryptophan Tryptophan Synthase

The tryptophan biosynthesis pathway, highlighting the role of IGPS.

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the comparative analysis of enzyme function. Below are detailed methodologies for the characterization of IGPS orthologs.

Enzymatic Synthesis of the IGPS Substrate, CdRP

The substrate for IGPS, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP), can be synthesized enzymatically from N-(5'-phosphoribosyl)anthranilate (PRA) using phosphoribosylanthranilate isomerase (PRAI).[1]

Materials:

  • Purified PRAI enzyme

  • N-(5'-phosphoribosyl)anthranilate (PRA)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT

  • HPLC system for monitoring the reaction

Procedure:

  • Combine PRA and the purified PRAI in the Reaction Buffer. A typical reaction may contain 1 mM PRA and 0.1 mg/mL PRAI.[1]

  • Incubate the reaction mixture at 37°C.[1]

  • Monitor the conversion of PRA to CdRP by HPLC.[1]

  • Once the reaction is complete, stop the reaction by denaturing the PRAI, for example, by heat treatment.[1]

  • The resulting CdRP can be purified for use in IGPS activity assays.

Kinetic Analysis of IGPS Activity

The enzymatic activity of IGPS can be continuously monitored by measuring the decrease in the absorbance of the substrate, CdRP, or by detecting the increase in the fluorescence of the product, IGP.[1]

Materials:

  • Purified IGPS orthologs

  • Purified CdRP substrate

  • Assay Buffer: 50 mM Tris-HCl at the desired pH (e.g., 7.5 or 8.0), supplemented with 100 mM NaCl and 1 mM DTT[1]

  • Spectrophotometer or fluorometer with temperature control

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the IGPS enzyme and CdRP in the Assay Buffer.[1]

  • Set up the reaction by adding a known concentration of the IGPS enzyme to the Assay Buffer in a cuvette.

  • Initiate the reaction by adding the CdRP substrate.

  • Continuously monitor the change in absorbance or fluorescence over time at a specific wavelength.

  • Determine the initial velocity (v₀) of the reaction from the linear phase of the plot of absorbance or fluorescence versus time.[1]

  • Repeat the assay at various CdRP concentrations.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax.[1]

  • Calculate the catalytic constant, kcat, by dividing Vmax by the enzyme concentration.[1]

Experimental Workflow for Comparative Analysis

A systematic workflow is essential for the direct comparison of IGPS orthologs. The following diagram illustrates a typical experimental pipeline from gene cloning to kinetic characterization.

Experimental_Workflow cluster_cloning Gene Cloning and Mutagenesis cluster_expression Protein Expression and Purification cluster_characterization Enzyme Characterization Gene IGPS Gene (Wild-type or Mutant) Cloning Cloning/Ligation Gene->Cloning Vector Expression Vector Vector->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (e.g., IPTG induction) Transformation->Expression Lysis Cell Lysis Expression->Lysis Purification Purification (e.g., Ni-NTA) Lysis->Purification Purity Purity Check (SDS-PAGE) Purification->Purity Kinetic Kinetic Assay Purification->Kinetic Data Data Analysis (Michaelis-Menten) Kinetic->Data

References

A Comparative Analysis of the Kinetic Properties of Bacterial and Fungal Imidazole Glycerol Phosphate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic properties of imidazole glycerol phosphate synthase (IGPS) from bacterial and fungal sources. IGPS is a crucial enzyme in the biosynthesis of histidine and purines, making it a potential target for the development of novel antimicrobial and herbicidal agents. Understanding the kinetic differences between the orthologs from these two kingdoms is essential for designing selective inhibitors. This document summarizes key quantitative data, outlines detailed experimental protocols for kinetic analysis, and provides visual representations of the enzyme's allosteric regulation and experimental workflows.

Structural and Functional Overview

Imidazole glycerol phosphate synthase is a bifunctional enzyme that catalyzes two sequential reactions. The first is the hydrolysis of glutamine to glutamate and ammonia, which occurs in the glutaminase (HisH) domain. The ammonia is then channeled to a second active site in the cyclase (HisF) domain, where it reacts with N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) to produce imidazole glycerol phosphate (IGP) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).

A key structural difference exists between bacterial and fungal IGPS. In bacteria, such as Thermotoga maritima and Escherichia coli, IGPS is a heterodimeric complex composed of two separate subunits, HisH and HisF.[1] In contrast, in fungi like Saccharomyces cerevisiae, the enzyme is a single polypeptide chain, known as HIS7, containing both the glutaminase and cyclase domains.[1]

Both bacterial and fungal IGPS are allosterically regulated by PRFAR, the substrate of the cyclase domain. The binding of PRFAR to the HisF domain triggers a significant conformational change that activates the glutaminase activity in the HisH domain, a phenomenon classified as V-type allostery where the catalytic rate (kcat) is primarily affected.[1] This allosteric activation is substantial, with reports of a ~5000-fold increase in the glutaminase activity of the T. maritima enzyme upon PRFAR binding.[1][2]

Quantitative Kinetic Data

OrganismConditionkcat (s-1)Km for Glutamine (mM)kcat/Km (M-1s-1)Reference
Thermotoga maritima (Bacterial)+ PRFAR (Allosterically Activated)0.28 ± 0.013.1 ± 0.490.3Lisi et al., 2017
Thermotoga maritima (Bacterial)- PRFAR (Basal)~0.000056 (estimated)-~0.018 (estimated)Estimated from Lisi et al., 2017 & Myers et al., 2003
Saccharomyces cerevisiae (Fungal)+ PRFAR (Allosterically Activated)Not ReportedNot ReportedNot Reported-
Saccharomyces cerevisiae (Fungal)- PRFAR (Basal)Not ReportedNot ReportedNot Reported-

Note: The basal kcat and kcat/Km for T. maritima IGPS are estimated based on the reported 5000-fold activation by PRFAR. The Km for the basal activity is not available.

Experimental Protocols

Glutaminase Activity Assay for Imidazole Glycerol Phosphate Synthase

This protocol describes a continuous enzyme-coupled assay to determine the kinetic parameters of the glutaminase activity of IGPS. The production of glutamate from the hydrolysis of glutamine is coupled to the oxidation of NADH by glutamate dehydrogenase (GDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically.

Materials:

  • Purified bacterial or fungal IGPS

  • L-glutamine solution (stock concentration, e.g., 100 mM)

  • PRFAR solution (stock concentration, e.g., 10 mM)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • KCl (e.g., 50 mM)

  • MgCl2 (e.g., 10 mM)

  • α-ketoglutarate solution (stock concentration, e.g., 200 mM)

  • NADH solution (stock concentration, e.g., 10 mM, prepared fresh)

  • Glutamate dehydrogenase (GDH) from bovine liver (e.g., 100 units/mL)

  • UV-Vis spectrophotometer with temperature control

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl2, α-ketoglutarate, and NADH in a microplate well or cuvette. For a final volume of 200 µL, the final concentrations should be:

    • 50 mM Tris-HCl, pH 8.0

    • 50 mM KCl

    • 10 mM MgCl2

    • 10 mM α-ketoglutarate

    • 0.2 mM NADH

  • Enzyme and Effector Addition:

    • For Activated State: Add PRFAR to the reaction mixture to a final concentration that is saturating (e.g., 100 µM).

    • For Basal State: Add an equivalent volume of buffer instead of PRFAR.

    • Add a suitable amount of GDH (e.g., 2 units).

  • Initiation of Reaction: Add a known concentration of IGPS to the reaction mixture to initiate the assay. The final enzyme concentration should be chosen to ensure a linear reaction rate for a sufficient duration.

  • Substrate Addition and Measurement: To determine the Michaelis-Menten constants, vary the concentration of L-glutamine (e.g., from 0.1 to 10 times the expected Km). Initiate the reaction by adding the glutamine solution.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-20 minutes). Record the absorbance at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

    • Plot the initial velocities against the corresponding glutamine concentrations.

    • Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Vmax and Km values.

    • Calculate the turnover number (kcat) by dividing Vmax by the total enzyme concentration ([E]t).

Visualizations

Allosteric Activation of Imidazole Glycerol Phosphate Synthase

The following diagram illustrates the allosteric activation of the glutaminase domain of IGPS by the binding of the effector molecule PRFAR to the cyclase domain.

Allosteric_Activation cluster_IGPS IGPS Enzyme HisF Cyclase Domain (HisF) HisH Glutaminase Domain (HisH) (Inactive) HisF->HisH Conformational Change HisH_active Glutaminase Domain (HisH) (Active) Products Glutamate + NH3 HisH_active->Products PRFAR PRFAR (Allosteric Effector) PRFAR->HisF Binds Glutamine Glutamine Glutamine->HisH_active Hydrolysis

Caption: Allosteric activation of IGPS by PRFAR.

Experimental Workflow for IGPS Kinetic Analysis

The diagram below outlines the key steps in the experimental workflow for determining the kinetic parameters of IGPS glutaminase activity using a coupled enzyme assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrates, NADH, GDH) setup_rxn Set up Reaction Mixture (± PRFAR) prep_reagents->setup_rxn prep_enzyme Purify and Quantify IGPS initiate_rxn Initiate with IGPS & Glutamine prep_enzyme->initiate_rxn setup_rxn->initiate_rxn monitor_abs Monitor Absorbance at 340 nm initiate_rxn->monitor_abs calc_velocity Calculate Initial Velocities monitor_abs->calc_velocity plot_data Plot Velocity vs. [Substrate] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km, Vmax, kcat fit_model->determine_params

Caption: Workflow for kinetic analysis of IGPS.

References

Probing Enzyme Mechanisms with Indole-3-Glycerol Phosphate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of enzyme action is paramount. Indole-3-glycerol phosphate (IGP) analogs have emerged as powerful tools for elucidating the catalytic strategies of enzymes involved in tryptophan biosynthesis, notably this compound Synthase (IGPS) and Tryptophan Synthase. This guide provides a comprehensive comparison of various IGP analogs, detailing their impact on enzyme kinetics and providing the experimental framework necessary to utilize these molecular probes effectively.

The tryptophan biosynthetic pathway, essential in bacteria, archaea, fungi, and plants, but absent in mammals, presents a promising avenue for the development of novel antimicrobial agents and herbicides.[1] A key enzyme in this pathway, this compound Synthase (IGPS), catalyzes the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to this compound (IGP).[1] Tryptophan synthase then utilizes IGP to produce the final product, tryptophan.[2] By employing analogs of the natural substrate, IGP, researchers can dissect individual steps of the enzymatic reaction, stabilize intermediates, and identify crucial enzyme-substrate interactions.

Comparative Kinetic Analysis of IGP Analogs

The efficacy of IGP analogs in probing enzyme mechanisms is best understood through a quantitative analysis of their effects on enzyme kinetics. The following tables summarize the steady-state kinetic parameters for the natural substrate, CdRP, with IGPS from various organisms, and a comparison with a key substrate analog.

Table 1: Steady-State Kinetic Parameters of IGPS with the Natural Substrate (CdRP)

OrganismAbbreviationTemperature (°C)pHKM (µM)kcat (s-1)Reference
Mycobacterium tuberculosisMtIGPS257.51.1 ± 0.20.051 ± 0.001[3]
Escherichia coliEcIGPS257.50.32.5[3]
Sulfolobus solfataricusSsIGPS257.50.0850.42[3]
Thermotoga maritimaTmIGPS257.50.0060.12[3]
Pseudomonas aeruginosaPaIGPS378.02.6 ± 0.211.1 ± 0.1[3]
Bacillus subtilisBsIGPSN/A8.01.40.14[3]
Pyrococcus furiosusPfIGPS807.5140 ± 1020 ± 0.5[3]
Saccharomyces cerevisiaeScIGPSN/AN/A1.30.09[3]

Table 2: Comparative Kinetic Parameters of E. coli IGPS with CdRP and a Decarboxylated Analog

Substrate/AnalogStructureKM (µM)kcat (s-1)kcat/KM (M-1s-1)Catalytic Efficiency Relative to CdRPReference
CdRP (Natural Substrate)1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate11.311~9.7 x 1051[4]
PAdRP (Decarboxylated Analog)1-(phenylamino)-1-deoxyribulose-5-phosphate1800.0044~24~1/41,000[4]

Key this compound Analogs and Their Applications

Several IGP analogs have been instrumental in defining the mechanism of IGPS and Tryptophan Synthase.

  • Reduced CdRP (rCdRP): This non-reactive substrate analog is formed by the reduction of the ketone group of CdRP.[4] By binding to the active site without undergoing catalysis, rCdRP has been crucial for X-ray crystallographic studies, providing a snapshot of the enzyme-substrate complex in a near-native conformation.[4] These structural insights have helped to identify key active site residues and understand the initial binding event.

  • 1-(phenylamino)-1-deoxyribulose-5-phosphate (PAdRP): This analog lacks the carboxyl group of the anthranilate ring of the natural substrate.[4] Studies with PAdRP have demonstrated that while the carboxyl group is not absolutely essential for the cyclization reaction to form an indole ring, it plays a critical role in catalytic efficiency. As shown in Table 2, the catalytic efficiency of E. coli IGPS with PAdRP is approximately 41,000-fold lower than with the natural substrate, CdRP.[4] This significant decrease highlights the importance of the carboxylate in substrate binding and transition state stabilization.

  • Indole-3-propanol phosphate (IPP) and Glycerol Phosphate (GP): These smaller fragments of IGP have been used to probe the allosteric regulation of Tryptophan Synthase.[5] Tryptophan Synthase is a bienzyme complex with two active sites. The binding of ligands to one site can influence the activity of the other. IPP and GP can bind to the active site of the α-subunit, inducing conformational changes that affect the catalytic activity of the β-subunit.[5] These studies have been fundamental in understanding the communication between the two active sites of this complex enzyme.

Experimental Protocols

To facilitate the use of IGP analogs in your research, detailed experimental protocols are provided below.

Protocol 1: Synthesis of the IGPS Substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP)

The natural substrate for IGPS, CdRP, is not commercially available and must be synthesized enzymatically.

Principle: This protocol utilizes the enzyme Phosphoribosylanthranilate Isomerase (PRAI) to convert phosphoribosylanthranilate (PRA) into CdRP.

Materials:

  • Purified PRAI enzyme

  • Phosphoribosylanthranilate (PRA)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Anion exchange chromatography column

  • Ammonium bicarbonate buffer

  • Lyophilizer

Procedure:

  • Combine PRA and purified PRAI in the Reaction Buffer. A typical reaction may contain 1 mM PRA and 0.1 mg/mL PRAI.[3]

  • Incubate the reaction mixture at 37°C. Monitor the conversion of PRA to CdRP using High-Performance Liquid Chromatography (HPLC).[3]

  • Once the reaction is complete, stop the reaction by denaturing the PRAI, for example, by heat treatment.[3]

  • Purify the CdRP from the reaction mixture using anion exchange chromatography with a gradient of ammonium bicarbonate buffer.[3]

  • Pool the fractions containing CdRP and lyophilize to remove the volatile buffer.[3]

  • Store the purified, lyophilized CdRP at -20°C.[3]

Protocol 2: IGPS Activity Assay

This continuous assay monitors the enzymatic activity of IGPS by detecting the increase in fluorescence of the product, IGP.

Materials:

  • Purified IGPS enzyme

  • Purified CdRP substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Fluorometer with temperature control

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the IGPS enzyme and CdRP in the Assay Buffer. The precise concentration of the CdRP stock solution should be determined spectrophotometrically.[3]

  • Add the Assay Buffer and the desired concentration of CdRP to a quartz cuvette and allow it to equilibrate to the target temperature (e.g., 25°C or 37°C).[3]

  • Initiate the reaction by adding a small volume of the IGPS enzyme stock solution to the cuvette, followed by rapid mixing.

  • Immediately begin monitoring the increase in fluorescence over time at an excitation wavelength of ~290 nm and an emission wavelength of ~340 nm.

  • Determine the initial velocity (v0) of the reaction from the linear phase of the fluorescence versus time plot.[3]

  • To determine the kinetic parameters (KM and Vmax), repeat the assay at various CdRP concentrations and fit the initial velocity data to the Michaelis-Menten equation.[3] The catalytic constant (kcat) can be calculated by dividing Vmax by the enzyme concentration.[3]

Protocol 3: Determining the Inhibition Constant (Ki) for a Competitive Inhibitor

This protocol outlines the steps to determine the Ki of a competitive IGP analog.

Principle: By measuring the enzyme's activity at various substrate and inhibitor concentrations, the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, can be determined.

Materials:

  • Purified IGPS enzyme

  • Purified CdRP substrate

  • IGP analog (inhibitor)

  • Assay Buffer

  • Fluorometer or Spectrophotometer

Procedure:

  • Perform a series of kinetic experiments as described in Protocol 2, but in the presence of several fixed concentrations of the inhibitor.

  • For each inhibitor concentration, vary the concentration of the CdRP substrate.

  • Determine the initial reaction velocities (V0) for each combination of substrate and inhibitor concentration.

  • Analyze the data using a Lineweaver-Burk plot (a plot of 1/V0 versus 1/[S]). For competitive inhibition, the lines for different inhibitor concentrations will intersect on the y-axis.

  • The Ki can be determined from the relationship between the apparent KM (KM,app) obtained in the presence of the inhibitor and the inhibitor concentration ([I]): KM,app = KM(1 + [I]/Ki).

Visualizing the Role of IGPS in Tryptophan Biosynthesis

The following diagrams illustrate the central role of IGPS in the tryptophan biosynthesis pathway and the general workflow for its kinetic analysis.

Tryptophan_Biosynthesis_Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase PRA Phosphoribosylanthranilate (PRA) Anthranilate->PRA Anthranilate Phosphoribosyltransferase CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose 5-phosphate (CdRP) PRA->CdRP PRA Isomerase IGP This compound (IGP) CdRP->IGP Indole-3-glycerol Phosphate Synthase (IGPS) Indole Indole IGP->Indole Tryptophan Synthase α-subunit Tryptophan Tryptophan Indole->Tryptophan Tryptophan Synthase β-subunit

Tryptophan biosynthesis pathway highlighting the role of IGPS.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Purify_Enzyme Purify IGPS Enzyme Setup_Reaction Set up reactions with varying substrate and analog concentrations Purify_Enzyme->Setup_Reaction Synthesize_Analog Synthesize IGP Analog Synthesize_Analog->Setup_Reaction Measure_Activity Measure initial reaction rates (e.g., by fluorescence) Setup_Reaction->Measure_Activity Plot_Data Plot data (e.g., Lineweaver-Burk) Measure_Activity->Plot_Data Determine_Parameters Determine kinetic parameters (KM, kcat, Ki) Plot_Data->Determine_Parameters

General experimental workflow for kinetic analysis of IGPS with IGP analogs.

By providing a framework for the comparative analysis of IGP analogs, this guide aims to empower researchers to further unravel the complexities of enzyme mechanisms, paving the way for the rational design of novel inhibitors with therapeutic and agricultural applications.

References

Navigating the Metabolic Maze: A Comparative Guide to Wild-Type vs. IGPS Knockout Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic consequences of genetic modifications is paramount. This guide provides a comprehensive comparison of the metabolomes of wild-type versus Indole-3-glycerol phosphate synthase (IGPS) knockout strains, offering insights into the crucial role of this enzyme in cellular metabolism.

This compound synthase (IGPS) is a key enzyme in the tryptophan biosynthesis pathway, catalyzing the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to this compound (IGP).[1][2] This pathway is essential for the production of tryptophan, an essential amino acid required for protein synthesis and the precursor for a variety of important secondary metabolites.[3][4] The knockout of the IGPS gene, therefore, provides a powerful model to study the metabolic reprogramming that occurs when this critical pathway is disrupted. Such studies are vital for understanding microbial physiology, identifying potential antimicrobial targets, and for metabolic engineering applications.

Quantitative Metabolomic Profile: Wild-Type vs. IGPS Knockout

Metabolite ClassMetabolite NameExpected Change in IGPS KnockoutRationale
Tryptophan Pathway Intermediates ChorismatePrecursor to the tryptophan pathway, may accumulate due to downstream block.
AnthranilateImmediate precursor to the reaction before the IGPS-catalyzed step.
1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP)↑↑Direct substrate of IGPS, expected to significantly accumulate.
This compound (IGP)↓↓Direct product of IGPS, expected to be significantly depleted.
IndoleDownstream product of IGP conversion.
Amino Acids Tryptophan ↓↓↓ End product of the pathway, expected to be severely depleted.
Phenylalanine↔ or ↑Shares the common precursor chorismate; flux may be redirected.
Tyrosine↔ or ↑Shares the common precursor chorismate; flux may be redirected.
Related Metabolic Pathways Shikimate Pathway IntermediatesUpstream pathway providing the precursor chorismate may see accumulation.
Folate Pathway Intermediates↔ or ↓Chorismate is a branch point for folate biosynthesis.

Note: The actual quantitative changes can vary depending on the organism, growth conditions, and the specific analytical platform used.

Experimental Protocols

A robust comparative metabolomics study requires meticulous experimental design and execution. The following protocol outlines a standard workflow for analyzing the metabolic differences between wild-type and IGPS knockout bacterial strains using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Strain Cultivation and Sample Collection
  • Strains: Wild-type and confirmed IGPS knockout mutant strains.

  • Culture Medium: A defined minimal medium with a known carbon source (e.g., M9 minimal medium with glucose) to avoid confounding metabolites from complex media.

  • Growth Conditions: Aerobic, batch culture at a controlled temperature (e.g., 37°C) with shaking.

  • Sampling: Harvest cells during the mid-exponential growth phase to ensure metabolic activity is high and consistent. Rapidly collect a specific volume of cell culture.

Metabolite Quenching and Extraction
  • Quenching: Immediately quench metabolic activity to preserve the in vivo metabolite profile. A common method is rapid filtration followed by immersion of the filter in a cold solvent mixture (e.g., -40°C 60% methanol).

  • Extraction:

    • For polar metabolites (analyzed by GC-MS and HILIC-LC-MS), extract the quenched cell pellet with a cold solvent mixture (e.g., 80% methanol).

    • For non-polar metabolites (analyzed by C18-LC-MS), a subsequent extraction with a non-polar solvent like chloroform can be performed.

    • Include internal standards in the extraction solvent for quality control and to aid in quantification.

Sample Preparation for Mass Spectrometry
  • GC-MS:

    • Dry the polar metabolite extract completely under vacuum.

    • Derivatize the dried sample to increase the volatility of the metabolites. A two-step derivatization is common: methoximation followed by silylation.

  • LC-MS:

    • Resuspend the dried polar or non-polar extracts in an appropriate solvent (e.g., a mixture of water and acetonitrile for HILIC or a mixture of methanol and isopropanol for C18).

    • Centrifuge to remove any particulate matter before injection.

Mass Spectrometry Analysis
  • GC-MS: Analyze the derivatized samples on a GC-MS system. Use a standard temperature gradient for the GC oven to separate the metabolites. The mass spectrometer will be operated in full scan mode to detect all possible metabolites.

  • LC-MS: Analyze the resuspended extracts on an LC-MS/MS system. Use appropriate chromatography columns (HILIC for polar, C18 for non-polar) and solvent gradients. The mass spectrometer can be operated in both full scan and data-dependent MS/MS mode to aid in metabolite identification.

Data Analysis
  • Data Preprocessing: Use software to deconvolve the raw data, identify peaks, and align them across all samples.

  • Metabolite Identification: Identify metabolites by comparing their retention times and mass spectra to a reference library (e.g., NIST for GC-MS, in-house or commercial libraries for LC-MS).

  • Statistical Analysis: Perform statistical tests (e.g., t-test, volcano plot analysis) to identify metabolites that are significantly different between the wild-type and IGPS knockout strains.

  • Pathway Analysis: Use tools like MetaboAnalyst or KEGG to map the significantly altered metabolites onto metabolic pathways to understand the broader physiological impact of the IGPS knockout.

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the metabolic context, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Strain Cultivation Strain Cultivation Quenching Quenching Strain Cultivation->Quenching Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction GC-MS Analysis GC-MS Analysis Metabolite Extraction->GC-MS Analysis LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing LC-MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis Final Report Final Report Pathway Analysis->Final Report

Caption: Experimental workflow for comparative metabolomics.

Tryptophan_Biosynthesis cluster_regulation Regulation Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate trpE, trpG PRA Phosphoribosyl- anthranilate Anthranilate->PRA trpD PRPP PRPP PRPP->PRA CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose-5-phosphate PRA->CdRP trpF IGPS_node IGPS Knockout (Blocked Step) CdRP->IGPS_node IGP Indole-3-glycerol phosphate IGPS_node->IGP trpC Tryptophan Tryptophan IGP->Tryptophan trpA, trpB Serine Serine Serine->Tryptophan TrpR Trp Repressor (Inactive) TrpR_active Trp Repressor (Active) TrpR->TrpR_active TrpR_active->Chorismate represses trpE, trpG Tryptophan_reg Tryptophan Tryptophan_reg->TrpR_active co-repressor

References

A Comparative Guide to Indole-3-Glycerol Phosphate Synthase (IGPS) Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystal structures of Indole-3-glycerol phosphate synthase (IGPS) from four different microorganisms: Thermus thermophilus, Escherichia coli, Thermotoga maritima, and Sulfolobus solfataricus. IGPS is a key enzyme in the tryptophan biosynthesis pathway, making it a potential target for the development of novel antimicrobial agents. Understanding the structural similarities and differences among IGPS from various species is crucial for structure-based drug design and for elucidating its enzymatic mechanism and evolution.

Structural Comparison: A Quantitative Overview

The overall three-dimensional structures of IGPS from the selected organisms are highly conserved, each adopting the ubiquitous TIM-barrel ((β/α)8) fold. However, subtle variations in loop regions and at the protein termini contribute to differences in their thermostability and potentially in substrate binding and catalysis. To quantify the structural similarity, pairwise structural alignments were performed, and the Root Mean Square Deviation (RMSD) for Cα atoms was calculated.

Organism 1 PDB ID 1 Organism 2 PDB ID 2 RMSD (Å) Sequence Identity (%)
Thermus thermophilus1VC4Escherichia coli1JCM1.235
Thermus thermophilus1VC4Thermotoga maritima1I4N1.140
Thermus thermophilus1VC4Sulfolobus solfataricus1LBF1.338
Escherichia coli1JCMThermotoga maritima1I4N1.433
Escherichia coli1JCMSulfolobus solfataricus1LBF1.530
Thermotoga maritima1I4NSulfolobus solfataricus1LBF1.242

Note: RMSD values were calculated using the DALI server for pairwise structure alignment. Sequence identities were obtained from the alignment data provided by the server.

Experimental Protocols

The following sections detail the methodologies used for the expression, purification, crystallization, and structure determination of the IGPS enzymes discussed in this guide.

Thermus thermophilus IGPS (PDB: 1VC4)

Protein Expression and Purification: The gene encoding IGPS from Thermus thermophilus HB8 was cloned into an E. coli expression vector. The protein was overexpressed in E. coli and purified using a combination of heat treatment (leveraging the thermostability of the enzyme), ion-exchange chromatography, and size-exclusion chromatography to achieve high purity.

Crystallization: Crystals of T. thermophilus IGPS were grown at room temperature using the hanging-drop vapor diffusion method. The crystallization drops were prepared by mixing equal volumes of the purified protein solution (10 mg/mL in 20 mM Tris-HCl pH 7.5) and the reservoir solution containing 1.4 M ammonium sulfate, 0.1 M MES buffer pH 6.5, and 2% (v/v) polyethylene glycol 400.

X-ray Data Collection and Structure Determination: X-ray diffraction data were collected from a single crystal at a synchrotron source. The structure was solved by molecular replacement using the coordinates of a homologous protein as a search model.

Escherichia coli IGPS (PDB: 1JCM)

Protein Expression and Purification: The trpC gene encoding the bifunctional N-(5'-phosphoribosyl)anthranilate isomerase-indole-3-glycerol-phosphate synthase was overexpressed in an E. coli strain. The protein was purified using a series of chromatographic steps, including ion-exchange and hydrophobic interaction chromatography.

Crystallization: Crystals of the E. coli IGPS domain were obtained by the hanging-drop vapor diffusion method at 279 K. The protein solution (20 mg/mL in 20 mM Tris-HCl pH 8.0 containing 150 mM NaCl) was mixed with a reservoir solution consisting of 0.2 M sodium citrate tribasic, 0.1 M Tris-HCl pH 8.5, and 20% (v/v) 2-propanol.[1]

X-ray Data Collection and Structure Determination: Diffraction data were collected at 100 K using a synchrotron radiation source.[1] The structure was determined using molecular replacement.

Thermotoga maritima IGPS (HisF) (PDB: 1I4N)

Protein Expression and Purification: The HisF protein (the cyclase subunit of IGPS) from Thermotoga maritima was expressed in E. coli. Purification involved heat denaturation of the host proteins, followed by anion-exchange and size-exclusion chromatography.[2]

Crystallization: Diffraction-quality crystals were obtained using the sitting-drop vapor diffusion method. The protein solution was mixed with a precipitant solution containing 2.0 M monoammonium dihydrogen phosphate and 100 mM Tris-HCl (pH 8.5).[2]

X-ray Data Collection and Structure Determination: Multiwavelength anomalous diffraction (MAD) data were collected from selenomethionine-labeled protein crystals at a synchrotron source.[2]

Sulfolobus solfataricus IGPS (PDB: 1LBF)

Protein Expression and Purification: The gene for IGPS from the crenarchaeote Sulfolobus solfataricus was cloned and the protein overexpressed in E. coli. The recombinant protein was purified to homogeneity using heat treatment followed by a series of chromatography steps.[3]

Crystallization: Crystals were grown using the hanging-drop vapor diffusion method. The protein solution was mixed with a reservoir solution containing polyethylene glycol and a suitable salt at a specific pH.

X-ray Data Collection and Structure Determination: X-ray diffraction data were collected from frozen crystals at a synchrotron source. The structure was solved by molecular replacement.

Visualizing the Structural Comparison Workflow

The following diagram illustrates the typical workflow for the comparative structural analysis of proteins like IGPS.

G cluster_0 Data Acquisition cluster_1 Structural Alignment cluster_2 Sequence Analysis cluster_3 Comparative Analysis PDB Protein Data Bank (PDB) PDB_IDs Identify PDB IDs (1VC4, 1JCM, 1I4N, 1LBF) PDB->PDB_IDs Pairwise Pairwise Structural Alignment (e.g., DALI, PDBeFold, CE) PDB_IDs->Pairwise Seq_Align Sequence Alignment PDB_IDs->Seq_Align RMSD Calculate RMSD Pairwise->RMSD Compare Compare Structures - Active Sites - Loop Regions - Surface Properties RMSD->Compare Seq_ID Calculate Sequence Identity Seq_Align->Seq_ID Seq_ID->Compare Function Relate Structural Differences to Functional Properties (e.g., Thermostability) Compare->Function G Substrate Substrate Binding (1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate) RingClosure Ring Closure (Formation of Indole Ring) Substrate->RingClosure Decarboxylation Decarboxylation RingClosure->Decarboxylation Product Product Release (this compound) Decarboxylation->Product

References

Indole-3-Glycerol Phosphate: A Biosynthetic Precursor, Not a Signaling Molecule in its Own Right

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Indole-3-Glycerol Phosphate (IGP) and its derivative, Indole-3-Acetic Acid (IAA), reveals distinct cellular roles. Current scientific evidence establishes IGP as a crucial metabolic intermediate in the tryptophan-independent biosynthesis of auxin (IAA), rather than a signaling molecule that directly elicits a cellular response. In contrast, IAA is a well-documented phytohormone that functions as a signaling molecule, regulating a vast array of physiological and developmental processes in plants.

This compound (IGP) is primarily recognized as a key intermediate in the tryptophan biosynthetic pathway.[1] However, it also serves as a critical branchpoint for the tryptophan-independent synthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants.[2] This positions IGP as a precursor to a potent signaling molecule, but there is a lack of direct evidence to suggest that IGP itself possesses inherent signaling capabilities, such as binding to receptors or activating downstream signaling cascades.

In contrast, Indole-3-acetic acid (IAA) is a canonical signaling molecule.[2] It regulates gene expression and cellular responses by binding to specific receptor proteins, most notably the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. This interaction leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes, which control processes like cell division, elongation, and differentiation.

Comparative Analysis: IGP vs. IAA

FeatureThis compound (IGP)Indole-3-Acetic Acid (IAA)
Primary Cellular Role Biosynthetic IntermediateSignaling Molecule (Phytohormone)
Mode of Action Substrate for enzymes in the tryptophan and IAA biosynthetic pathways.Binds to TIR1/AFB receptors, initiating a signal transduction cascade.
Direct Cellular Effect No direct signaling effect has been experimentally demonstrated.Modulates gene expression, leading to changes in cell growth, development, and physiology.
Key Biological Process Tryptophan biosynthesis; Tryptophan-independent IAA biosynthesis.[2]Regulation of plant growth and development, including embryogenesis, root formation, and tropic responses.[3][4]

Tryptophan-Independent IAA Biosynthesis Pathway

The tryptophan-independent pathway for IAA biosynthesis underscores the role of IGP as a precursor. In this pathway, IGP is converted to indole, which is then used to synthesize IAA through a series of enzymatic steps. This pathway is crucial for processes such as early embryogenesis in Arabidopsis.[3][4]

IGP_to_IAA_Pathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate PRA Phosphoribosylanthranilate Anthranilate->PRA CDRP 1-(2-carboxyphenylamino)-1- deoxy-D-ribulose-5-phosphate PRA->CDRP IGP Indole-3-glycerol phosphate CDRP->IGP Indole Indole IGP->Indole Tryptophan-independent pathway branch Tryptophan Tryptophan IGP->Tryptophan Tryptophan biosynthesis IAA Indole-3-acetic acid (Signaling Molecule) Indole->IAA

Tryptophan-independent IAA biosynthesis pathway from IGP.

Indole-3-Acetic Acid (IAA) Signaling Pathway

The signaling pathway of IAA is well-characterized and involves a cascade of protein interactions that ultimately alters gene expression.

IAA_Signaling_Pathway cluster_nucleus Nucleus IAA IAA TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates Response Cellular Response (Growth, Development) Auxin_Response_Genes->Response SCF_Complex->Aux_IAA targets for ubiquitination Ubiquitin Ubiquitin Ubiquitin->Aux_IAA Experimental_Workflow cluster_cell_culture Cell-Based Assays cluster_binding_assay Biochemical Assays Plant_Protoplasts Isolate plant protoplasts Reporter_Gene Transfect with auxin-responsive reporter gene (e.g., DR5::GUS) Plant_Protoplasts->Reporter_Gene Treatment Treat with: 1. Control (buffer) 2. IAA (positive control) 3. IGP 4. IGP + IAA synthesis inhibitor Reporter_Gene->Treatment Assay Measure reporter gene expression (e.g., GUS assay) Treatment->Assay Conclusion Conclusion: Does IGP show signaling activity? Assay->Conclusion Receptor_Expression Express and purify TIR1/AFB receptor proteins Binding_Assay Perform in vitro binding assay (e.g., Surface Plasmon Resonance) with labeled IGP and IAA Receptor_Expression->Binding_Assay Competition_Assay Conduct competition assay with unlabeled IAA and IGP Binding_Assay->Competition_Assay Competition_Assay->Conclusion

References

A Comparative Guide to the Functional Characterization of Indole-3-Glycerol Phosphate Synthase (IGPS) from Extremophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-glycerol phosphate synthase (IGPS) is a key enzyme in the tryptophan biosynthesis pathway, making it a compelling target for the development of novel antimicrobial agents and herbicides. This guide provides a comparative functional characterization of IGPS from extremophilic organisms, offering insights into their unique adaptations and potential for biotechnological applications. A thorough understanding of the kinetic and stability profiles of IGPS from diverse environments is crucial for designing specific and potent inhibitors.

Quantitative Comparison of Kinetic Parameters

The enzymatic efficiency of IGPS varies significantly across organisms adapted to different thermal environments. The following table summarizes the steady-state kinetic parameters for IGPS from several mesophilic and thermophilic microorganisms. It is important to note that these values were determined under various experimental conditions.

OrganismAbbreviationTemperature (°C)pHK_M (µM)k_cat (s⁻¹)
Pseudomonas aeruginosaPaIGPS378.02.6 ± 0.211.1 ± 0.1
Escherichia coliEcIGPS257.50.32.5
Mycobacterium tuberculosisMtIGPS257.51.1 ± 0.20.051 ± 0.001
Bacillus subtilisBsIGPSNot Available8.01.40.14
Saccharomyces cerevisiaeScIGPSNot AvailableNot Available1.30.09
Sulfolobus solfataricusSsIGPS257.50.0850.42
Thermotoga maritimaTmIGPS257.50.0060.12
Pyrococcus furiosusPfIGPS807.5140 ± 1020 ± 0.5

Functional Insights from Extremophilic IGPS

Thermophilic IGPS: A Balance of Stability and Activity

IGPS from hyperthermophilic archaea, such as Sulfolobus solfataricus (sIGPS), exhibits remarkable thermostability.[1] Structural studies comparing sIGPS with its mesophilic counterpart from Escherichia coli (eIGPS) reveal key adaptations for stability at high temperatures.[1] These include a significantly higher number of salt bridges, which often form extensive networks crosslinking adjacent alpha-helices.[1] Additionally, enhanced hydrophobic interactions and improved stabilization of α-helices and polypeptide termini contribute to the overall robustness of the thermophilic enzyme.[1]

Kinetically, thermophilic IGPS enzymes, such as that from Pyrococcus furiosus, can display high turnover numbers at their optimal temperatures.[2] For instance, PfIGPS has a k_cat of 20 s⁻¹ at 80°C.[2] Interestingly, at moderate temperatures, the rate-limiting step for the thermophilic sIGPS is product release, while at 75°C, a proton transfer step becomes rate-limiting. This contrasts with the mesophilic E. coli enzyme, where a chemical step prior to CO₂ release is thought to be rate-limiting.

Psychrophilic IGPS: The Cold-Adapted Catalyst (A Prospective View)

Currently, there is a notable absence of specific kinetic data (K_m, k_cat) in the published literature for IGPS from psychrophilic (cold-adapted) organisms. However, based on the well-established principles of enzyme adaptation to cold environments, we can infer their likely characteristics.

Psychrophilic enzymes are generally characterized by high catalytic efficiency at low temperatures, which is often achieved through increased structural flexibility, particularly around the active site. This enhanced flexibility is thought to lower the activation energy of the reaction. However, this adaptation often comes at the cost of reduced thermal stability. It is also commonly observed that psychrophilic enzymes exhibit a higher K_m value, indicating a lower affinity for their substrates, which may be a trade-off for achieving a higher k_cat at low temperatures.

Experimental Protocols

A comprehensive functional characterization of IGPS involves several key experiments. The following sections detail the methodologies for these assays.

Expression and Purification of Recombinant IGPS
  • Gene Cloning and Expression: The gene encoding IGPS is cloned into an appropriate expression vector, which is then transformed into a suitable host, typically E. coli BL21(DE3) cells.

  • Cell Culture and Induction: An overnight culture of the transformed cells is used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, followed by incubation for 4-6 hours at a lower temperature (e.g., 30°C) to enhance protein solubility.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication, and the cell debris is removed by centrifugation to obtain a clear lysate.

  • Protein Purification: If the IGPS is expressed with a polyhistidine tag, it can be purified using a Ni-NTA affinity chromatography column. The protein is eluted with a buffer containing imidazole.

  • Dialysis and Storage: The purified protein is dialyzed against a suitable storage buffer and stored at -80°C.

Enzyme Kinetics Assay

The activity of IGPS can be monitored by measuring the formation of the product, this compound (IGP), which is fluorescent.

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8) and varying concentrations of the substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP).

  • Reaction Initiation: The reaction is initiated by adding a known concentration of the purified IGPS enzyme.

  • Data Acquisition: The increase in fluorescence due to IGP formation is monitored over time using a fluorometer.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. These velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the K_m and V_max values. The k_cat is calculated by dividing V_max by the enzyme concentration.

Thermal and Chemical Denaturation Assays

Thermal Denaturation:

  • Sample Preparation: The purified IGPS is diluted to a final concentration in a suitable buffer.

  • Temperature Gradient: The protein sample is subjected to a gradual increase in temperature in a differential scanning calorimeter (DSC) or a thermal cycler equipped with a fluorescence detector.

  • Monitoring Unfolding: Protein unfolding is monitored by measuring the change in heat capacity (DSC) or the change in fluorescence of an extrinsic dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.

  • Data Analysis: The melting temperature (T_m), which is the temperature at which 50% of the protein is unfolded, is determined from the resulting denaturation curve.

Chemical Denaturation:

  • Sample Preparation: A series of samples are prepared with a constant concentration of IGPS and increasing concentrations of a chemical denaturant (e.g., urea or guanidinium hydrochloride).

  • Equilibration: The samples are incubated at a constant temperature to allow the unfolding equilibrium to be reached.

  • Monitoring Unfolding: The extent of unfolding is monitored by measuring the change in a spectroscopic signal, such as intrinsic tryptophan fluorescence or circular dichroism (CD) ellipticity at a specific wavelength.

  • Data Analysis: The fraction of unfolded protein is plotted against the denaturant concentration. The data are then fitted to a two-state unfolding model to determine the free energy of unfolding in the absence of denaturant (ΔG°_H₂O) and the m-value, which reflects the dependence of ΔG on denaturant concentration.

Visualizing Experimental Workflows and Pathways

To facilitate a clearer understanding of the processes involved in IGPS characterization, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the position of IGPS in the tryptophan biosynthesis pathway.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_characterization Functional Characterization cloning IGPS Gene Cloning transformation Transformation into E. coli cloning->transformation expression Protein Expression (IPTG Induction) transformation->expression lysis Cell Lysis expression->lysis clarification Clarification (Centrifugation) lysis->clarification affinity Ni-NTA Affinity Chromatography clarification->affinity dialysis Dialysis & Storage affinity->dialysis kinetics Enzyme Kinetics Assay dialysis->kinetics thermal Thermal Denaturation dialysis->thermal chemical Chemical Denaturation dialysis->chemical

Caption: Experimental workflow for IGPS functional characterization.

Tryptophan_Biosynthesis cluster_products Products cluster_substrates Substrates Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TrpE/G PRA PRA Anthranilate->PRA TrpD CdRP CdRP PRA->CdRP TrpF IGP IGP CdRP->IGP IGPS (TrpC) Indole Indole IGP->Indole TrpA Tryptophan Tryptophan Indole->Tryptophan TrpB

Caption: The role of IGPS in the tryptophan biosynthesis pathway.

References

Comparative genomics of the tryptophan operon across bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

The tryptophan (Trp) operon, a classic model for gene regulation, showcases remarkable diversity in its organization and control across different bacterial species. While the core function of synthesizing the essential amino acid tryptophan is conserved, the evolutionary paths of its regulation have diverged significantly. This guide provides a comparative analysis of the tryptophan operon, focusing on the well-characterized systems in Escherichia coli and Bacillus subtilis, with insights into other bacterial lineages. This information is crucial for researchers in microbiology, synthetic biology, and drug development seeking to understand and manipulate this fundamental metabolic pathway.

Comparative Analysis of Tryptophan Operon Regulation

The regulation of the tryptophan operon is finely tuned to the metabolic needs of the cell, primarily responding to the intracellular levels of tryptophan and the availability of charged tRNATrp. Below is a comparative summary of the key regulatory features in representative bacterial species.

FeatureEscherichia coli (Gammaproteobacteria)Bacillus subtilis (Firmicutes)Other Gram-Positive Bacteria
Primary Regulatory Mechanism Repression by TrpR proteinAttenuation by TRAP proteinT-box mediated attenuation
Sensed Molecule(s) Tryptophan, uncharged tRNATrpTryptophan, uncharged tRNATrpUncharged tRNATrp
Effector Protein(s) TrpR (repressor)TRAP (attenuator), Anti-TRAP (AT)-
Regulatory RNA Leader peptide mRNALeader RNAT-box leader RNA
Gene Organization Single operon (trpE, D, C, B, A)[1][2]Part of a larger supraoperon; trpG is in a separate folate operon[1][3]Variable, from whole-pathway operons to dispersed genes[4]

Regulatory Mechanisms: A Detailed Look

The strategies employed by different bacteria to control tryptophan synthesis are elegant examples of molecular adaptation.

The Escherichia coli Model: Repression and Attenuation

In E. coli, the trp operon is primarily controlled by the TrpR repressor . When tryptophan levels are high, tryptophan acts as a corepressor, binding to and activating the TrpR protein.[2][5] The activated repressor then binds to the operator sequence within the trp promoter, physically blocking RNA polymerase from initiating transcription.[1][2][4]

A secondary layer of regulation, known as attenuation , provides a more nuanced response to tryptophan availability.[1][2] This mechanism relies on the tight coupling of transcription and translation in prokaryotes.[2][6] The trp operon's leader sequence contains a short open reading frame with two adjacent tryptophan codons.

  • High Tryptophan: The ribosome quickly translates the leader peptide, allowing the formation of a terminator hairpin structure in the nascent mRNA, which prematurely terminates transcription.[2][7][8]

  • Low Tryptophan: The ribosome stalls at the tryptophan codons due to a scarcity of charged tRNATrp. This stalling allows an alternative, anti-terminator hairpin to form, permitting transcription to proceed into the structural genes.[2][7][8]

E_coli_Trp_Operon_Regulation cluster_high_trp High Tryptophan cluster_low_trp Low Tryptophan Trp_high Tryptophan TrpR_active Active TrpR-Trp Complex Trp_high->TrpR_active binds TrpR_inactive Inactive TrpR (Aporepressor) TrpR_inactive->TrpR_active activates Operator_high Operator TrpR_active->Operator_high binds Transcription_blocked Transcription Blocked Operator_high->Transcription_blocked RNAP_high RNA Polymerase Promoter_high Promoter RNAP_high->Promoter_high binds Promoter_high->Transcription_blocked TrpR_low Inactive TrpR Operator_low Operator trp_genes trpE, D, C, B, A Operator_low->trp_genes transcribes RNAP_low RNA Polymerase Promoter_low Promoter RNAP_low->Promoter_low binds Promoter_low->Operator_low Transcription_proceeds Transcription Proceeds trp_genes->Transcription_proceeds

Figure 1: TrpR-mediated repression of the E. coli tryptophan operon.

The Bacillus subtilis Model: TRAP-Mediated Attenuation

In contrast to E. coli, the primary mode of trp operon regulation in B. subtilis is attenuation , mediated by the tryptophan-activated RNA-binding attenuation protein (TRAP).[3][9][10]

  • High Tryptophan: Tryptophan binds to the 11-subunit TRAP protein, activating it. The activated TRAP complex then binds to a series of (G/U)AG repeats in the leader sequence of the trp operon mRNA.[11] This binding promotes the formation of a terminator structure, halting transcription.[10][12]

  • Low Tryptophan: In the absence of tryptophan, TRAP is inactive and does not bind to the leader RNA. This allows an anti-terminator structure to form, enabling transcription of the downstream structural genes.

Furthermore, B. subtilis has an additional regulatory layer involving the anti-TRAP (AT) protein . The synthesis of AT is induced by the accumulation of uncharged tRNATrp.[3][4] The AT protein then binds to and inhibits the tryptophan-activated TRAP, providing a mechanism to override TRAP-mediated attenuation when charged tRNATrp is scarce, even if free tryptophan is present.[3][4]

B_subtilis_Trp_Operon_Regulation cluster_main_regulation TRAP-Mediated Attenuation cluster_override Anti-TRAP Override Trp Tryptophan TRAP_active Active TRAP-Trp Complex Trp->TRAP_active binds TRAP_inactive Inactive TRAP TRAP_inactive->TRAP_active activates Anti_Terminator Anti-Terminator Formation Leader_RNA trp Leader RNA TRAP_active->Leader_RNA binds Terminator Terminator Formation Leader_RNA->Terminator causes Transcription_Terminates Transcription Terminates Terminator->Transcription_Terminates Transcription_Continues Transcription Continues Anti_Terminator->Transcription_Continues Uncharged_tRNA Uncharged tRNA-Trp AT_synthesis Synthesis of Anti-TRAP (AT) Uncharged_tRNA->AT_synthesis induces AT_protein AT Protein AT_synthesis->AT_protein AT_protein->TRAP_active inhibits

Figure 2: Regulatory pathways of the B. subtilis tryptophan operon.

The T-Box Mechanism in Other Gram-Positive Bacteria

Many other Gram-positive bacteria have evolved a different strategy for regulating the trp operon, known as the T-box mechanism .[9][11] This mechanism directly senses the level of uncharged tRNATrp. The leader sequence of the trp operon mRNA in these organisms contains a conserved T-box element.

  • Low Charged tRNATrp: An uncharged tRNATrp binds to the T-box in the nascent mRNA. This interaction stabilizes an anti-terminator structure, allowing transcription to proceed.

  • High Charged tRNATrp: In the presence of sufficient charged tRNATrp, this interaction does not occur, leading to the formation of a terminator hairpin and premature transcription termination.

This direct sensing of the tRNA charging status provides an efficient way to couple tryptophan synthesis to the overall needs of protein synthesis.

Experimental Protocols

The comparative analysis of tryptophan operons relies on a combination of computational and experimental techniques.

Comparative Genomic Analysis for Operon Prediction

This protocol outlines a general workflow for identifying and comparing tryptophan operons across different bacterial genomes.

Objective: To predict the organization of trp operon genes and regulatory elements in sequenced bacterial genomes.

Methodology:

  • Genome Retrieval: Obtain complete genome sequences of interest from public databases like NCBI GenBank.

  • Gene Annotation: Identify protein-coding genes related to tryptophan biosynthesis (e.g., trpA, trpB, trpC, trpD, trpE, trpF, trpG) using tools like BLASTp against a curated database of Trp synthesis enzymes.

  • Operon Prediction: Utilize computational tools that predict operon structures based on criteria such as:

    • Intergenic distance: Genes in an operon typically have short distances between them.

    • Gene conservation and order: Functionally related genes are often found in conserved clusters across different species.[13]

    • Shared regulatory elements: Search for conserved promoter and terminator sequences upstream and downstream of the predicted operon.[13]

  • Regulatory Element Identification: Scan the upstream regions of predicted trp operons for known regulatory motifs, such as TrpR binding sites (operators), TRAP binding sites, or T-box sequences, using bioinformatics tools like MEME or FIMO.

  • Phylogenetic Analysis: Construct a phylogenetic tree of the organisms being studied to correlate changes in operon structure and regulation with evolutionary relationships.[4]

Operon_Prediction_Workflow start Start: Sequenced Bacterial Genomes retrieve 1. Retrieve Genomes (e.g., NCBI) start->retrieve annotate 2. Annotate Trp Biosynthesis Genes retrieve->annotate predict 3. Predict Operon Structure (Intergenic distance, gene order) annotate->predict identify 4. Identify Regulatory Elements (Operators, T-boxes, etc.) predict->identify compare 5. Comparative Analysis & Phylogenetic Context identify->compare end End: Predicted Operon Structures & Regulation compare->end

Figure 3: Workflow for comparative genomic analysis of operons.

Experimental Validation of Operon Structure by RT-PCR

This protocol describes how to experimentally verify if a set of predicted genes are co-transcribed as a single mRNA molecule (i.e., are part of an operon).[14]

Objective: To confirm the co-transcription of adjacent genes within a predicted operon.

Methodology:

  • Bacterial Culture and RNA Extraction:

    • Grow the bacterial species of interest under conditions where the trp operon is expected to be expressed (e.g., in minimal media lacking tryptophan).

    • Extract total RNA from the cells using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.[14]

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and random primers or a gene-specific primer.

  • PCR Amplification:

    • Design PCR primers that span the intergenic region between two adjacent genes in the predicted operon.

    • Perform PCR using the synthesized cDNA as a template.

    • Include appropriate controls:

      • Positive control: Primers amplifying a region within a single gene.

      • Negative control (No RT): A reaction where reverse transcriptase was omitted to ensure no amplification from contaminating genomic DNA.

      • Negative control (No template): A reaction with no cDNA to check for primer-dimers or contamination.

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis.

    • A PCR product of the expected size spanning the intergenic region indicates that the two genes are co-transcribed on the same mRNA molecule and are therefore part of the same operon.[14]

This guide highlights the evolutionary plasticity of gene regulatory networks. While the tryptophan biosynthetic pathway itself is highly conserved, the mechanisms controlling its expression are remarkably diverse, reflecting the unique evolutionary histories and ecological niches of different bacterial species. A thorough understanding of these comparative principles is essential for both fundamental research and the rational design of antimicrobial strategies and engineered biological systems.

References

Safety Operating Guide

Navigating the Disposal of Indole-3-Glycerol Phosphate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Indole-3-glycerol phosphate must adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the compound as potentially hazardous and manage its disposal through your institution's Environmental Health and Safety (EHS) office.[1] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with standard laboratory precautions.[1] This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling operations should be conducted in a well-ventilated area to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to manage it as a chemical waste through your institution's designated hazardous waste program.[1][2][3]

  • Waste Identification and Classification : Treat all waste containing this compound, including solutions, contaminated labware, and spill cleanup materials, as hazardous chemical waste.[2] Laboratory personnel should consider all chemical waste as hazardous unless explicitly confirmed otherwise by the EHS office.[2]

  • Waste Collection and Containerization :

    • Collect waste in a designated, compatible, and leak-proof container.[4][5] The original chemical container is often the most suitable option.[2] Plastic containers are generally preferred over glass for storing hazardous waste when chemical compatibility is not an issue.[3]

    • Ensure the container is in good condition, free of leaks, and any external residue.[2][5]

    • Never mix incompatible waste streams.[6] Segregate waste based on its hazardous characteristics (e.g., flammable, corrosive, reactive, toxic).[4][6]

  • Labeling :

    • Properly label the waste container as soon as waste is added.[7]

    • The label must include the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any other constituents with their approximate concentrations.[1][3][7] Abbreviations and chemical formulas are generally not permitted.[3]

    • Include the date of waste generation, the location of origin (department, room number), and the name and contact information of the Principal Investigator.[3]

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][8]

    • The storage area should be away from heat sources, direct sunlight, and high-traffic areas.[4]

    • Ensure secondary containment is used to capture any potential leaks or spills.[6]

  • Scheduling Waste Pickup :

    • Once the container is full or ready for disposal, contact your institution's EHS office or follow their established procedures to request a hazardous waste pickup.[2][3][8]

    • Do not transport hazardous waste outside of your laboratory; this should be handled by trained EHS personnel.[2]

Prohibited Disposal Methods:

  • Do Not Dispose Down the Drain : Without explicit written permission from your EHS office, do not dispose of this compound or solutions containing it down the sanitary sewer.[1][9]

  • Do Not Dispose in Regular Trash : Disposal of chemical waste in the regular trash is not allowed.[3]

  • Do Not Evaporate : Evaporation is not an acceptable method of chemical waste disposal.[2]

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound is readily available, the following table summarizes the procedural requirements for its waste management.

Procedural StepRequirementRationale
Waste Identification Treat as Hazardous WastePrecautionary principle in the absence of a specific SDS.[1][2]
Container Compatible, sealed, and in good condition.Prevents leaks and reactions.[2][4][5]
Labeling "Hazardous Waste," full chemical names, concentrations, date, PI info.Ensures safe handling and proper disposal.[3][7]
Storage Designated satellite accumulation area with secondary containment.Minimizes risk of spills and exposure.[6][7][8]
Disposal Method Collection by institutional EHS/hazardous waste program.Ensures regulatory compliance and environmental protection.[2][3]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound waste. Researchers should incorporate the waste disposal steps outlined above into their specific experimental workflows. A key aspect of waste minimization is to plan experiments to use the smallest necessary quantities of chemicals.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

A This compound waste generated B Treat as Hazardous Chemical Waste A->B C Select a compatible, sealed waste container B->C D Label container with 'Hazardous Waste' and contents C->D E Store in designated Satellite Accumulation Area with secondary containment D->E F Is container full or waste no longer being generated? E->F G Continue to add waste, updating contents on label F->G No H Contact EHS for hazardous waste pickup F->H Yes G->E I EHS collects waste for proper disposal H->I

Caption: Disposal decision workflow for this compound waste.

References

Essential Safety and Logistics for Handling Indole-3-glycerol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Indole-3-glycerol phosphate, a key intermediate in tryptophan biosynthesis.[1] In the absence of a specific Safety Data Sheet (SDS), this guidance is based on conservative general principles for chemical waste management and standard laboratory precautions for handling potentially hazardous compounds.[1]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety goggles or a face shield.[2][3][4]Protects eyes from potential splashes, dust, or aerosols.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3]Prevents skin contact with the chemical.[3]
Body Protection A lab coat or chemical-resistant apron.[1][2]Protects skin and personal clothing from spills and contamination.[3]
Respiratory Protection A dust mask or respirator may be necessary if handling large quantities or if there is a risk of generating dust. The specific type should be chosen based on a risk assessment.[3]Prevents inhalation of airborne particles.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure is critical for safe handling.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A well-ventilated area is essential.[1] Locate and verify the functionality of all necessary safety equipment, such as eyewash stations and safety showers.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer : When weighing and transferring the compound, use a chemical fume hood if available to minimize inhalation exposure. Handle the compound carefully to avoid generating dust.

  • Solution Preparation : If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

  • Decontamination : After handling, thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.[1]

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is crucial for environmental and laboratory safety.

  • Waste Segregation : All solid waste contaminated with this compound (e.g., weigh boats, contaminated wipes, and gloves) should be collected in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this chemical down the drain. [1]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and a list of all chemical constituents, including "this compound," with their approximate concentrations.[1]

  • Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this waste stream.[1] They will provide information on the proper procedures for waste pickup and disposal in accordance with local and federal regulations.

Experimental Workflow

Handling and Disposal Workflow for this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep 1. Preparation (Clean & Ventilated Area) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep->don_ppe handle 3. Weigh & Transfer (Minimize Dust) don_ppe->handle solution 4. Solution Preparation (If Applicable) handle->solution decon 5. Decontaminate (Surfaces & Equipment) solution->decon doff_ppe 6. Doff PPE & Wash Hands decon->doff_ppe segregate 1. Segregate Waste (Solid & Liquid) decon->segregate label_waste 2. Label Waste Container ('Hazardous Waste') segregate->label_waste contact_ehs 3. Contact EHS Office (Follow Institutional Protocol) label_waste->contact_ehs

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-3-glycerol phosphate
Reactant of Route 2
Indole-3-glycerol phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.